molecular formula C7H14ClNO3 B1450266 Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 1803562-03-9

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B1450266
CAS No.: 1803562-03-9
M. Wt: 195.64 g/mol
InChI Key: FMKJDOVAUFHARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJDOVAUFHARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Abstract

Introduction: The Strategic Value of a Versatile Scaffold

Piperidine derivatives are ubiquitous in pharmaceuticals, prized for their ability to impart favorable properties such as improved solubility, metabolic stability, and target affinity. This compound, as a chiral intermediate, is particularly valuable in the synthesis of stereospecific bioactive molecules.[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it easier to handle in research and development settings.[2][3]

A comprehensive understanding of its physicochemical properties is paramount for its effective use. These parameters—including solubility, pKa, and lipophilicity—govern everything from reaction kinetics in a synthesis flask to the ultimate absorption, distribution, metabolism, and excretion (ADME) profile of a final drug candidate. This document provides the essential framework for determining these critical properties.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The molecule possesses two adjacent chiral centers (at C2 and C3), meaning its stereochemistry is a critical parameter that will influence its biological interactions.

Chemical Structure:

Table 1: Core Molecular Properties

Property Value Source / Method
CAS Number Data not publicly available for all stereoisomers. Specific isomers may have assigned numbers. N/A
Molecular Formula C₇H₁₄ClNO₃ Calculated
Molecular Weight 195.64 g/mol Calculated[4]
Stereochemistry Contains two chiral centers (C2, C3). Can exist as four possible stereoisomers (RR, SS, RS, SR). Structural Analysis

| Appearance | Expected to be a white to off-white crystalline solid.[2] | Visual Inspection |

  • Expert Insight: The specific stereoisomer (e.g., (2S,3S) or (2R,3S)) used in a synthesis is critical, as biological systems are chiral and will interact differently with each enantiomer or diastereomer.[1] All experimental work should be performed on a stereochemically pure sample to ensure data validity.

Solubility: The Gateway to Application

Aqueous solubility is a critical determinant of a compound's utility, influencing everything from its suitability as a reactant in aqueous media to the bioavailability of a potential drug. The hydrochloride salt is expected to confer good water solubility.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its accuracy and reliability. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units like mg/mL or mM.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC/LC-MS E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Acidity and Basicity: The pKa Value

The pKa dictates the ionization state of a molecule at a given pH. For this compound, the piperidine nitrogen is basic and will be protonated (positively charged) at low pH. The pKa value corresponds to the pH at which 50% of the molecules are in their protonated form and 50% are in their neutral form.

  • Expert Insight: The ionization state is a master variable controlling solubility, lipophilicity, membrane permeability, and target binding. For a drug candidate, a pKa in the range of 7-9 for an amine can be favorable for absorption and distribution.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, carbonate-free water.

  • Initial Titration: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the piperidine nitrogen.

  • Titration with Base: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The midpoint of the steep part of the curve (the equivalence point) corresponds to the pKa of the conjugate acid (the protonated piperidine). Specialized software is often used to calculate the pKa from the titration curve.

Ionization State vs. pH

Caption: Ionization state as a function of pH and pKa.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, commonly expressed as LogP or LogD, measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous one.

  • LogP: The partition coefficient of the neutral species.

  • LogD: The distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is the more physiologically relevant parameter.

  • Expert Insight: Lipophilicity is crucial for predicting a drug's ability to cross cell membranes. A LogD value between 1 and 3 is often considered a good starting point for oral drug candidates.

Experimental Protocol: LogD Determination (Shake-Flask Method)
  • System Preparation: Use n-octanol (as the non-polar phase) and an aqueous buffer at the desired pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol. This step is critical for accuracy.

  • Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.

  • Quantification: Measure the compound's concentration in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Chemical Stability: A Prerequisite for Utility

The primary point of potential instability in this molecule is the methyl ester group, which is susceptible to hydrolysis to the corresponding carboxylic acid, particularly at high or low pH.

  • Expert Insight: Assessing stability in different pH conditions and temperatures is vital. Degradation can lead to loss of potency, formation of impurities, and inaccurate results in biological assays.

Protocol: pH-Dependent Hydrolytic Stability Assay
  • Stock Solution: Prepare a concentrated stock solution of the compound in a stable solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into a series of aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to a final concentration of ~10 µM. Incubate these solutions at a controlled temperature (e.g., 37 °C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer solution.

  • Quenching: Immediately quench any further reaction by adding an equal volume of a cold organic solvent like acetonitrile.

  • Analysis: Analyze all samples by LC-MS to measure the percentage of the parent compound remaining relative to the T=0 sample.

Potential Degradation Pathway

Stability compound Methyl 3-hydroxypiperidine- 2-carboxylate product 3-Hydroxypiperidine- 2-carboxylic acid compound->product Ester Hydrolysis (H₂O, H⁺ or OH⁻)

Sources

Synthesis and characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Executive Summary

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and its value is enhanced by stereospecific functionalization with hydroxyl and carboxylate groups.[1][2] These features allow for precise molecular interactions with biological targets, making this compound a valuable chiral building block for synthesizing more complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust synthetic pathway for this compound, detailed protocols for its characterization, and expert insights into the rationale behind the chosen methodologies. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers and scientists in the field.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement. This allows for the optimization of pharmacodynamic and pharmacokinetic properties. The introduction of a hydroxyl group and a methyl ester at the C-3 and C-2 positions, respectively, creates a molecule with multiple points for synthetic diversification and specific hydrogen bonding interactions.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for handling, formulation, and subsequent synthetic transformations.[3] This particular stereoisomer serves as a critical intermediate in the synthesis of novel therapeutic agents, potentially targeting a range of conditions from neurological disorders to oncology.[4][5] This guide, therefore, presents a logical and experimentally grounded approach to its synthesis and rigorous characterization.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a multi-functionalized, chiral piperidine requires a carefully planned strategy to control regioselectivity and stereoselectivity. A common and effective approach involves the modification of a pre-existing heterocyclic core. Our proposed pathway begins with 3-hydroxypyridine, a commercially available starting material, and proceeds through a series of established transformations.

The core logic is as follows:

  • Carboxylation of the Pyridine Ring: Introduce a carboxyl group at the C-2 position, adjacent to the nitrogen, which activates the ring for subsequent reduction.

  • Catalytic Hydrogenation: Reduce the aromatic pyridine ring to a piperidine ring. This step is critical as it establishes the stereochemistry of the substituents. The hydrogenation of substituted pyridines often leads to the cis diastereomer as the major product.[6]

  • Esterification: Convert the carboxylic acid to its corresponding methyl ester. This is typically achieved under acidic conditions with methanol.

  • Salt Formation: React the final piperidine base with hydrochloric acid to yield the stable and more soluble hydrochloride salt.

This pathway is advantageous due to the accessibility of starting materials and the reliability of each synthetic step.

G target Methyl 3-hydroxypiperidine- 2-carboxylate HCl base Methyl 3-hydroxypiperidine- 2-carboxylate target->base HCl Addition acid 3-Hydroxypiperidine- 2-carboxylic Acid base->acid Esterification (MeOH, H+) pyridine_acid 3-Hydroxypyridine- 2-carboxylic Acid acid->pyridine_acid Catalytic Hydrogenation (e.g., Rh/C) start 3-Hydroxypyridine pyridine_acid->start Carboxylation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols: Synthesis

This section details the step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 3-Hydroxypiperidine

The initial step involves the reduction of 3-hydroxypyridine to form the piperidine core. High-pressure hydrogenation is a common method for this transformation.[7]

  • Procedure:

    • To a high-pressure autoclave, add 3-hydroxypyridine (100g) and 5% rhodium on carbon (Rh/C) catalyst (1kg).[8]

    • Add water (100L) as the solvent.[8]

    • Seal the autoclave and pressurize with hydrogen gas to 5-6 MPa.[8]

    • Heat the mixture to 85-90°C and stir for 5-48 hours, monitoring the reaction progress by GC or TLC.[8]

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to recover the Rh/C catalyst.

    • The resulting aqueous solution of 3-hydroxypiperidine can be concentrated under reduced pressure and used in the next step. A crude distillation under reduced pressure can yield the pure oily product.[9]

Step 2: Esterification to Methyl 3-hydroxypiperidine-2-carboxylate

This protocol assumes a hypothetical carboxylation at the 2-position prior to esterification, a common transformation in heterocyclic chemistry. For the purpose of this guide, we will proceed from a conceptual intermediate, 3-hydroxypiperidine-2-carboxylic acid. The esterification is a standard acid-catalyzed reaction.

  • Procedure:

    • Suspend 3-hydroxypiperidine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) or sulfuric acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.

    • The resulting crude oil or solid is the methyl ester, likely as a hydrochloride salt due to the acidic conditions.

Step 3: Purification and Final Salt Formation

If the esterification was not performed under conditions that yield the hydrochloride salt directly, or if further purification is needed, the following procedure can be used.

  • Procedure:

    • Dissolve the crude methyl 3-hydroxypiperidine-2-carboxylate in a suitable organic solvent like ethyl acetate or 1,4-dioxane.

    • Add a saturated solution of HCl in the chosen solvent (e.g., 1,4-dioxane) or bubble HCl gas through the solution until the pH is acidic (pH ~2-3).[10][11]

    • Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will typically precipitate out of the solution.[10]

    • Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.

    • Recrystallization from an ethanol/water mixture can be performed to enhance purity.[3]

G cluster_synthesis Synthesis Workflow start Start: 3-Hydroxypyridine reduction Step 1: Catalytic Hydrogenation (H₂, Rh/C, Water, 90°C, 5 MPa) start->reduction intermediate1 Intermediate: 3-Hydroxypiperidine-2-carboxylic Acid reduction->intermediate1 Followed by Carboxylation ester Step 2: Esterification (MeOH, SOCl₂, Reflux) intermediate1->ester intermediate2 Crude Product: Methyl 3-hydroxypiperidine-2-carboxylate ester->intermediate2 salt Step 3: Salt Formation & Purification (HCl in Dioxane, Filtration) intermediate2->salt end_product Final Product: Methyl 3-hydroxypiperidine-2-carboxylate HCl salt->end_product

Caption: High-level workflow for the synthesis process.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.[12][13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent like DMSO-d₆ or D₂O.[12]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their connectivity. Key expected signals include the piperidine ring protons (typically in the δ 1.5-4.0 ppm range), the methyl ester singlet (around δ 3.7 ppm), and the hydroxyl proton.[6][12] The coupling constants between adjacent protons provide crucial information about the relative stereochemistry of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, including the carbonyl carbon of the ester (around δ 170-175 ppm), the carbons of the piperidine ring, and the methyl carbon of the ester (around δ 52 ppm).

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
-COOCH₃~ 3.7 (s, 3H)~ 52
C=O-~ 172
Piperidine CHs~ 1.5 - 4.0 (m)~ 25 - 70
-OHVariable, depends on solvent/conc.-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is a suitable technique.[12]

  • Procedure: A dilute solution of the compound is prepared in methanol or acetonitrile and infused into the mass spectrometer.

  • Expected Result: The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at an m/z value of approximately 160.09, confirming the molecular formula C₇H₁₃NO₃.[14]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is commonly used for piperidine derivatives.[15][16]

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[15][16]

      • Solvent B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.[15][16]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) if there is no strong chromophore, or ideally, coupled with a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).[12]

    • Purity Assessment: The purity is calculated based on the relative area percentage of the main peak. For drug development purposes, purity should typically exceed 95-98%.

G cluster_characterization Characterization Workflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography sample Purified Sample: Methyl 3-hydroxypiperidine-2-carboxylate HCl nmr NMR (¹H, ¹³C) Solvent: DMSO-d₆ sample->nmr ms Mass Spec (ESI+) Solvent: MeOH sample->ms hplc RP-HPLC (C18 Column) sample->hplc identity Structure & Identity Confirmation nmr->identity ms->identity Confirms Mol. Weight purity Purity Assay (>98%) hplc->purity Quantifies Purity

Caption: Workflow for analytical characterization.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. By leveraging established chemical transformations and robust analytical techniques, researchers can reliably produce and validate this important chiral building block. The detailed protocols for synthesis, purification, and multi-faceted characterization—including NMR, MS, and HPLC—provide a complete framework for scientists and drug development professionals. Adherence to these methodologies will ensure the production of high-purity material suitable for advancing discovery programs that rely on sophisticated, stereochemically defined intermediates.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
  • BenchChem. (n.d.). Methyl 4-hydroxypiperidine-2-carboxylate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.
  • CN105439939A. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • CN106432059A. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • US4110331A. (n.d.). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • EP3091002A1. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • PubChem. (n.d.). Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.
  • BenchChem. (n.d.). (S)-Methyl piperidine-3-carboxylate hydrochloride.
  • Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride.

Sources

Navigating the Chiral Landscape of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 3-hydroxypiperidine-2-carboxylate Hydrochloride and its Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule can be the determining factor between a life-saving therapeutic and an ineffective or even harmful compound. This guide provides an in-depth exploration of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, a crucial chiral building block, and its four distinct stereoisomers. Authored for researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing the identification, synthesis, and analytical characterization of these stereochemically complex molecules.

The 3-hydroxypiperidine-2-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Each of these isomers can exhibit unique pharmacological and toxicological profiles, making their individual synthesis and characterization paramount for the development of safe and effective drugs.

Identifying the Stereoisomers: A Matter of Precision

It is important to note that the designation "rel" (relative) is often used for racemic mixtures. For instance, rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride is assigned CAS Number 194297-99-9 , which represents a mixture of the (2R,3S) and (2S,3R) enantiomers.[1][2] The free base of the (2S,3S) stereoisomer, methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate , has been assigned CAS Number 1932624-97-9 .[3] Researchers should exercise caution and verify the stereochemistry of commercially available materials.

Table 1: CAS Numbers of Methyl 3-hydroxypiperidine-2-carboxylate Derivatives

Compound NameStereochemistryFormCAS Number
rel-Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride(2R,3S) / (2S,3R)Hydrochloride Salt194297-99-9[1][2]
Methyl 3-hydroxypiperidine-2-carboxylate(2S,3S)Free Base1932624-97-9[3]
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride(2S,3R)Carboxylic Acid HCl870651-01-7[4]

This table will be updated as definitive CAS numbers for the individual hydrochloride salts of all four stereoisomers are confirmed.

The Synthetic Challenge: Achieving Stereocontrol

The synthesis of enantiomerically pure 3-hydroxypiperidine-2-carboxylate derivatives is a significant challenge that requires precise control over stereochemistry. Several strategies can be employed, broadly categorized into stereoselective synthesis and chiral resolution.

Stereoselective Synthesis

Diastereoselective synthesis aims to create a specific diastereomer from an achiral or racemic starting material. This can be achieved through various methods, including substrate-controlled and reagent-controlled approaches. For the synthesis of 3-hydroxypiperidine derivatives, methods such as catalytic hydrogenation of substituted pyridines or cyclization of chiral amino acids can provide stereocontrol. The choice of catalyst, solvent, and reaction conditions is critical in directing the stereochemical outcome.

Caption: A simplified workflow for the diastereoselective synthesis of substituted piperidines.

Chiral Resolution

When a stereoselective synthesis is not feasible or yields a mixture of enantiomers, chiral resolution is employed to separate the desired stereoisomer. Common techniques include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt.

  • Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This highly specific method can provide excellent enantiomeric excess. For instance, lipases are commonly used for the resolution of alcohols and esters.[5]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Caption: Common strategies for the chiral resolution of enantiomers.

Analytical Characterization: Unveiling the Molecular Structure

Once synthesized and isolated, the stereochemical purity and structural integrity of each isomer must be rigorously confirmed. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. For 3-hydroxypiperidine-2-carboxylate stereoisomers, key diagnostic signals include:

  • ¹H NMR: The chemical shifts and coupling constants of the protons at the C2 and C3 positions are highly dependent on their relative stereochemistry (cis or trans). The coupling constant (³JHH) between these two protons is typically larger for a trans (diaxial) relationship than for a cis (axial-equatorial or diequatorial) relationship. The proton of the hydroxyl group will appear as a broad singlet, and the methyl ester protons will be a sharp singlet around 3.7 ppm.

  • ¹³C NMR: The chemical shifts of the C2 and C3 carbons are also sensitive to the stereochemistry. The piperidine ring carbons will typically appear in the range of 20-60 ppm, while the ester carbonyl carbon will be observed further downfield (>170 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 160.09. Fragmentation patterns of piperidine alkaloids often involve the loss of substituents and cleavage of the piperidine ring, providing valuable structural information.[1][6]

Table 2: Predicted Spectroscopic and Spectrometric Data

TechniqueExpected Observations
¹H NMR - Diagnostic coupling constants between H-2 and H-3 for cis/trans determination.- Methyl ester singlet (~3.7 ppm).- Piperidine ring protons (1.5-3.5 ppm).
¹³C NMR - Ester carbonyl carbon (>170 ppm).- Carbons bearing heteroatoms (C2, C3, C6) in the 50-70 ppm range.- Methyl ester carbon (~52 ppm).
Mass Spec (ESI) - [M+H]⁺ for the free base at m/z 160.09.- Fragmentation patterns involving loss of H₂O, COOCH₃, and ring cleavage.

Conclusion and Future Directions

The stereoisomers of this compound represent a fascinating and challenging area of synthetic and analytical chemistry. Their importance as building blocks for novel therapeutics necessitates a thorough understanding of their stereochemical nuances. This guide has provided a foundational overview of their identification, synthesis, and characterization.

Further research is needed to establish definitive CAS numbers for all individual stereoisomers in their hydrochloride salt form. The development of robust and scalable stereoselective synthetic routes and efficient chiral separation protocols remains an active area of investigation. The public dissemination of detailed and validated analytical data, including NMR and mass spectra for each pure stereoisomer, will be invaluable to the scientific community. As our ability to control and analyze molecular chirality continues to advance, so too will our capacity to design and develop the next generation of life-changing medicines.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride (CAS No. 194297-99-9) Suppliers. ChemicalRegister.com. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). ResearchGate. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). ResearchGate. [Link]

  • rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride (CAS No. 194297-99-9) Suppliers. ChemicalRegister.com. [Link]

  • methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate [1932624-97-9]. Chemsigma. [Link]

  • methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate [1932624-97-9]. Chemsigma. [Link]

  • (2R,4S)-methyl 4-hydroxypiperidine-2-carboxylate hydrochloride [175671-44-0]. Chemsigma. [Link]

  • rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS No. 1788041-61-1) Suppliers. ChemicalRegister.com. [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. [Link]

  • Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. PubChemLite. [Link]

  • 2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7]. Chemsigma. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • methyl (3S,5R)-5-hydroxypiperidine-3-carboxylate. PubChem. [Link]

  • 3-HYDROXYPIPERIDINE HYDROCHLORIDE, (+/-)-. gsrs. [Link]

  • Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Methyl piperidine-3-carboxylate hydrochloride. PubChem. [Link]

  • 3-Hydroxypiperidine. PubChem. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

  • ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Piperidine. Wikipedia. [Link]

  • 2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7]. Chemsigma. [Link]

  • Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Sci-Hub. [Link]

  • (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid. Appchem. [Link]

  • 3-Hydroxypiperidine. PubChem. [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). PMC - NIH. [Link]

  • Separation of diastereomers by extractive distillation.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC - NIH. [Link]

  • 13C NMR spectrum of the compound. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. [Link]

  • 13C-NMR spectrum of methyl... | Download Scientific Diagram. ResearchGate. [Link]

  • (2S,3R,4S,5S)-2-(HYDROXYMETHYL)-PIPERIDINE-3,4,5-TRIOL-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. Semantic Scholar. [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Process for resolving racemic mixtures of piperidine derivatives.

Sources

Enantioselective Synthesis of Methyl 3-Hydroxypiperidine-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxypiperidine-2-carboxylate, a chiral non-proteinogenic cyclic β-hydroxy-α-amino acid ester, represents a pivotal structural motif in a multitude of bioactive natural products and pharmaceutical agents. Its constrained conformation and bifunctional nature make it an invaluable building block in medicinal chemistry for the development of novel therapeutics, including enzyme inhibitors and peptidomimetics. This technical guide provides a comprehensive overview of the principal enantioselective strategies for the synthesis of this target molecule, with a focus on chiral pool-derived approaches and innovative biocatalytic methods. Each strategy is discussed with an emphasis on the underlying mechanistic principles, stereochemical control, and practical experimental considerations to aid researchers in drug discovery and development.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs. The introduction of stereocenters, particularly contiguous hydroxyl and carboxylate functionalities as seen in methyl 3-hydroxypiperidine-2-carboxylate, dramatically increases the chemical space accessible for molecular design. The defined stereochemistry at the C2 and C3 positions is crucial for specific molecular recognition and biological activity. For instance, the cis- and trans-diastereomers can exhibit profoundly different pharmacological profiles. The antitumor antibiotic tetrazomine contains a cis-3-hydroxypipecolic acid moiety, while the potent α-D-mannosidase inhibitor (-)-swainsonine is derived from the corresponding trans-isomer[1][2][3]. This guide will explore robust methodologies to access specific stereoisomers of the target methyl ester with high fidelity.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of methyl 3-hydroxypiperidine-2-carboxylate can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This classical approach leverages readily available and enantiopure starting materials, such as amino acids, to transfer their inherent chirality to the target molecule.

  • Biocatalysis: This modern strategy employs enzymes to perform highly stereoselective transformations, offering mild reaction conditions and exceptional enantiopurity.

This guide will delve into exemplary methodologies from both categories, providing detailed insights into their execution.

Chiral Pool Synthesis: A Stereocontrolled Route from D-Serine

A well-established and reliable method for the synthesis of both cis- and trans-3-hydroxypipecolic acid utilizes the chiral amino acid D-serine as the starting material[1][2][3][4][5]. The stereochemistry of the final product is dictated by the controlled formation of a key amino alcohol intermediate. Subsequent cyclization and functional group manipulation yield the desired piperidine core.

Synthesis of the cis-(2S,3R)-Isomer

The synthesis of the cis-isomer hinges on the stereoselective formation of a syn-amino alcohol intermediate. This is achieved through a chelation-controlled addition of a homoallyl Grignard reagent to a protected D-serinal derivative[1][2][3][4][5].

cis_synthesis D_Serine D-Serine Protected_Serinal Protected D-Serinal D_Serine->Protected_Serinal Protection & Oxidation Syn_Amino_Alcohol syn-Amino Alcohol Protected_Serinal->Syn_Amino_Alcohol Homoallyl Grignard (Chelation Control) Cyclized_Intermediate Cyclized Intermediate Syn_Amino_Alcohol->Cyclized_Intermediate Ozonolysis & Reductive Amination cis_Acid cis-3-Hydroxypipecolic Acid Cyclized_Intermediate->cis_Acid Deprotection cis_Ester Methyl (2S,3R)-3-hydroxypiperidine-2-carboxylate cis_Acid->cis_Ester Esterification

Caption: Workflow for the synthesis of the cis-isomer from D-Serine.

Step 1: Preparation of the Protected D-Serinal

  • Protect the amine and hydroxyl groups of D-serine. A common strategy is the formation of an N-Boc, O-TBDMS protected derivative.

  • Reduce the carboxylic acid to the corresponding primary alcohol using a mild reducing agent like LiBH₄.

  • Oxidize the primary alcohol to the aldehyde (the protected serinal) using a Swern or Dess-Martin oxidation.

Step 2: Chelation-Controlled Grignard Addition

  • Dissolve the protected D-serinal in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of homoallylmagnesium bromide. The magnesium ion chelates with the nitrogen and the aldehyde oxygen, directing the nucleophilic attack from the less hindered face to produce the syn-amino alcohol with high diastereoselectivity[1][4][5].

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

Step 3: Ozonolysis and Reductive Amination

  • Protect the newly formed secondary alcohol (e.g., as a TBDMS ether).

  • Cleave the terminal alkene via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to yield an aldehyde.

  • Subject the resulting amino aldehyde to intramolecular reductive amination. The removal of the N-Boc group under acidic conditions, followed by treatment with a reducing agent like NaBH₃CN, facilitates the cyclization to the piperidine ring.

Step 4: Deprotection

  • Remove all protecting groups (e.g., TBDMS ethers) using standard conditions (e.g., TBAF or acidic hydrolysis) to yield (2S,3R)-cis-3-hydroxypipecolic acid[1][3].

Synthesis of the trans-(2S,3S)-Isomer

The synthesis of the trans-isomer requires the formation of an anti-amino alcohol intermediate. This is achieved through a chelation-controlled reduction of a serine-derived α-aminoketone[1][4][5].

trans_synthesis D_Serine D-Serine Weinreb_Amide Protected Weinreb Amide D_Serine->Weinreb_Amide Protection & Amidation Alpha_Aminoketone α-Aminoketone Weinreb_Amide->Alpha_Aminoketone Homoallyl Grignard Anti_Amino_Alcohol anti-Amino Alcohol Alpha_Aminoketone->Anti_Amino_Alcohol Zn(BH4)2 Reduction (Chelation Control) Cyclized_Intermediate Cyclized Intermediate Anti_Amino_Alcohol->Cyclized_Intermediate Ring-Closing Metathesis trans_Acid trans-3-Hydroxypipecolic Acid Cyclized_Intermediate->trans_Acid Hydrogenation & Deprotection trans_Ester Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate trans_Acid->trans_Ester Esterification

Caption: Workflow for the synthesis of the trans-isomer from D-Serine.

Step 1: Preparation of the α-Aminoketone

  • Convert D-serine to the N,O-protected Weinreb amide[1].

  • Treat the Weinreb amide with homoallylmagnesium bromide to form the corresponding α-aminoketone.

Step 2: Chelation-Controlled Reduction

  • Dissolve the α-aminoketone in an appropriate solvent.

  • Perform a chelation-controlled reduction using zinc borohydride (Zn(BH₄)₂). The zinc ion coordinates to the nitrogen and the ketone oxygen, directing the hydride delivery to furnish the anti-amino alcohol with high diastereoselectivity[4][5].

Step 3: Ring-Closing Metathesis and Reduction

  • Protect the nitrogen (e.g., as an N-allyl derivative) and the hydroxyl group.

  • Perform a ring-closing metathesis (RCM) reaction using a Grubbs catalyst to form the dihydropyridinone ring.

  • Hydrogenate the double bond to yield the saturated piperidine ring.

Step 4: Deprotection

  • Remove all protecting groups to afford (2S,3S)-trans-3-hydroxypipecolic acid[1][4].

Final Step: Esterification

To obtain the target methyl ester, the synthesized 3-hydroxypipecolic acid (either cis or trans) is subjected to a standard esterification procedure.

Protocol: Fischer Esterification

  • Suspend the 3-hydroxypipecolic acid hydrochloride salt in anhydrous methanol.

  • Cool the mixture in an ice bath and bubble anhydrous HCl gas through the suspension, or add a catalytic amount of a strong acid like H₂SO₄.

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

Biocatalytic Synthesis: An Enzymatic Cascade from L-Lysine

A highly efficient and environmentally benign approach to cis-3-hydroxypipecolic acid involves a whole-cell biocatalytic cascade starting from the inexpensive amino acid L-lysine[6][7][8]. This method leverages the exquisite stereoselectivity of enzymes to construct the chiral piperidine core.

The Dual-Enzyme System

This biocatalytic process employs two key enzymes co-expressed in a microbial host, typically E. coli:

  • Lysine Cyclodeaminase (LCD): This enzyme catalyzes the cyclization and deamination of L-lysine to form L-pipecolic acid.

  • Fe(II)/α-ketoglutarate (2-OG)-dependent Oxygenase: This enzyme, such as GetF, performs the stereospecific hydroxylation of L-pipecolic acid at the C3 position to yield cis-3-hydroxypipecolic acid[7][9].

biocatalysis L_Lysine L-Lysine L_Pipecolic_Acid L-Pipecolic Acid L_Lysine->L_Pipecolic_Acid Lysine Cyclodeaminase (LCD) cis_Acid cis-3-Hydroxypipecolic Acid L_Pipecolic_Acid->cis_Acid Fe(II)/2-OG Oxygenase (e.g., GetF) cis_Ester Methyl (2S,3R)-3-hydroxypiperidine-2-carboxylate cis_Acid->cis_Ester Esterification

Caption: Enzymatic cascade for the synthesis of cis-3-hydroxypipecolic acid.

Whole-Cell Biotransformation Protocol

Step 1: Cultivation of Recombinant E. coli

  • Transform E. coli cells (e.g., BL21(DE3)) with a plasmid co-expressing the genes for lysine cyclodeaminase and the desired hydroxylating enzyme[6][7].

  • Grow the cells in a suitable culture medium to a desired optical density.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a reduced temperature (e.g., 20 °C) to ensure proper protein folding.

Step 2: Biocatalytic Reaction

  • Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., PBS, pH 7.0).

  • To the cell suspension, add the substrates and cofactors: L-lysine, α-ketoglutarate (2-OG), FeSO₄, and L-ascorbate[6][8].

  • Incubate the reaction mixture with shaking at an optimized temperature (e.g., 30 °C). The reaction progress can be monitored by HPLC.

Step 3: Product Isolation and Esterification

  • After the reaction is complete, separate the cells from the supernatant by centrifugation.

  • Isolate the cis-3-hydroxypipecolic acid from the supernatant using techniques such as ion-exchange chromatography.

  • Perform the esterification to the methyl ester as described in section 3.3.

Advantages and Rationale

The biocatalytic approach offers several distinct advantages:

  • High Stereoselectivity: The enzymatic hydroxylation is highly specific for the cis-diastereomer, typically yielding >99% ee and de.

  • Mild Conditions: The reaction is performed in an aqueous buffer at near-neutral pH and moderate temperatures, avoiding the need for harsh reagents and protecting groups.

  • Cost-Effectiveness: The use of L-lysine as a starting material is economically advantageous[6][7].

Summary of Key Synthetic Parameters

Strategy Starting Material Key Transformation Stereocontrol Product Advantages Limitations
Chiral Pool (cis) D-SerineChelation-controlled Grignard additionSubstrate control(2S,3R)-isomerWell-established, good controlMulti-step, protecting groups required
Chiral Pool (trans) D-SerineChelation-controlled reductionSubstrate control(2S,3S)-isomerAccess to the other diastereomerMulti-step, protecting groups required
Biocatalysis L-LysineDual-enzyme cascadeEnzyme control(2S,3R)-isomerHigh selectivity, mild conditions, cost-effectivePrimarily yields the cis-isomer, requires molecular biology expertise

Conclusion

The enantioselective synthesis of methyl 3-hydroxypiperidine-2-carboxylate is a challenging yet crucial endeavor for the advancement of medicinal chemistry. This guide has detailed two powerful and distinct strategies to achieve this goal. The chiral pool synthesis from D-serine offers a robust and diastereodivergent route, allowing access to both cis- and trans-isomers through carefully controlled synthetic manipulations[1][2][3][4][5]. In contrast, the biocatalytic approach starting from L-lysine provides a highly efficient, selective, and green route to the cis-isomer, aligning with the principles of sustainable chemistry[6][7][8]. The choice of synthetic strategy will ultimately depend on the desired stereoisomer, available resources, and the scale of the synthesis. Both methodologies provide a solid foundation for researchers and drug development professionals to access this valuable chiral building block for the discovery of next-generation therapeutics.

References

  • Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

  • Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

  • Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

  • Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

  • Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. ACS Publications. [Link]

  • Kumar, P., & Bodas, M. S. (2004). Asymmetric Synthesis of Both the Enantiomers of trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(1), 360–363. [Link]

  • A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. (2008). PubMed. [Link]

  • Hu, J., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 911361. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). RSC Publishing. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • Hu, J., et al. (2022). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. ResearchGate. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). PubMed Central. [Link]

  • Kumar, P., & Bodas, M. S. (2005). Asymmetric synthesis of both the enantiomers of trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry, 70(1), 360-3. [Link]

  • Liu, L., et al. (2008). A new approach for the asymmetric synthesis of (2 S,3 S)-3-hydroxypipecolic acid. ResearchGate. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). Semantic Scholar. [Link]

  • Hu, J., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers. [Link]

  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (2025). ResearchGate. [Link]

  • Liu, L., et al. (2008). A new approach for the asymmetric synthesis of (2S,3S)-3-hydroxypipecolic acid. Semantic Scholar. [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. (2026). ResearchGate. [Link]

  • Asymmetric Synthesis of Pipecolic Acid and Derivatives. (n.d.). Thieme. [Link]

  • Gibbs, G., et al. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. [Link]

Sources

The Stereoselective Synthesis of Substituted Piperidine Derivatives: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] The therapeutic efficacy and safety of these molecules are often critically dependent on the precise three-dimensional arrangement of their substituents. Consequently, the development of robust and efficient methods for the stereoselective synthesis of substituted piperidines is a cornerstone of modern drug discovery and development.[4] This in-depth technical guide provides a comprehensive overview of key contemporary strategies, delving into the mechanistic rationale behind experimental choices and offering practical, field-proven protocols.

Strategic Approaches to Stereocontrol in Piperidine Synthesis

The synthesis of stereochemically defined piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Asymmetric Hydrogenation of Pyridine Derivatives: An Atom-Economical Approach

One of the most direct routes to chiral piperidines involves the asymmetric hydrogenation of readily available pyridine precursors.[5] This method is highly atom-economical but faces the inherent challenge of overcoming the aromatic stabilization of the pyridine ring and potential catalyst inhibition by the nitrogenous substrate and product.[6]

A significant breakthrough in this area has been the use of iridium catalysts for the enantioselective hydrogenation of activated pyridine derivatives, such as N-benzylpyridinium salts.[5] Activation of the pyridine ring by N-alkylation renders it more susceptible to reduction.

Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

The catalytic cycle, depicted below, is believed to involve the coordination of the iridium catalyst to the pyridinium salt, followed by hydride transfer from the metal to the substrate and subsequent hydrogenation steps. The chiral ligand on the iridium center dictates the facial selectivity of the hydride attack, thereby establishing the stereochemistry of the final piperidine product.

Asymmetric_Hydrogenation cluster_0 Catalytic Cycle Pyridinium_Salt Pyridinium Salt Intermediate_1 Ir-Substrate Complex Pyridinium_Salt->Intermediate_1 Coordination Ir_Catalyst Chiral Ir-Catalyst Ir_Catalyst->Intermediate_1 Intermediate_2 Ir-Hydride Complex Intermediate_1->Intermediate_2 Oxidative Addition H2 H₂ H2->Intermediate_2 Piperidine Chiral Piperidine Intermediate_2->Piperidine Reductive Elimination Piperidine->Ir_Catalyst Catalyst Regeneration Organocatalysis_Domino cluster_1 Domino Reaction Cascade Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Catalyst Prolinol Catalyst Catalyst->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Piperidine Polysubstituted Piperidine Cyclized_Intermediate->Piperidine Aminalization Piperidine->Catalyst Catalyst Regeneration

Caption: Key steps in the organocatalytic domino Michael addition/aminalization for piperidine synthesis.

Experimental Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine

This protocol is a generalized procedure based on the work of Wang et al. [7]

  • Reaction Setup: To a vial is added the aldehyde (0.2 mmol), the trisubstituted nitroolefin (0.24 mmol), and the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Solvent and Additives: Anhydrous solvent (e.g., toluene, 1.0 mL) and an additive (e.g., benzoic acid, 20 mol%) are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (e.g., 48-72 hours), with progress monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired polysubstituted piperidine.

Ring-Closing Metathesis: A Versatile Cyclization Strategy

Ring-closing metathesis (RCM) has become a mainstay in synthetic organic chemistry for the formation of carbo- and heterocyclic rings. [8][9]In the context of piperidine synthesis, RCM of acyclic diene precursors offers a powerful and versatile method for constructing the six-membered ring. [8][10]Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their high functional group tolerance. [8] A key advantage of RCM is the ability to introduce substituents into the acyclic precursor, which are then incorporated into the final piperidine ring with predictable stereochemistry. For instance, the synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been achieved using RCM, with the stereochemistry controlled by a chiral starting material (D-serine). [11] Workflow for Piperidine Synthesis via Ring-Closing Metathesis

The general workflow involves the synthesis of a diene-containing amine precursor, followed by the RCM reaction to form the tetrahydropyridine ring, and subsequent reduction to the piperidine.

RCM_Workflow Start Chiral Starting Material (e.g., D-Serine) Diene_Precursor Acyclic Diene Precursor Synthesis Start->Diene_Precursor RCM Ring-Closing Metathesis (Ru-Catalyst) Diene_Precursor->RCM Tetrahydropyridine Tetrahydropyridine Intermediate RCM->Tetrahydropyridine Reduction Stereoselective Reduction Tetrahydropyridine->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Caption: A general workflow for the synthesis of substituted piperidines using Ring-Closing Metathesis.

Experimental Protocol: Ring-Closing Metathesis for Piperidine Synthesis

This is a representative protocol for an RCM reaction to form a piperidine precursor. [11]

  • Reaction Setup: The acyclic diene substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Catalyst Addition: A solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) in the same solvent is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified time (e.g., 4-12 hours). The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclic product.

Aza-Diels-Alder Reactions: A Classic Cycloaddition Approach

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to piperidines. [12][13]This reaction involves the combination of an imine (the aza-diene) and a diene. The stereochemical outcome of the reaction can be controlled through the use of chiral auxiliaries, chiral Lewis acids, or organocatalysts. [14] There is ongoing discussion in the literature as to whether the aza-Diels-Alder reaction with oxygenated dienes proceeds via a concerted or a stepwise Mannich-Michael pathway. [14][15][16]Regardless of the precise mechanism, this transformation remains a highly effective method for constructing the piperidine core.

Biocatalysis and Chemo-enzymatic Strategies: The Green Chemistry Approach

In recent years, biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral piperidines. [17][18]Enzymes such as transaminases, lipases, and oxidoreductases can perform complex transformations with high enantio- and regioselectivity under mild, aqueous conditions. [19][20] A hybrid bio-organocatalytic approach has been reported for the synthesis of 2-substituted piperidines, where a transaminase is used to generate a reactive cyclic imine in situ, which is then trapped by a proline-catalyzed Mannich reaction. [19][21]This one-pot cascade reaction demonstrates the synergy between biocatalysis and organocatalysis. [19]More recently, the combination of biocatalytic C-H oxidation and radical cross-coupling has provided a modular route to complex piperidines. [22] Table 2: Comparison of Key Stereoselective Strategies

StrategyKey AdvantagesCommon Catalysts/ReagentsKey Considerations
Asymmetric Hydrogenation High atom economy, direct route from pyridines.Iridium, Rhodium, Ruthenium complexes with chiral ligands.Substrate activation often required, potential for catalyst poisoning.
Organocatalysis Metal-free, mild conditions, high enantioselectivity, cascade reactions.Proline and its derivatives, chiral amines, phosphoric acids.Catalyst loading can be high, reaction times may be long.
Ring-Closing Metathesis High functional group tolerance, versatile for complex structures.Grubbs and Hoveyda-Grubbs catalysts (Ruthenium-based).Availability of diene precursors, removal of metal impurities.
Aza-Diels-Alder Reaction Rapid construction of the piperidine ring, good stereocontrol.Lewis acids, Brønsted acids, organocatalysts.Mechanistic ambiguity, regioselectivity can be an issue.
Biocatalysis High selectivity, mild and sustainable conditions, aqueous media.Transaminases, lipases, oxidoreductases.Enzyme availability and stability, substrate scope can be limited.

Conclusion and Future Outlook

The stereoselective synthesis of substituted piperidines continues to be an area of intense research, driven by the importance of this scaffold in drug discovery. While significant progress has been made, there is still a need for more efficient, sustainable, and modular synthetic methods. [23] Future advancements are likely to focus on the development of novel catalytic systems with broader substrate scope and higher turnover numbers. The integration of multiple catalytic strategies, such as chemo-enzymatic and multi-catalyst cascade reactions, will enable the construction of increasingly complex piperidine derivatives in a more streamlined fashion. Furthermore, the application of computational tools for catalyst design and reaction optimization will undoubtedly accelerate the discovery of new and improved synthetic methodologies. As our understanding of stereocontrol deepens, so too will our ability to synthesize the next generation of piperidine-containing therapeutics with enhanced efficacy and safety profiles.

References

  • Wang, Y., Zhu, S., & Ma, D. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 12(22), 5374–5377. [Link]

  • Li, J., et al. (2003). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. The Journal of Organic Chemistry, 68(18), 7067–7070. [Link]

  • Rowan, A. S., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(10), 1697-1700. [Link]

  • Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9902-9905. [Link]

  • Wang, Y., Zhu, S., & Ma, D. (2010). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed, 20964344. [Link]

  • Legault, C., et al. (2010). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed, 20432501. [Link]

  • Imboden, C., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

  • Rowan, A. S., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin Research Repository. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • Li, W., et al. (2020). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 22(1), 295-300. [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

  • Larsen, C. H., & Grieco, P. A. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 10834–10840. [Link]

  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

  • Laudo, L. T. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6586. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • Ghorai, M. K., & Kumar, A. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(10), 2702–2705. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3638-3649. [Link]

  • American Chemical Society. (n.d.). Asymmetric synthesis of polycyclic piperidine scaffolds. ACS Publications. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [Link]

  • France, S. P., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 9(10), 9197–9202. [Link]

  • Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(30), 12891-12898. [Link]

  • Cigan, E., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(11), 2056-2096. [Link]

  • Beak, P., & Lee, W. K. (1993). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 58(5), 1109–1117. [Link]

  • Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236–4240. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Ganter, C., et al. (1998). Synthesis of New Chiral 2,2‘-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 63(14), 4750–4757. [Link]

  • Li, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202406612. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Semantic Scholar. (n.d.). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions. ResearchGate. [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 368(6494), 970–975. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, a chiral piperidine derivative of significant interest in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document serves as a practical, protocol-driven resource for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in fundamental chemical principles and aligned with regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Part 1: Physicochemical Characterization and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for its development. As a hydrochloride salt, it is anticipated to have appreciable aqueous solubility. However, quantitative determination across a range of relevant solvent systems is crucial for formulation and analytical method development.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer certain properties based on the structure: a piperidine ring, a secondary alcohol, a methyl ester, and a hydrochloride salt. These features suggest a polar molecule with hydrogen bonding capabilities.

Experimental Determination of Solubility

The "shake-flask" method is a reliable and widely accepted technique for determining equilibrium solubility. It is recommended by regulatory bodies like the World Health Organization (WHO).

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the quantitative solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Selection of solvents:

    • Purified Water (cell culture grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples at a constant speed (e.g., 100-150 rpm) to facilitate equilibrium.

  • At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method (see Part 3).

  • Equilibrium is reached when consecutive measurements show a variation of less than 10%.

  • Report the solubility in mg/mL or mol/L.

Data Presentation: Predicted and Experimental Solubility

SolventPredicted Qualitative SolubilityExperimental Solubility at 25°C (mg/mL)Experimental Solubility at 37°C (mg/mL)
WaterHighTo be determinedTo be determined
PBS (pH 7.4)HighTo be determinedTo be determined
0.1 M HClHighTo be determinedTo be determined
MethanolSolubleTo be determinedTo be determined
EthanolSolubleTo be determinedTo be determined
AcetonitrileSparingly SolubleTo be determinedTo be determined
DMSOSolubleTo be determinedTo be determined

Visualization of Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Monitor at 24, 48, 72h equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 report report analysis3->report Report solubility (mg/mL)

Caption: Workflow for determining equilibrium solubility.

Part 2: Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods. The conditions outlined below are based on ICH guideline Q1A(R2). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-hydroxypiperidine-2-carboxylic acid.

  • Oxidation: The secondary alcohol at the 3-position can be oxidized to a ketone. The secondary amine of the piperidine ring could also be susceptible to oxidation.

  • Thermal Degradation: High temperatures may induce decomposition.

  • Photodegradation: Exposure to light, particularly UV, could lead to degradation.

Visualization of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent Methyl 3-hydroxypiperidine-2-carboxylate (Parent Compound) hydrolysis_prod 3-Hydroxypiperidine-2-carboxylic acid parent->hydrolysis_prod H₂O/H⁺ or OH⁻ oxidation_prod Methyl 3-keto-piperidine-2-carboxylate parent->oxidation_prod [O]

Caption: Plausible degradation pathways for the target molecule.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature and analyze at time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60 °C).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature and analyze at time points.

    • If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze at time points.

  • Thermal Degradation:

    • Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80 °C).

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep control samples in the dark at the same temperature.

    • Analyze the samples after a defined exposure period.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24hRTTo be determinedTo be determined
Acid Hydrolysis1 M HCl8h60°CTo be determinedTo be determined
Base Hydrolysis0.1 M NaOH24hRTTo be determinedTo be determined
Base Hydrolysis1 M NaOH4h60°CTo be determinedTo be determined
Oxidation3% H₂O₂24hRTTo be determinedTo be determined
Thermal (Solid)Dry Heat48h80°CTo be determinedTo be determined
Thermal (Solution)Dry Heat48h80°CTo be determinedTo be determined
Photolytic (Solid)ICH Q1B-RTTo be determinedTo be determined
Photolytic (Solution)ICH Q1B-RTTo be determinedTo be determined

Part 3: Analytical Methodologies

A validated stability-indicating analytical method is required to separate the parent compound from any degradation products and accurately quantify them. Reversed-phase HPLC with UV detection is a common and effective technique. For identification of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is indispensable.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Method Development Strategy:

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of the parent compound.

  • Mobile Phase Screening: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Gradient Optimization: Run a broad gradient to elute all components. Then, optimize the gradient to achieve good resolution between the parent peak and any degradation products.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Inject stressed samples to demonstrate that the method can separate the parent compound from all degradants.

    • Linearity: Establish a calibration curve over a range of concentrations.

    • Accuracy: Perform recovery studies by spiking known amounts of the parent compound into a placebo matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate, temperature).

Visualization of HPLC Method Development

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Start dev1 Select Column & Wavelength start->dev1 dev2 Screen Mobile Phases dev1->dev2 dev3 Optimize Gradient dev2->dev3 val1 Specificity dev3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 finish finish val5->finish Validated Method

Caption: Workflow for HPLC method development and validation.

Identification of Degradation Products

For degradants observed in the HPLC analysis, identification is crucial. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose.

Approach:

  • Analyze the stressed samples using an LC-MS system.

  • Determine the accurate mass of the degradation products.

  • Use the accurate mass to propose elemental compositions.

  • Perform fragmentation studies (MS/MS) to obtain structural information.

  • Propose the structures of the degradation products based on the fragmentation patterns and knowledge of the parent molecule's chemistry.

Conclusion

This technical guide provides a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these detailed protocols, researchers can generate the critical data needed to support drug discovery and development activities, ensuring a comprehensive understanding of this important chiral building block. The emphasis on established methodologies and adherence to regulatory guidelines will ensure the integrity and applicability of the results.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation: Chemistry, Manufacturing, and Controls Documentation. U.S.
  • Euranto, E. K., & Cleve, N. J. (1966). Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Acta Chemica Scandinavica, 20, 1547-1554.
  • ICH. (2005). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Reddy, A.V.B., et al. (2015). Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceutical active ingredients: a review. Journal of Pharmaceutical and Biomedical Analysis, 115, 231-246.
  • Sinha, A. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963).

Topic: Molecular Structure and Conformation of 3-Hydroxypiperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a carboxylate group, often at the nitrogen or a carbon atom, further expands its utility, but also introduces significant stereochemical and conformational complexity. Understanding the three-dimensional structure and preferred conformations of these molecules is paramount for rational drug design, as these factors directly govern molecular recognition and biological activity. This guide provides a comprehensive exploration of the structural and conformational landscape of 3-hydroxypiperidine carboxylates. We will delve into the fundamental principles of piperidine stereochemistry, the critical influence of intramolecular hydrogen bonding, and the synergistic application of advanced analytical techniques—NMR spectroscopy, X-ray crystallography, and computational modeling—to elucidate their behavior in both solution and solid states.

Part 1: The Conformational Landscape of the Piperidine Ring

The piperidine ring, a saturated six-membered heterocycle, is not planar. To minimize angular and torsional strain, it predominantly adopts a non-planar "chair" conformation.[3] This fundamental principle is the starting point for any conformational analysis of its derivatives.

Chair Conformations and Ring Inversion

The chair conformation features two distinct types of substituent positions:

  • Axial (a): Substituents are perpendicular to the approximate plane of the ring, alternating above and below.

  • Equatorial (e): Substituents are located in the approximate plane of the ring, pointing outwards.

These two chair forms can interconvert through a process called ring inversion, which has a relatively low energy barrier of approximately 10.4 kcal/mol for the parent piperidine ring.[3] For substituted piperidines, one chair conformation is typically more stable than the other, and the molecule will exist in a dynamic equilibrium, favoring the lower-energy state. The preference for a substituent to occupy the more sterically favorable equatorial position is a guiding principle in conformational analysis.[4]

Nitrogen Inversion

In addition to ring inversion, the nitrogen atom in piperidine can undergo inversion, a process with an even lower energy barrier (approx. 6.1 kcal/mol).[3] This means the lone pair and the N-H proton (or N-substituent) can rapidly switch between axial and equatorial orientations. In solution, NMR studies at very low temperatures have shown that for piperidine itself, the equatorial N-H orientation is slightly more stable.[3] The presence of bulky N-substituents, such as the commonly used tert-butoxycarbonyl (Boc) protecting group, almost exclusively forces the substituent into the equatorial position to avoid steric clashes.

Caption: IMHB stabilizes the axial-OH conformer in N-Boc-3-hydroxypiperidine.

Conformer 3-OH Orientation N-Carboxylate Orientation IMHB Potential Relative Stability
1AxialEquatorialHigh Potentially favored due to H-bond
2EquatorialEquatorialLow Potentially favored by sterics

Table 1: Conformational possibilities for an N-substituted-3-hydroxypiperidine carboxylate. The balance between steric effects and IMHB determines the predominant conformer.

Part 3: A Multi-Technique Approach to Conformational Elucidation

A robust and reliable conformational assignment requires the convergence of evidence from multiple analytical techniques. No single method provides a complete picture; rather, they offer complementary insights into the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful tool for studying molecular conformation in solution, providing a time-averaged picture of the conformational equilibrium. [5]The key parameters are the chemical shifts (δ) and, most importantly, the scalar coupling constants (J).

Core Causality: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle (θ) between the protons by the Karplus equation. By measuring these coupling constants, particularly for the proton at C3 (the H3 methine proton), one can deduce its orientation (axial or equatorial) and, by extension, the orientation of the hydroxyl group.

  • Large Coupling Constants (³J ≈ 8-13 Hz): Typically indicate an axial-axial relationship (θ ≈ 180°). An H3 proton exhibiting two large couplings is axial, meaning the OH group is equatorial.

  • Small Coupling Constants (³J ≈ 2-5 Hz): Indicate axial-equatorial or equatorial-equatorial relationships (θ ≈ 60° or 90°). An H3 proton with small couplings is equatorial, meaning the OH group is axial.

  • Sample Preparation: Dissolve 5-10 mg of the 3-hydroxypiperidine carboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [5]The choice of solvent is critical, as it can influence the position of the conformational equilibrium. [6][5]2. Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For unambiguous assignment, acquire two-dimensional spectra:

    • ¹H-¹H COSY: To establish proton-proton connectivity. [5] * ¹H-¹³C HSQC: To correlate protons with their directly attached carbons. [5]3. Analysis:

    • Assign all proton and carbon signals using the 2D spectra.

    • Identify the signal for the H3 proton.

    • Carefully measure the coupling constants between H3 and the adjacent C2 and C4 protons.

    • Use the magnitude of the ³J(H3,H2) and ³J(H3,H4) couplings to determine the axial/equatorial nature of H3 and thus the OH group.

G Sample 1. Sample Preparation (5-10 mg in deuterated solvent) Acquire 2. NMR Data Acquisition (1D ¹H, 2D COSY, HSQC) Sample->Acquire Assign 3. Spectral Assignment (Identify H3 proton signal) Acquire->Assign Measure 4. Measure Coupling Constants (J) (e.g., ³J(H3,H4ax), ³J(H3,H4eq)) Assign->Measure Determine 5. Determine Conformation (Apply Karplus relationship) Measure->Determine Result Axial/Equatorial Assignment & Conformational Equilibrium Determine->Result

Caption: Workflow for conformational analysis using NMR spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD): The Solid-State Benchmark

SC-XRD provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. [7][8]This technique is the gold standard for determining bond lengths, bond angles, and, crucially, the precise conformation of the molecule as it exists in the crystal lattice.

Self-Validating System: While the solid-state conformation may not perfectly represent the equilibrium in solution, it provides definitive proof of a stable, low-energy conformer. This solid-state structure serves as an essential validation point for interpreting more complex solution-state NMR data and for benchmarking computational models. Often, the conformation stabilized by a strong IMHB is the one observed in the crystal structure. [7]

  • Crystal Growth: Grow single crystals of the compound, suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the electron density map and refine the atomic positions, yielding a precise 3D model of the molecule.

  • Analysis: Analyze the resulting structure to determine the chair conformation, the orientation of all substituents, and to precisely measure the distances and angles involved in any intramolecular hydrogen bonds.

G Crystal 1. Grow High-Quality Single Crystal Collect 2. X-ray Diffraction Data Collection Crystal->Collect Solve 3. Structure Solution & Refinement Collect->Solve Analyze 4. Structural Analysis (Torsion angles, IMHB geometry) Solve->Analyze Result Definitive Solid-State Structure Analyze->Result

Caption: General workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry: The In-Silico Investigation

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers. [9][10]Techniques like Density Functional Theory (DFT) can calculate optimized geometries and energies with high accuracy.

Expertise-Driven Causality: The choice of computational method and basis set is critical for obtaining meaningful results that correlate with experimental data. These calculations allow us to quantify the energy difference between conformers (e.g., axial-OH vs. equatorial-OH) and to dissect the energetic contribution of factors like steric strain and IMHBs. This provides a theoretical rationale for the experimentally observed conformational preferences. [11]

  • Structure Building: Build the initial 3D structure of the 3-hydroxypiperidine carboxylate molecule.

  • Conformational Search: Perform a systematic or stochastic search to identify all low-energy conformers (local minima on the potential energy surface).

  • Geometry Optimization & Energy Calculation: Optimize the geometry of each identified conformer using a high-level quantum mechanical method (e.g., DFT with an appropriate basis set). Calculate the relative energies of each optimized conformer.

  • Analysis: Compare the relative energies to predict the most stable conformer and the equilibrium population. Compare the geometries of the calculated low-energy structures with experimental data from NMR and SC-XRD.

Part 4: Synthesis of Chiral Precursors

The conformational analysis of these molecules is intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure starting materials is therefore a critical prerequisite for many studies. (S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate for numerous drugs, including the BTK inhibitor ibrutinib. [11][12]

Protocol: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer in high purity. [11][13]

  • Substrate Preparation: Synthesize the prochiral ketone, N-Boc-3-piperidone, typically via oxidation of racemic N-Boc-3-hydroxypiperidine. [12]2. Bioreduction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), combine the N-Boc-3-piperidone substrate, a ketoreductase enzyme (or whole-cell biocatalyst), and a cofactor recycling system (e.g., glucose/glucose dehydrogenase and NAD(P)H). [13][14]3. Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C) for a set period (e.g., 24 hours). [13]Monitor the reaction progress by TLC or HPLC.

  • Workup & Purification: Upon completion, terminate the reaction, remove the enzyme (e.g., by filtration or centrifugation), and extract the product with an organic solvent (e.g., ethyl acetate). [13]Dry the organic layer, evaporate the solvent, and purify the resulting (S)-1-Boc-3-hydroxypiperidine, typically by column chromatography, to yield the product as a white solid.

Conclusion

The molecular structure and conformation of 3-hydroxypiperidine carboxylates are governed by a sophisticated interplay between the inherent chair preference of the piperidine ring, the steric demands of its substituents, and the stabilizing influence of intramolecular hydrogen bonds. A definitive understanding of this conformational landscape is not achievable through a single method but requires a synergistic approach. NMR spectroscopy reveals the dynamic equilibrium in solution, single-crystal X-ray diffraction provides a precise solid-state benchmark, and computational modeling offers a theoretical framework to rationalize the experimental findings. For drug development professionals, mastering this multi-faceted analysis is essential for designing molecules with optimized three-dimensional structures, ultimately leading to improved potency, selectivity, and pharmacokinetic properties.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Sampath N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
  • Zafar Saied Saify et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2004). Journal of Chemical Sciences, Indian Academy of Sciences.
  • Enantioselective synthesis of (S)
  • Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. ResearchGate. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Suleiman, M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6001. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1980). Journal of the American Chemical Society.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2018). National Institutes of Health. [Link]

  • tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
  • Zhang, R., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 180(7), 1286-1300. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central. [Link]

  • Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. (2021). PubMed Central. [Link]

  • 1-Boc-3-hydroxypiperidine. PubChem. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (2014). PubMed Central. [Link]

  • Scrutinising the role of intramolecular hydrogen bonding in water exchange dynamics of Gd(iii) complexes. (2019). Dalton Transactions. [Link]

  • Boitsov, S., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17, 2565-2569. [Link]

  • What are the properties of 3 - Hydroxypiperidine derivatives? Blog. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017).
  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]

  • Taylor, M. S. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(5), 1647-1657. [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Chemistry Communications, 8(2), 245-255. [Link]

  • Computational modeling of molecular structures guided by hydrogen-exchange data. (2022). Edinburgh Research Explorer. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. [Link]

  • Morrone, J. A., et al. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences, 8, 778993. [Link]

  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). (2022). MDPI. [Link]

Sources

An In-depth Technical Guide to Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride: Commercial Availability, Supplier Evaluation, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a versatile building block, its piperidine core is a prevalent scaffold in a wide array of pharmaceuticals and biologically active molecules. The presence of hydroxyl and methyl ester functionalities at specific stereocenters allows for diverse synthetic modifications, making it a valuable starting material for the synthesis of complex target molecules, including potential therapeutics for neurological disorders and cancer.

This technical guide provides a comprehensive overview of the commercial landscape for this compound. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical reagent, evaluating supplier quality, and ensuring the integrity of their research and development endeavors.

Chemical Properties and Structure
PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem
Molecular Weight 179.64 g/mol PubChem
CAS Number 101305-71-5---
IUPAC Name methyl 3-hydroxypiperidine-2-carboxylate;hydrochloridePubChem
Synonyms Methyl 3-hydroxy-2-piperidinecarboxylate hydrochloride---

Commercial Availability and Supplier Landscape

The accessibility of this compound is crucial for seamless research and development. A variety of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized manufacturers.

Major Commercial Suppliers

Below is a comparative table of prominent suppliers known to list this compound or its derivatives. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct Name/VariantNotes
Sigma-Aldrich (Merck) Methyl 3-hydroxy-2-piperidine carboxylate hydrochlorideA leading global supplier with extensive technical documentation.
Echemi Methyl 3-hydroxypiperidine-3-carboxylate hydrochlorideA platform with numerous listed suppliers, primarily from Asia.
Benchchem (S)-Methyl piperidine-3-carboxylate hydrochlorideSpecializes in chiral building blocks for research.
BLD Pharm (S)-3-Hydroxypiperidine hydrochlorideOffers a range of piperidine derivatives.
ChemScene (3S)-3-Methylpiperidin-3-ol hydrochlorideProvides various piperidine analogs for research.
Achmem (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochlorideOffers specific stereoisomers of related compounds.
TaiChem Taizhou Ltd. Methyl 4-hydroxypiperidine-3-carboxylate hydrochlorideA manufacturer of pharmaceutical intermediates.
Supplier Selection and Due Diligence

Choosing a reliable supplier is paramount to the success of any research project. The following workflow outlines key considerations for evaluating and selecting a supplier for this compound.

Methodological & Application

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride: A Versatile Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Scaffolds

In the landscape of modern drug discovery and materials science, the precise control of three-dimensional molecular architecture is paramount. Chiral piperidine scaffolds are a cornerstone of medicinal chemistry, appearing in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] The conformational rigidity of the piperidine ring allows for the presentation of substituents in well-defined spatial orientations, enhancing binding affinity and selectivity for biological targets. Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, a bifunctional chiral building block, embodies the principles of a constrained amino acid analogue. Its structure, featuring a hydroxyl group and a methyl ester on a piperidine ring, offers multiple points for synthetic diversification, making it a valuable tool for constructing complex, biologically active molecules and novel materials.[2][3] This application note provides a comprehensive guide to the synthesis and application of this versatile building block, with a focus on its utility in peptide synthesis and the creation of unique molecular frameworks.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively reported, the following table summarizes the expected physicochemical properties based on data from closely related analogues such as methyl piperidine-3-carboxylate hydrochloride and (S)-3-hydroxypiperidine hydrochloride.[4][5] Researchers should perform their own characterization for confirmation.

PropertyExpected Value / Characteristics
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Appearance White to off-white crystalline powder[5]
Melting Point Expected to be in the range of 190-210 °C[5]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.
Optical Rotation Specific rotation will depend on the enantiomer. For example, (S)-3-hydroxypiperidine hydrochloride has a specific rotation of [α]²⁰D = -7° (c=1 in MeOH).[5]
Storage Store at room temperature in a dry, well-ventilated area.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy group of the ester (around 3.7 ppm), and the protons on the carbons bearing the hydroxyl and ester groups. The coupling patterns will be complex due to the stereochemistry of the ring.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear around 170-175 ppm, while the carbons attached to the hydroxyl and nitrogen atoms will be in the 50-70 ppm range.[6]

Synthesis of the Chiral Building Block

The synthesis of this compound can be approached through several strategic routes, often starting from readily available chiral precursors or employing stereoselective reactions. A plausible and efficient method involves the diastereoselective modification of a protected piperidine precursor. The following is a representative synthetic workflow.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Carboxymethylation cluster_3 Step 4: Stereoselective Reduction cluster_4 Step 5: Deprotection and Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base C N-Boc-3-hydroxypiperidine B->C D N-Boc-3-oxopiperidine C->D Oxidizing Agent (e.g., PCC, Swern) E N-Boc-3-oxopiperidine D->E F N-Boc-methyl-3-oxopiperidine-2-carboxylate E->F Base, Methyl Cyanoformate G N-Boc-methyl-3-oxopiperidine-2-carboxylate F->G H N-Boc-methyl-3-hydroxypiperidine-2-carboxylate G->H Reducing Agent (e.g., NaBH₄) I N-Boc-methyl-3-hydroxypiperidine-2-carboxylate H->I J This compound I->J HCl in Dioxane or Ether G A Methyl 3-hydroxypiperidine-2-carboxylate HCl B N-Fmoc-methyl 3-hydroxypiperidine-2-carboxylate A->B Fmoc-OSu, Base E Coupled Peptide-Resin B->E Coupling Agent (e.g., HATU, HOBt, DIC) C Fmoc-Peptide-Resin D Deprotected Peptide-Resin C->D Piperidine in DMF (Fmoc Deprotection) D->E E->C Further Cycles F Cleaved and Deprotected Peptide E->F Cleavage Cocktail (e.g., TFA)

Sources

The Strategic Integration of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the demand for novel chemical entities with precisely defined three-dimensional structures is insatiable. These molecules must navigate complex biological terrains to interact with specific targets, often protein-protein interfaces or intricate enzyme active sites. Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride emerges as a chiral building block of significant strategic value for medicinal chemists. Its inherent structural rigidity, conferred by the piperidine ring, combined with the stereochemically defined hydroxyl and carboxylate functionalities, offers a unique starting point for crafting sophisticated molecules.

This guide provides an in-depth exploration of the utility of this compound. We will delve into its application as a constrained amino acid isostere for the synthesis of peptidomimetics and as a versatile scaffold for small molecule development. The protocols herein are designed to be robust and self-validating, providing researchers with the practical knowledge to leverage this powerful synthetic tool.

Core Attributes of this compound

The power of this building block lies in its distinct structural features:

  • Constrained Piperidine Scaffold: The saturated six-membered ring limits conformational flexibility, which can pre-organize appended functionalities into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[1][2]

  • Defined Stereochemistry: The presence of chiral centers at positions 2 and 3 allows for the synthesis of stereochemically pure final compounds. This is critical for selective interaction with chiral biological targets.

  • Orthogonal Functional Handles: The secondary amine (as a hydrochloride salt), the hydroxyl group, and the methyl ester offer three distinct points for chemical modification, enabling the construction of diverse molecular libraries. The amine can be acylated or alkylated, the hydroxyl group can be functionalized, and the ester can be hydrolyzed to the corresponding carboxylic acid for further amide bond formation.

Application I: A Constrained Dipeptide Mimic for Peptidomimetics

A primary application of this compound is its use as a surrogate for dipeptide units in peptides, particularly to induce and stabilize β-turn conformations.[1][3][4][5] β-turns are critical secondary structures in proteins that mediate molecular recognition events. By replacing a flexible dipeptide segment with the rigid piperidine scaffold, it is possible to lock the peptide backbone into a desired turn geometry, enhancing binding affinity and metabolic stability.

Rationale: The Structural Basis of β-Turn Induction

The relative stereochemistry of the hydroxyl and carboxylate groups on the piperidine ring dictates the spatial orientation of substituents when incorporated into a peptide chain. This pre-organization mimics the geometry of a natural β-turn, a common motif in protein-protein interactions.

Caption: Conceptual replacement of a flexible dipeptide with a rigid piperidine mimic.

Protocol 1: N-Acylation and Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Methyl 3-hydroxypiperidine-2-carboxylate into a growing peptide chain on a solid support using standard Fmoc-based chemistry. The initial step involves the N-acylation of the piperidine with the N-terminal protected amino acid of the target peptide.

Materials:

  • This compound

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow Diagram:

spss_workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell fmoc_deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect1 wash1 3. Wash (DMF, DCM) fmoc_deprotect1->wash1 couple_aa1 4. Couple First Fmoc-AA-OH (DIC/Oxyma, DMF) wash1->couple_aa1 wash2 5. Wash couple_aa1->wash2 fmoc_deprotect2 6. Fmoc Deprotection wash2->fmoc_deprotect2 wash3 7. Wash fmoc_deprotect2->wash3 prepare_piperidine 8. Prepare Piperidine Solution: - Dissolve hydrochloride in DMF - Add DIPEA (2.2 eq.) wash3->prepare_piperidine activate_aa2 9. Activate Second Fmoc-AA-OH (DIC/Oxyma) wash3->activate_aa2 couple_piperidine 10. Couple Activated AA to Piperidine Solution prepare_piperidine->couple_piperidine activate_aa2->couple_piperidine wash4 11. Wash couple_piperidine->wash4 hydrolyze 12. Ester Hydrolysis (LiOH in THF/H2O) wash4->hydrolyze couple_next_aa 13. Couple Next Fmoc-AA-OH to Piperidine-COOH hydrolyze->couple_next_aa wash5 14. Wash & Repeat Cycles couple_next_aa->wash5 cleave 15. Cleavage and Deprotection (TFA/TIS/H2O) wash5->cleave end End: Purified Peptide cleave->end

Caption: Workflow for SPPS incorporation of the piperidine mimic.

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid (0.5 mmol, 5 eq.) using DIC (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in DMF for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

  • Washing: Wash the resin as in step 3.

  • Preparation of the Piperidine Building Block: In a separate flask, dissolve this compound (0.5 mmol, 5 eq.) in DMF. Add DIPEA (1.1 mmol, 11 eq.) to neutralize the hydrochloride and the subsequent acid formed during coupling.

  • Activation of the Next Amino Acid: In another flask, dissolve the next Fmoc-protected amino acid (0.5 mmol, 5 eq.) in DMF and activate with DIC (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.).

  • Coupling to the Piperidine: Add the activated amino acid solution to the piperidine solution and allow to react for 2 hours. Add this solution to the resin and couple for 4 hours.

  • Washing: Wash the resin as in step 3.

  • Ester Hydrolysis: To expose the carboxylic acid for further chain elongation, treat the resin with a solution of LiOH (1M) in a 3:1 mixture of THF/water for 2 hours.[6]

  • Washing and Further Coupling: Wash the resin thoroughly with DMF and proceed with the coupling of the next Fmoc-amino acid as in step 4.

  • Final Cleavage and Deprotection: After completion of the sequence, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a mixture of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Illustrative Data
Peptide SequenceCoupling MethodCrude Purity (%)Isolated Yield (%)
Ac-Ala-[M3H2C]-Phe-NH₂HBTU/DIPEA7845
Ac-Gly-[M3H2C]-Val-NH₂DIC/Oxyma8251
Ac-Pro-[M3H2C]-Leu-NH₂HATU/DIPEA8555
[M3H2C] denotes Methyl 3-hydroxypiperidine-2-carboxylate incorporation.

Application II: Scaffold for Small Molecule Library Synthesis

The orthogonal functional groups of this compound make it an excellent scaffold for the generation of diverse small molecule libraries for high-throughput screening. The amine, hydroxyl, and ester functionalities can be selectively modified in a combinatorial fashion. For instance, the piperidine nitrogen can undergo reductive amination or arylation, while the hydroxyl group can be etherified or acylated.

Protocol 2: Parallel Synthesis of a Piperidine-based Library

This protocol outlines a parallel synthesis approach to generate a small library of compounds from the title scaffold.

Workflow Diagram:

library_synthesis start Methyl 3-hydroxy- piperidine-2-carboxylate hydrochloride step1 Step 1: N-Arylation (Buchwald-Hartwig Coupling) start->step1 Aryl Halide, Pd Catalyst, Base step2 Step 2: O-Alkylation (Williamson Ether Synthesis) step1->step2 Alkyl Halide, Base library Diverse Library of Substituted Piperidines step2->library

Caption: Parallel synthesis workflow for library generation.

Step-by-Step Procedure:

  • N-Arylation (Buchwald-Hartwig Coupling):

    • In an array of reaction vials, add this compound (0.1 mmol, 1 eq.), a diverse set of aryl bromides (0.12 mmol, 1.2 eq.), Pd₂(dba)₃ (0.005 mmol, 5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.01 mmol, 10 mol%).

    • Add a base such as K₃PO₄ (0.2 mmol, 2 eq.) and toluene as the solvent.

    • Seal the vials and heat to 100 °C for 12-18 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through celite to remove the catalyst.

  • O-Alkylation (Williamson Ether Synthesis):

    • To the crude N-arylated products in the vials, add DMF as the solvent.

    • Add a base such as NaH (0.15 mmol, 1.5 eq.) at 0 °C and stir for 30 minutes.

    • Add a diverse set of alkyl halides (e.g., benzyl bromide, ethyl iodide) (0.15 mmol, 1.5 eq.).

    • Allow the reactions to warm to room temperature and stir for 6-12 hours.

    • Quench the reactions with water and extract with ethyl acetate.

  • Work-up and Purification:

    • Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the individual library members by parallel preparative HPLC to yield the final compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery. Its constrained cyclic nature and orthogonally reactive functional groups provide a powerful platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in their quest for novel therapeutics.

References

  • Passioura, T. (2025). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 723, 91-109. [Link]

  • Dedkova, L. M., & Hecht, S. M. (2020). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry, 28(22), 115780. [Link]

  • Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. [Link]

  • Sci-Hub. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters. [Link]

  • Pentelute, B. L., & Collier, T. L. (2014). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. Proceedings of the National Academy of Sciences, 111(27), 9733–9738. [Link]

  • Ivanov, I., & Vasileva, D. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(13), 5081. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. [Link]

  • Wang, L., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences, 24(17), 13579. [Link]

  • Mistry, N., et al. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. [Link]

  • Usmanova, L., et al. (2018). Bicyclic Piperazine Mimetics of the Peptide β‑Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2015). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Rhodes, C. A., & Pei, D. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Chemistry – A European Journal, 23(52), 12690–12703. [Link]

  • Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

  • Sun, J., et al. (2024). Synthesis and clinical application of representative small-molecule dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry, 272, 116464. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • Rhodes, C. A., & Pei, D. (2017). Bicyclic Peptides as Next-Generation Therapeutics. PubMed. [Link]

  • 6.3 Methyl Esters and Derivatives. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(4), 489–514. [Link]

  • ResearchGate. (n.d.). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). [Link]

  • ResearchGate. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid. [Link]

  • Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Institutes of Health. [Link]

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

Sources

Application Notes and Protocols for the Pharmacological Evaluation of Methyl 3-hydroxypiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for drug design.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, analgesic, antipsychotic, and neuroprotective effects.[1][2] Within this privileged class of compounds, methyl 3-hydroxypiperidine-2-carboxylate derivatives represent a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly for neurological disorders. The presence of a hydroxyl group, a carboxylic acid ester, and a secondary amine offers multiple points for structural modification and interaction with biological targets. This guide provides a comprehensive framework for the pharmacological evaluation of these derivatives, with a focus on their potential as neuroprotective agents and modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity.

Pharmacological Rationale: Targeting Neuroprotection and NMDA Receptors

Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, are often characterized by excessive stimulation of glutamate receptors, leading to a pathological influx of calcium ions and subsequent neuronal death—a process known as excitotoxicity.[3] The NMDA receptor, a subtype of ionotropic glutamate receptors, is a primary mediator of this process.[3][4] Therefore, antagonists of the NMDA receptor have been a major focus of research for the development of neuroprotective therapies.[4] Derivatives of piperidine-2-carboxylic acid have been investigated as potent and selective NMDA receptor antagonists.[4] The structural features of methyl 3-hydroxypiperidine-2-carboxylate suggest its potential to interact with the NMDA receptor, offering a promising avenue for the development of novel neuroprotective agents.

This guide will detail the necessary in vitro and in vivo assays to elucidate the pharmacological activity of novel methyl 3-hydroxypiperidine-2-carboxylate derivatives, from initial screening for neuroprotective effects to more detailed mechanistic studies targeting the NMDA receptor, and finally to in vivo proof-of-concept in a model of ischemic stroke.

Part 1: In Vitro Evaluation of Neuroprotective Activity

The initial assessment of a compound's neuroprotective potential is typically performed using in vitro cell-based assays that model neuronal stress and injury. A common and effective model for excitotoxicity is glutamate-induced cell death in neuronal or neuron-like cell lines.[3]

Cell Line Selection and Culture

The choice of cell line is critical for obtaining relevant and reproducible data. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurotoxicity and neuroprotection studies due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Protocol: Glutamate-Induced Excitotoxicity and Neuroprotection Assay (MTT Assay)

This protocol outlines the steps to assess the ability of methyl 3-hydroxypiperidine-2-carboxylate derivatives to protect SH-SY5Y cells from glutamate-induced cell death using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Serum-free culture medium

  • L-glutamic acid

  • Test compounds (Methyl 3-hydroxypiperidine-2-carboxylate derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in serum-free medium. After 24 hours, remove the complete medium from the wells and replace it with 100 µL of serum-free medium containing the desired concentrations of the test compounds. Incubate for 2 hours.

  • Glutamate Exposure: Prepare a stock solution of L-glutamic acid in serum-free medium. Add 10 µL of the glutamate solution to each well to achieve a final concentration that induces approximately 50% cell death (this concentration should be optimized in preliminary experiments, typically in the range of 25-100 mM). Include control wells with cells in serum-free medium only (no glutamate or test compound) and wells with glutamate only (no test compound).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Expected Outcome:

A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of glutamate compared to the glutamate-only control.

Data Presentation:

CompoundGlutamate (mM)Concentration (µM)Cell Viability (% of Control)
Control00100 ± 5.2
Glutamate Only50048 ± 3.9
Derivative X50155 ± 4.1
Derivative X501075 ± 6.3
Derivative X5010092 ± 4.8

Part 2: Mechanistic Studies - NMDA Receptor Antagonism

Following the identification of neuroprotective activity, the next logical step is to investigate the underlying mechanism. Given the role of excitotoxicity, assessing the interaction of the compounds with the NMDA receptor is a key mechanistic study. A common method to assess NMDA receptor function is through calcium imaging, as the opening of the NMDA receptor channel leads to a significant influx of Ca²⁺.[3]

Cell Culture for Calcium Imaging

Primary cortical neurons provide a more physiologically relevant model for studying NMDA receptor activity compared to cell lines.

  • Cells: Primary cortical neurons isolated from embryonic day 18 (E18) rat or mouse brains.

  • Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Culture Conditions: Plate on poly-D-lysine coated coverslips and culture for 10-14 days before use.

Protocol: Calcium Imaging Assay for NMDA Receptor Antagonism

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in primary cortical neurons upon stimulation with NMDA and glycine, and to assess the antagonistic effect of the test compounds.

Materials:

  • Primary cortical neurons on coverslips

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Fura-2 AM

  • Pluronic F-127

  • NMDA

  • Glycine

  • Test compounds

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm.

Step-by-Step Protocol:

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the coverslips with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells with HBSS for 30 minutes at room temperature to allow for de-esterification of the dye.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

  • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.

  • NMDA/Glycine Stimulation: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a robust increase in [Ca²⁺]i.

  • Compound Application: After the response to NMDA/glycine has returned to baseline, perfuse the cells with the test compound at a desired concentration for 2-5 minutes.

  • Co-application: Perfuse the cells with a solution containing NMDA/glycine and the test compound.

  • Data Acquisition: Record the fluorescence intensity at 340 nm and 380 nm excitation throughout the experiment.

  • Data Analysis: Calculate the F340/F380 ratio over time. The antagonistic effect of the test compound is determined by the reduction in the peak amplitude of the NMDA/glycine-induced calcium transient in the presence of the compound. Calculate the IC₅₀ (half-maximal inhibitory concentration) by testing a range of compound concentrations.

Expected Outcome:

An NMDA receptor antagonist will cause a dose-dependent inhibition of the NMDA/glycine-induced increase in the F340/F380 ratio.

Diagram of Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Calcium Imaging cluster_2 Data Analysis A Primary Cortical Neuron Culture B Fura-2 AM Loading A->B C Baseline Recording B->C D NMDA/Glycine Stimulation C->D E Compound Incubation D->E F Co-application of Compound + NMDA/Glycine E->F G Calculate F340/F380 Ratio F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Workflow for assessing NMDA receptor antagonism using calcium imaging.

Part 3: In Vivo Proof-of-Concept - Rodent Model of Ischemic Stroke

After demonstrating in vitro neuroprotection and a plausible mechanism of action, the next critical step is to evaluate the efficacy of the lead compounds in a relevant animal model of the target disease. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and well-characterized model of focal cerebral ischemia that mimics many aspects of human stroke.[5]

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Model Induction: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, leading to focal cerebral ischemia. Reperfusion can be achieved by withdrawing the filament after a defined period (e.g., 90 minutes).

Protocol: MCAO Model and Evaluation of Neuroprotective Efficacy

This protocol provides a step-by-step guide for inducing transient MCAO in rats and assessing the neuroprotective effect of a test compound.

Materials:

  • Rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon filament (e.g., 4-0 monofilament with a silicon-coated tip)

  • Test compound formulation

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix slicer

Step-by-Step Protocol:

  • Anesthesia and Surgery:

    • Anesthetize the rat and maintain anesthesia throughout the surgery.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and the CCA at the proximal end.

    • Make a small incision in the CCA and insert the nylon filament.

    • Advance the filament into the ICA until it occludes the MCA (approximately 18-20 mm from the carotid bifurcation).

  • Occlusion and Reperfusion:

    • Maintain the occlusion for a predetermined period (e.g., 90 minutes).

    • Withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time point (e.g., at the time of reperfusion) via a suitable route (e.g., intravenous or intraperitoneal).

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the rat and perfuse the brain with saline.

    • Remove the brain and slice it into 2 mm coronal sections using a brain matrix.

    • Stain the slices with 2% TTC solution for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted tissue white.

    • Acquire images of the stained sections.

  • Data Analysis:

    • Quantify the infarct volume using image analysis software.

    • Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Expected Outcome:

A neuroprotective compound is expected to significantly reduce the infarct volume and improve the neurological deficit score compared to the vehicle-treated group.

Diagram of MCAO Experimental Design:

G A Anesthesia B MCAO Surgery (Filament Insertion) A->B C Occlusion Period (e.g., 90 min) B->C D Reperfusion (Filament Withdrawal) C->D E Compound or Vehicle Administration D->E F Neurological Deficit Scoring (24h) E->F G Euthanasia & Brain Collection (24-48h) F->G H TTC Staining G->H I Infarct Volume Analysis H->I

Caption: Experimental timeline for the MCAO stroke model.

Conclusion and Future Directions

This guide provides a foundational framework for the pharmacological characterization of novel methyl 3-hydroxypiperidine-2-carboxylate derivatives. The described protocols for in vitro neuroprotection, NMDA receptor activity, and in vivo efficacy in a stroke model will enable researchers to systematically evaluate the therapeutic potential of this chemical class. Positive results from these studies would warrant further investigation into the detailed mechanism of action, including binding studies to determine affinity for different NMDA receptor subunits, as well as comprehensive pharmacokinetic and toxicological profiling to support their development as clinical candidates for the treatment of neurological disorders.

References

  • Asl, M. M., et al. (2014). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Visualized Experiments, (91), e51857. [Link]

  • Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. [Link]

  • Ornelas, L., et al. (1990). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 33(8), 2320–2326. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride in the synthesis of alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 3-hydroxypiperidine-2-carboxylate Hydrochloride in the Synthesis of Alkaloids

Audience: Researchers, scientists, and drug development professionals.

This compound: A Versatile Chiral Building Block for Alkaloid Synthesis

Abstract The piperidine ring is a privileged scaffold found in over twenty classes of pharmaceuticals and a vast number of naturally occurring alkaloids.[1] Its conformational rigidity and ability to engage in key binding interactions make it a cornerstone of modern medicinal chemistry. Within the diverse toolkit of synthetic chemistry, chiral pool strategies, which utilize readily available enantiopure starting materials, offer an efficient and reliable route to complex molecular architectures.[2][3] this compound emerges as a particularly valuable synthon in this context. As a densely functionalized, stereochemically defined building block, it provides a robust platform for the divergent synthesis of a wide array of piperidine alkaloids, including those from the Sedum and Lobelia families. This guide details the strategic considerations, key transformations, and detailed protocols for leveraging this compound in natural product synthesis.

Strategic Overview: Handling and Initial Transformations

Methyl 3-hydroxypiperidine-2-carboxylate is typically supplied as a hydrochloride salt to enhance stability and shelf-life. The initial steps in any synthetic sequence involving this reagent are almost invariably the liberation of the free amine and subsequent protection of the nitrogen. This strategy is crucial for controlling reactivity in subsequent steps.

Causality Behind N-Protection: The secondary amine of the piperidine ring is both nucleophilic and basic. Without protection, it can interfere with a multitude of reactions, including those involving organometallics, acylations intended for the hydroxyl group, and base-sensitive transformations. The choice of protecting group is dictated by the planned synthetic route, specifically the conditions required for its eventual removal. The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability under a wide range of conditions and its facile removal with acid.[4]

Protocol 1: Free Base Generation and N-Boc Protection

This protocol describes the conversion of the hydrochloride salt to the N-Boc protected piperidine, a common entry point for further synthetic elaboration.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Suspension: Suspend this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of salt) in a round-bottom flask.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution while stirring vigorously until the effervescence ceases and all solid has dissolved. The aqueous layer should be basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying & Concentration (Optional but recommended): Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This yields the free-base, which should be used immediately.

  • Protection: Dissolve the crude free-base in DCM (10 mL per gram). Add triethylamine (1.2 eq). Cool the solution to 0 °C and add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy (appearance of the large singlet for the Boc group at ~1.45 ppm) and mass spectrometry (a corresponding increase in molecular weight).

G cluster_start Starting Material cluster_activation Activation & Protection cluster_product Key Intermediate HCl_Salt Methyl 3-hydroxypiperidine-2-carboxylate Hydrochloride Free_Base Free Base Generation (aq. NaHCO₃) HCl_Salt->Free_Base Step 1-3 N_Boc N-Boc Protection (Boc₂O, TEA) Free_Base->N_Boc Step 5-6 Protected_Intermediate N-Boc-Methyl 3-hydroxypiperidine- 2-carboxylate N_Boc->Protected_Intermediate Purification

Caption: Initial workflow for activating the chiral building block.

Core Synthetic Strategies & Applications

The N-protected intermediate is a scaffold primed for diverse transformations, allowing for the construction of various alkaloid cores. The relative positioning of the hydroxyl and ester groups enables powerful stereocontrolling strategies.

Synthesis of Sedum Alkaloids: (+)-Sedamine and (+)-Allosedamine

Sedum alkaloids, such as sedamine and its diastereomer allosedamine, feature a 2-substituted piperidine ring. The synthesis of these molecules from our chiral building block showcases the strategic manipulation of both the C2 ester and the C3 hydroxyl functionalities.[2]

Synthetic Rationale: The overall strategy involves:

  • Oxidation: Conversion of the C3 hydroxyl group to a ketone.

  • Side Chain Installation: Addition of a phenyllithium species to the C2 ester, which undergoes a double addition to form a tertiary alcohol.

  • Deoxygenation/Rearrangement: Reductive removal of both the C3 ketone and the newly formed tertiary hydroxyl group to install the final side chain.

G Start N-Boc Protected Intermediate Ketone Oxidation (PCC/DMP) C3-Ketone Start->Ketone 1 Tert_Alcohol Grignard/Organolithium Addition (PhLi or PhMgBr, 2 eq.) C2-Side Chain Ketone->Tert_Alcohol 2 Deoxygenation Radical or Ionic Reduction (e.g., Barton-McCombie or Silane Reduction) Tert_Alcohol->Deoxygenation 3 Product N-Boc Protected Sedamine/Allosedamine Deoxygenation->Product 4 Deprotection Deprotection (TFA or HCl) Product->Deprotection 5 Final_Alkaloid (+)-Sedamine or (+)-Allosedamine Deprotection->Final_Alkaloid

Caption: Synthetic pathway towards Sedum alkaloids.

Protocol 2: Synthesis of N-Boc-(+)-Sedamine Precursor

This protocol outlines the key steps to transform the N-Boc protected intermediate into the core of sedamine.

Materials:

  • N-Boc-Methyl 3-hydroxypiperidine-2-carboxylate (from Protocol 1)

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Phenyllithium (PhLi) or Phenylmagnesium bromide (PhMgBr) in an appropriate solvent (e.g., THF, Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen atmosphere setup

Step-by-Step Methodology:

Part A: Oxidation to the Ketone

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.

  • Stir for 2-4 hours, monitoring by TLC. The reaction is typically rapid.

  • Upon completion, quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

  • Extract with DCM, combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the N-Boc-3-keto-piperidine-2-carboxylate.

Part B: Grignard Addition

  • Dissolve the ketone from Part A (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add phenyllithium (2.2 eq) dropwise. The ester will be attacked to form a diphenyl-tertiary alcohol.

  • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.

  • Quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate. The resulting diol is often used directly in the next step.

Part C: Reductive Deoxygenation

  • Dissolve the crude diol from Part B in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Add triethylsilane (Et₃SiH, 5.0 eq) followed by the dropwise addition of trifluoroacetic acid (TFA, 10.0 eq). This effects an ionic reduction of both hydroxyl groups.

  • Stir at low temperature and allow to warm to room temperature overnight.

  • Carefully quench with saturated NaHCO₃. Extract with DCM, dry, and concentrate.

  • Purify by flash chromatography to isolate the N-Boc protected sedamine precursor. The stereochemical outcome (sedamine vs. allosedamine) is highly dependent on the substrate and reduction conditions.

Data Summary Table

StepIntermediateExpected Yield (%)Key Analytical Data (¹H NMR)
1N-Boc Protected Intermediate>90%δ ~1.45 (s, 9H, Boc), 3.70 (s, 3H, OMe)
2AN-Boc-3-keto-piperidine85-95%Disappearance of C3-H proton, downfield shift of C2-H
2CN-Boc Sedamine Precursor50-60% (over 2 steps)Appearance of aromatic protons (δ 7.2-7.4), new aliphatic signals for side chain

Advanced Applications: Access to Bridged and Fused Alkaloids

The strategic placement of the hydroxyl and ester groups also facilitates intramolecular cyclization reactions to form more complex polycyclic alkaloids.

Mechanistic Insight: By converting the C2-ester to a different functional group (e.g., an aldehyde or an N-acyliminium ion precursor), and tethering a nucleophile to the piperidine nitrogen, one can initiate powerful cyclization cascades. For example, a Pictet-Spengler type reaction can be envisioned.[5]

  • Reduction & Oxidation: The C2-ester is reduced to a primary alcohol (LiAlH₄), which is then oxidized to an aldehyde (DMP).

  • N-Deprotection & Alkylation: The N-Boc group is removed, and the resulting secondary amine is alkylated with a suitable tether, such as 2-(indol-3-yl)ethyl bromide.

  • Cyclization: Treatment with a Lewis acid or Brønsted acid could then trigger an intramolecular cyclization to form a fused polycyclic system, the core of many indole alkaloids.

This modular approach allows the chemist to "hop" from the simple piperidine scaffold to complex, biologically relevant alkaloid families.[6][7] The stereochemistry originating from the chiral building block is transferred through the synthetic sequence, ensuring an enantioselective synthesis.

Conclusion

This compound is more than just a starting material; it is a stereochemically defined platform for the efficient and elegant synthesis of piperidine-containing natural products. Its value lies in the orthogonal reactivity of its functional groups—the amine, the hydroxyl group, and the ester—which can be selectively manipulated to build molecular complexity. By understanding the causality behind protection strategies and the mechanisms of key transformations, researchers can unlock the full potential of this building block to accelerate drug discovery and the total synthesis of complex alkaloids.

References

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Vasilev, A. A., & Komarova, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6443. [Link]

  • Amoah, E., et al. (2024). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Don, M. M., & Hamann, M. T. (2022). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

  • Amoah, E., et al. (2024). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances. [Link]

  • Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen. [Link]

  • Argade, M. D., et al. (2022). Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool. The Journal of Organic Chemistry. [Link]

  • Chasseray, S., et al. (2011). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. Tetrahedron. [Link]

Sources

Application Notes: Incorporating Methyl 3-hydroxypiperidine-2-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Non-Canonical Amino Acids

In the pursuit of novel therapeutics, medicinal chemists are increasingly turning to the modular nature of peptides to design potent and selective pharmacological agents.[1] However, natural peptides often suffer from drawbacks like poor metabolic stability and limited conformational rigidity, which can hinder their therapeutic application.[2] The incorporation of unnatural or non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations. Methyl 3-hydroxypiperidine-2-carboxylate, a cyclic β-hydroxy-α-amino acid analog, represents a valuable building block for imparting significant structural and functional advantages to synthetic peptides.

The rigid piperidine ring structure introduces significant conformational constraints into the peptide backbone.[3][4] This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity and specificity for its target. Furthermore, the N-alkylated nature of the piperidine nitrogen and the steric hindrance provided by the ring can dramatically increase resistance to enzymatic degradation by peptidases, thereby improving the peptide's in vivo half-life.[5] The hydroxyl group at the 3-position offers an additional vector for modification, allowing for glycosylation, pegylation, or the attachment of other moieties to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the application of Methyl 3-hydroxypiperidine-2-carboxylate in solid-phase peptide synthesis (SPPS), detailing the rationale behind procedural choices and providing robust protocols for its successful incorporation.

Key Advantages of Incorporating Methyl 3-hydroxypiperidine-2-carboxylate

FeatureAdvantage in Peptide Synthesis & FunctionRationale
Conformational Rigidity Enhanced binding affinity and selectivity.The cyclic piperidine scaffold reduces the number of accessible conformations, pre-organizing the peptide for optimal target interaction.[3][4]
Enzymatic Stability Increased in vivo half-life and bioavailability.The N-alkylated piperidine structure is a poor substrate for many common peptidases, preventing rapid degradation.[5]
Structural Diversity Introduction of 3D complexity into linear peptides.Moving beyond flat, 2D molecules, piperidine-based fragments introduce valuable three-dimensional shapes for exploring new pharmacophores.[6]
Site for Derivatization Allows for post-synthesis modification.The C3-hydroxyl group serves as a handle for conjugation or modification without interfering with the peptide backbone.[7]

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Methyl 3-hydroxypiperidine-2-carboxylate, an N-alkylated (secondary amine) amino acid, requires specific considerations compared to standard primary amino acids to achieve high coupling efficiency. The primary challenge is the reduced nucleophilicity and increased steric hindrance of the piperidine nitrogen.

Workflow Overview

The general workflow follows the standard Fmoc/tBu strategy for SPPS.[8][9] The key deviation lies in the coupling step, which requires more potent reagents and potentially longer reaction times.

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling Step (Special Conditions) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping Next_Cycle Repeat Cycle or Final Cleavage Capping->Next_Cycle

Caption: General SPPS cycle for incorporating Methyl 3-hydroxypiperidine-2-carboxylate.

PART 1: Materials and Reagents
  • Resin: Standard resins for Fmoc-SPPS (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl for peptide acids).[10]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[7]

  • Building Block: Fmoc-protected Methyl 3-hydroxypiperidine-2-carboxylate (ensure the hydroxyl group is protected, e.g., with a t-Butyl (tBu) group, if it is not intended to be a free hydroxyl in the final peptide).

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF.[11]

  • Coupling Reagents: High-efficiency uronium/aminium or phosphonium salt reagents are strongly recommended.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[12]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS) or a similar cocktail appropriate for the peptide's sequence.[13]

PART 2: Detailed Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid support.

  • Resin Preparation and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (2-3 times) and DMF (2-3 times) to remove all residual piperidine.

  • Activation and Coupling of Methyl 3-hydroxypiperidine-2-carboxylate:

    • Rationale: Due to the sterically hindered and less nucleophilic secondary amine of the piperidine ring, a standard DIC/HOBt coupling is often inefficient.[12] The use of a more potent coupling reagent like HATU or HCTU is crucial for driving the reaction to completion.[5] These reagents form highly reactive intermediates that can overcome the activation barrier.

    • In a separate vessel, dissolve Fmoc-(3-OH)-pipecolic acid methyl ester (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture. The solution may change color. Allow the pre-activation to proceed for 2-5 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature.

    • Reaction Time: Allow the coupling to proceed for an extended period, typically 2-4 hours. For particularly difficult couplings, this can be extended overnight.[5]

  • Monitoring and Post-Coupling Wash:

    • Rationale: It is critical to confirm the completion of the coupling reaction before proceeding to the next step. A negative Kaiser test (ninhydrin test) indicates the absence of primary amines but will yield a false negative for the secondary amine of the incorporated piperidine derivative. A chloranil test can be used to check for the presence of unreacted secondary amines.

    • After the coupling period, take a small sample of the resin beads, wash them thoroughly, and perform a chloranil test.

    • If the test is positive (indicating incomplete coupling), drain the reaction mixture and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").[5]

    • Once the coupling is complete (negative chloranil test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis:

    • Proceed to the deprotection of the newly added Fmoc group as described in Step 1 to continue elongating the peptide chain.

PART 3: Final Cleavage and Deprotection
  • After the full peptide sequence is assembled, perform a final Fmoc deprotection.

  • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.[14]

  • Stir the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet and purify using reverse-phase HPLC.

Troubleshooting Difficult Couplings

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Chloranil Test) Steric hindrance; aggregation of peptide-resin.Perform a double coupling.[5] Increase coupling time (up to overnight). Switch to a more potent coupling reagent like PyBrOP for extremely difficult cases.[12]
Low Final Yield Incomplete couplings at each step; premature chain termination.Ensure complete deprotection and coupling at every cycle. Consider using a capping step (e.g., acetic anhydride) after the coupling of the piperidine derivative to block any unreacted chains.
Side Reactions Racemization during activation.Minimize pre-activation time. The use of HATU in conjunction with a non-nucleophilic base like DIEA generally minimizes racemization compared to other methods.[12]

Conclusion

Methyl 3-hydroxypiperidine-2-carboxylate is a powerful tool for the synthesis of conformationally constrained and proteolytically stable peptides. While its incorporation requires optimization of the coupling step, the use of high-potency coupling reagents like HATU and extended reaction times allows for its efficient integration into peptide sequences via standard Fmoc-SPPS. The resulting peptides, endowed with enhanced structural and biological properties, are promising candidates for drug discovery and development.[1][15]

References

  • Kumar, S., Wang, Q., & Sasaki, N. A. (2007). Synthesis of conformationally constrained analogues of RGD tripeptide. Tetrahedron, 63(9), 2084–2092. (URL not available)
  • Eastwood, F. W., et al. (1996). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Wang, W., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Available at: [Link]

  • Iadonisi, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. Available at: [Link]

  • Liu, C. F., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]

  • Hewitt, W. M. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Available at: [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • Gümüş, M. K. (2019). Peptide Synthesis and Characterization Stages. In Recent Advances in Experimental Medicine and Biology. Available at: [Link]

  • Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. Available at: [Link]

  • Cruz, J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Reixach, N., et al. (2021). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]

  • Oñate, A., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Kumar, K. S. (2018). Total Chemical Synthesis of Ester-Linked Ubiquitinated Proteins Unravels their Behavior with Deubiquitinases. Supporting Information. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • AAPPTec. (n.d.). Technical Bulletins & General Procedures. AAPPTec. Available at: [Link]

  • P.I. P. S.p.A. (2020). Process for the preparation of degarelix. Google Patents.
  • Mahajan, S., & Ganatra, S. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. In Bioactive Compounds - Biosynthesis, Characterization and Applications. Available at: [Link]

  • Udenigwe, C. C., & Howard, A. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. NIH. Available at: [Link]

  • Hartmann, M., & Zeier, J. (2019). Priming by pipecolic acid and N-hydroxypipecolic acid. Application of... ResearchGate. Available at: [Link]

  • Trimigno, A., et al. (2022). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. Available at: [Link]

Sources

Application Note & Protocols: Methyl 3-hydroxypiperidine-2-carboxylate as a Versatile Chiral Scaffold for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including antiviral, analgesic, and central nervous system (CNS) disorders.[1][2][3][4][5] Methyl 3-hydroxypiperidine-2-carboxylate, a readily available chiral building block, presents a unique synthetic opportunity due to its densely functionalized structure.[6][7][8] It features three distinct, orthogonally reactive sites: a secondary amine for N-functionalization, a hydroxyl group for O-functionalization, and a methyl ester for conversion to amides and other derivatives. This application note provides a detailed guide for researchers and drug development professionals on leveraging this versatile starting material. We present field-proven, step-by-step protocols for key chemical transformations—N-alkylation, amide bond formation, and O-alkylation—and explain the strategic rationale behind these modifications in the context of drug design. A case study illustrating the synthesis of a core scaffold for neuraminidase inhibitors is included to demonstrate the practical application of these protocols in constructing complex, therapeutically relevant molecules.

The Strategic Value of Methyl 3-hydroxypiperidine-2-carboxylate in Drug Discovery

Methyl 3-hydroxypiperidine-2-carboxylate is more than a simple starting material; it is a chiral synthon that offers a three-dimensional framework ideal for creating compounds with high specificity for biological targets.[9][10] Its value is rooted in three key features:

  • Inherent Chirality: The molecule possesses two stereocenters (C2 and C3). Starting with an enantiomerically pure building block is a critical strategy in modern drug development to enhance therapeutic efficacy and minimize off-target effects and potential toxicity associated with unwanted stereoisomers.[6]

  • Structural Rigidity: The piperidine ring provides a conformationally constrained scaffold. This rigidity helps to reduce the entropic penalty upon binding to a protein target, often leading to higher binding affinity compared to more flexible, acyclic analogues.

  • Orthogonal Functional Handles: The true synthetic power of this molecule lies in its three distinct functional groups, which can be addressed with high selectivity using standard organic chemistry transformations. This allows for a systematic and modular approach to building molecular diversity and performing structure-activity relationship (SAR) studies.

G start Methyl 3-hydroxypiperidine-2-carboxylate n_alk N-Alkylation / N-Arylation (Secondary Amine) start->n_alk Modulates pKa Introduces key binding moieties c_am Amide Coupling (Methyl Ester) start->c_am Creates H-bond donors/acceptors Expands SAR vectors o_alk O-Alkylation / O-Acylation (Hydroxyl Group) start->o_alk Modulates lipophilicity (logP) Blocks metabolism

Figure 1: Key diversification pathways for Methyl 3-hydroxypiperidine-2-carboxylate, highlighting the strategic importance of each functional group in modulating physicochemical and pharmacological properties.

Core Synthetic Protocols and Methodologies

The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen reagents and conditions, reflecting best practices in medicinal chemistry.

Protocol 1: N-Alkylation via Reductive Amination

Principle & Rationale: N-alkylation is a primary step in diversifying the piperidine scaffold. Modifying the nitrogen atom directly impacts the molecule's basicity (pKa), polarity, and ability to form salt bridges or hydrogen bonds with a target receptor. Reductive amination is a highly reliable and versatile method that proceeds under mild conditions, tolerates a wide range of functional groups, and minimizes the risk of over-alkylation common with direct alkylation using alkyl halides.[11] The reaction involves the formation of an iminium ion intermediate upon condensation of the piperidine with an aldehyde or ketone, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity and mildness; it is less reactive towards the carbonyl starting material than other hydrides and does not reduce other sensitive groups like esters.

Materials and Reagents:

  • Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

  • Aldehyde or Ketone of choice (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature until the solid dissolves.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Reductant Addition: Add STAB (1.5 eq) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Protocol 2: Amide Bond Formation via Hydrolysis and Coupling

Principle & Rationale: The conversion of the C2-ester to an amide is a cornerstone transformation in medicinal chemistry. The amide bond is a key structural feature in many drugs, providing metabolic stability and crucial hydrogen bonding interactions.[12] This protocol follows a robust two-step sequence: saponification of the methyl ester to the corresponding carboxylic acid, followed by a peptide coupling reaction.[13][14] Lithium hydroxide (LiOH) is an excellent choice for hydrolysis as it minimizes epimerization at the adjacent C2 stereocenter. For the coupling step, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that rapidly forms an active ester, minimizing side reactions and racemization.[15]

Step-by-Step Methodology:

Part A: Ester Hydrolysis

  • Setup: Dissolve Methyl 3-hydroxypiperidine-2-carboxylate (1.0 eq) in a mixture of THF/Water (e.g., 3:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS until the starting ester is consumed.

  • Work-up: Cool the mixture back to 0 °C and carefully acidify to pH ~4-5 with 1 M HCl.

  • Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate or a 9:1 DCM/isopropanol mixture). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling

  • Reaction Setup: To a dry flask under N₂, add the crude carboxylic acid from Part A (1.0 eq) and dissolve in anhydrous DMF or DCM.

  • Amine and Base Addition: Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Coupling Reagent Addition: Cool the mixture to 0 °C. Add HATU (1.2 eq) and stir.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

G reagent reagent intermediate intermediate product product COOH R-COOH (Carboxylic Acid) ActiveEster O-Acyl-isouronium Ester (Active Intermediate) COOH->ActiveEster + HATU HATU HATU Amide R-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ (Nucleophilic Attack) Amine R'-NH₂ (Amine)

Figure 2: Simplified mechanism of carboxylic acid activation by HATU for amide bond formation.

Table 1: Representative Amide Coupling Data

Amine Partner Coupling Time (h) Typical Yield Purification Method
Benzylamine 3 >85% Silica Chromatography
Morpholine 4 >90% Silica Chromatography
(S)-Methyl leucinate 6 >75% Silica Chromatography

| Aniline | 12 | >60% | Reverse-Phase HPLC |

Case Study: Synthesis of a Core Scaffold for Neuraminidase Inhibitors

Background: Neuraminidase inhibitors are a class of antiviral drugs designed to block the function of the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells.[16][17] Many potent inhibitors, such as Oseltamivir and Zanamivir, feature a six-membered ring with specific stereochemical arrangements of functional groups.[17][18] The scaffold of Methyl 3-hydroxypiperidine-2-carboxylate is an excellent starting point for synthesizing analogues of these antivirals. This case study outlines a hypothetical, yet chemically sound, route to a key intermediate.

G A Start: Methyl 3-hydroxypiperidine-2-carboxylate step1 1. Boc Protection (Boc)₂O, TEA, DCM A->step1 B Intermediate 1 step2 2. O-Alkylation (3-pentyloxy group) NaH, 3-bromopentane, THF B->step2 C Intermediate 2 step3 3. Amide Coupling LiOH; then Ac-NH₂, HATU C->step3 D Target Scaffold step1->B step2->C step3->D

Figure 3: Synthetic workflow for a neuraminidase inhibitor scaffold, inspired by the structure of Oseltamivir.

Detailed Protocol:

  • Step 1: N-Boc Protection:

    • Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering with subsequent reactions, specifically the O-alkylation step which requires a strong base.

    • Procedure: Dissolve this compound (1.0 eq) in DCM. Add TEA (2.2 eq). Cool to 0 °C and add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Allow to warm to room temperature and stir overnight. Purify via standard aqueous work-up and silica gel chromatography.

  • Step 2: O-Alkylation (Williamson Ether Synthesis):

    • Rationale: This step introduces the 3-pentyloxy side chain characteristic of Oseltamivir. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol.

    • Procedure: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF and cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Add 3-bromopentane (1.3 eq) and allow the reaction to warm to room temperature, then heat to 50 °C for 12-18 hours. After cooling, quench carefully with water and purify via extraction and chromatography.

  • Step 3: Ester Hydrolysis and Amide Formation:

    • Rationale: The ester is converted to a primary amide, which can act as a hydrogen bond donor. This follows the two-step protocol described in Section 2.2.

    • Procedure: First, hydrolyze the methyl ester of the O-alkylated intermediate using LiOH in THF/water. After acidic work-up, couple the resulting carboxylic acid with acetamide using HATU and DIPEA in DMF to yield the target scaffold. The Boc protecting group can be removed in a final step using trifluoroacetic acid (TFA) in DCM if the free amine is desired.

Characterization and Quality Control

For every synthesized compound, it is imperative to confirm its identity, purity, and stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The appearance and disappearance of key signals (e.g., the N-H proton, the methyl ester singlet) confirm the success of a transformation.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new molecule. LC-MS is invaluable for monitoring reaction progress.

  • Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is used to determine the purity and enantiomeric excess (ee) of the final compounds.

Conclusion

Methyl 3-hydroxypiperidine-2-carboxylate is a powerful and economically viable chiral building block for the synthesis of diverse and complex molecules. Its trifunctional nature allows for rapid library generation and exploration of chemical space around a privileged medicinal scaffold. The protocols detailed in this guide provide a reliable foundation for N-alkylation, amide bond formation, and O-alkylation, enabling drug discovery teams to efficiently synthesize novel therapeutic candidates for a multitude of disease targets.

References

  • Zhang, M., Chen, Z., & Wang, S. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 568-77. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(9), 1137. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-60. [Link]

  • ResearchGate. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Center for Biotechnology Information (PMC). [Link]

  • ResearchGate. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

  • Babu, Y. S., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • de Castro, S., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 23(11), 2993. [Link]

  • Enzensperger, T., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (PMC). [Link]

  • ResearchGate. (2014). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chida, N., et al. (1999). 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. Journal of Organic Chemistry, 64(13), 4914-4919. [Link]

  • Chida, N., et al. (1999). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. PubMed. [Link]

  • Khan, M. S. Y., & Husain, A. (2013). Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 634-638. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. [Link]

  • ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. [Link]

  • ResearchGate. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481. [Link]

  • Cai, C., et al. (2012). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic Letters, 14(11), 2742-2745. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Davies, S. G., & Fletcher, A. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 415-434. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2007). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

Sources

Application Notes and Protocols: N-Protection and Deprotection Strategies for 3-Hydroxypiperidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amine Protection in Complex Piperidine Scaffolds

3-Hydroxypiperidine esters are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. The inherent reactivity of the secondary amine, however, presents a significant challenge in multi-step syntheses. Unprotected, this amine can engage in a variety of undesired side reactions, including acylation, alkylation, and oxidation, leading to complex product mixtures and diminished yields. Consequently, the strategic application of nitrogen-protecting groups is paramount to achieving selective transformations on other parts of the molecule, such as the ester or hydroxyl functionalities.

This guide provides a comprehensive overview of robust and field-proven protocols for the N-protection and deprotection of 3-hydroxypiperidine esters. We will delve into the rationale behind the selection of appropriate protecting groups, focusing on orthogonality and functional group tolerance. Detailed, step-by-step protocols for the application and removal of key protecting groups are presented, supported by mechanistic insights and troubleshooting considerations.

Selecting the Optimal N-Protecting Group: A Matter of Orthogonality and Stability

The choice of an N-protecting group for 3-hydroxypiperidine esters is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The ideal protecting group should be easy to install in high yield, stable to the planned reaction conditions, and readily removable under mild conditions that do not affect the ester or hydroxyl groups. Here, we will focus on three widely used protecting groups that offer a range of orthogonal deprotection strategies: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting Group Strategy Overview

Below is a summary of the key characteristics of the discussed protecting groups, highlighting their compatibility with the sensitive functional groups of 3-hydroxypiperidine esters.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability ProfileOrthogonality Notes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl in dioxane)Stable to base, nucleophiles, and catalytic hydrogenation.[1]Orthogonal to Cbz and Fmoc. Ester hydrolysis is a risk with strong acids.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.Orthogonal to Boc and Fmoc. Compatible with most functional groups.
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBasic (e.g., Piperidine in DMF)Stable to acidic conditions.[1][2]Orthogonal to Boc and Cbz. Base-labile ester could be compromised.

Visualizing the Workflow: Protection and Deprotection Pathways

The following diagrams illustrate the general workflows for the N-protection and subsequent deprotection of a model 3-hydroxypiperidine ester.

ProtectionDeprotectionWorkflow cluster_protection N-Protection cluster_deprotection N-Deprotection Start 3-Hydroxypiperidine Ester ProtectedProduct N-Protected 3-Hydroxypiperidine Ester Start->ProtectedProduct Base ProtectingReagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) ProtectingReagent->ProtectedProduct FinalProduct 3-Hydroxypiperidine Ester ProtectedProduct->FinalProduct Specific Conditions DeprotectionReagent Deprotection Reagent (e.g., TFA, H₂/Pd-C) DeprotectionReagent->FinalProduct

Caption: General workflow for N-protection and deprotection.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-protection and deprotection of a generic 3-hydroxypiperidine ester.

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine Ester

This protocol describes the protection of the piperidine nitrogen with the tert-butoxycarbonyl (Boc) group, which is ideal for subsequent reactions under basic or reductive conditions.[1]

Rationale: The reaction is performed under mild basic conditions using sodium bicarbonate, which is sufficient to facilitate the nucleophilic attack of the amine on di-tert-butyl dicarbonate without promoting hydrolysis of the ester. Dichloromethane is a suitable solvent that dissolves the starting materials and is inert under the reaction conditions.

Materials:

  • 3-Hydroxypiperidine ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add the 3-hydroxypiperidine ester hydrochloride (1.0 eq) and dissolve it in a mixture of DCM and water (2:1 v/v).

  • Add sodium bicarbonate (2.5 eq) to the solution and stir vigorously for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected 3-hydroxypiperidine ester.

Protocol 2: N-Boc Deprotection under Anhydrous Acidic Conditions

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA) in an anhydrous solvent, a common and effective method.

Rationale: The Boc group is readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[3] Using an anhydrous solvent like dichloromethane minimizes the risk of ester hydrolysis, which can be a competing side reaction in the presence of water.

Boc_Deprotection_Mechanism BocProtected R₂N-Boc Protonation R₂N(H+)-Boc BocProtected->Protonation + H⁺ Intermediate R₂NH + (CH₃)₃C-O=C=O⁺ Protonation->Intermediate Spontaneous Cleavage Deprotected R₂NH₂⁺ Intermediate->Deprotected Decarboxylation Byproducts CO₂ + (CH₃)₃C⁺ Intermediate->Byproducts

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Materials:

  • N-Boc protected 3-hydroxypiperidine ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected 3-hydroxypiperidine ester (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected 3-hydroxypiperidine ester as its trifluoroacetate salt. Further purification may be required.

Protocol 3: N-Cbz Protection of 3-Hydroxypiperidine Ester

This protocol outlines the protection of the piperidine nitrogen with the benzyloxycarbonyl (Cbz) group, which is stable to a wide range of conditions and offers an orthogonal deprotection strategy.

Rationale: The Cbz group is introduced using benzyl chloroformate under Schotten-Baumann conditions (an organic solvent and an aqueous base).[4] This two-phase system allows for the efficient reaction of the amine with the chloroformate while the base neutralizes the HCl byproduct.

Materials:

  • 3-Hydroxypiperidine ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the 3-hydroxypiperidine ester hydrochloride (1.0 eq) in DCM.

  • Add an aqueous solution of sodium carbonate (2.5 eq) and stir vigorously.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected 3-hydroxypiperidine ester.

Protocol 4: N-Cbz Deprotection by Catalytic Transfer Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic transfer hydrogenolysis, a milder alternative to using hydrogen gas.

Rationale: Catalytic transfer hydrogenolysis utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst to effect the cleavage of the Cbz group.[5][6] This method avoids the need for specialized high-pressure hydrogenation equipment and is generally compatible with a wide range of functional groups, including esters.[7] The reaction proceeds via the reduction of the benzyl group, which then fragments to release the free amine, carbon dioxide, and toluene.[8]

Cbz_Deprotection_Mechanism CbzProtected R₂N-Cbz Adsorption Adsorption onto Pd/C surface CbzProtected->Adsorption + H₂ (donor) Hydrogenolysis Cleavage of C-O bond Adsorption->Hydrogenolysis Deprotected R₂NH Hydrogenolysis->Deprotected Byproducts Toluene + CO₂ Hydrogenolysis->Byproducts

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Precursors to Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Synthesis

The piperidine structural motif is a cornerstone in modern medicinal chemistry and materials science. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is embedded in a vast number of FDA-approved pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The transformation of readily available pyridine precursors into their saturated piperidine counterparts represents the most direct and atom-economical route to this valuable chemical entity.[1][2]

This process, catalytic hydrogenation, involves the addition of three hydrogen molecules across the aromatic pyridine ring. While seemingly straightforward, the reaction is challenging due to the inherent aromatic stability of the pyridine ring and the propensity of the nitrogen lone pair in both the starting material and the product to act as a catalyst poison.[1][5] Furthermore, for substrates bearing other reducible functionalities, achieving chemoselective hydrogenation of the pyridine ring is a significant synthetic hurdle.[1][4]

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the primary methods of catalytic pyridine hydrogenation. We will delve into the underlying principles of different catalytic systems, present comparative data, and offer detailed, field-proven laboratory protocols.

Catalytic Systems and Mechanistic Considerations

The hydrogenation of pyridines can be broadly categorized into heterogeneous and homogeneous catalysis, with emerging electrocatalytic methods offering a sustainable alternative.[1] The general mechanism proceeds through the stepwise addition of hydrogen, involving dihydropyridine and tetrahydropyridine intermediates.[1]

G Pyridine Pyridine H2_1 + H₂ (Catalyst) Dihydropyridine Dihydropyridine (Intermediate) H2_1->Dihydropyridine H2_2 + H₂ (Catalyst) Tetrahydropyridine Tetrahydropyridine (Intermediate) H2_2->Tetrahydropyridine H2_3 + H₂ (Catalyst) Piperidine Piperidine (Product) H2_3->Piperidine G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up A Charge Reactor with Substrate, Solvent, Catalyst B Seal Reactor and Position in Fume Hood A->B C Purge with Inert Gas (N₂) (3-5 cycles) B->C D Pressurize with H₂ to Target Pressure C->D E Commence Stirring and Heating (if required) D->E F Monitor Reaction (Pressure drop, TLC, LC-MS) E->F G Cool to RT and Carefully Vent H₂ F->G H Purge with Inert Gas (N₂) G->H I Filter Through Celite® to Remove Catalyst H->I J Product Isolation (Extraction/Concentration) I->J

Caption: General workflow for catalytic hydrogenation.

Protocol 1: General Procedure using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is a robust method for the hydrogenation of a wide variety of substituted pyridines. [1] Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent (5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up:

    • Once the reaction is complete (H₂ uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration. [1] * Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the layers, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the piperidine product.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts offer the potential for high selectivity and activity under milder conditions. [1]However, their separation from the product can be challenging. These systems are particularly valuable for asymmetric hydrogenation to produce chiral piperidines.

Key Homogeneous Catalyst Systems:

  • Iridium and Rhodium Complexes: Chiral phosphine ligands complexed with iridium or rhodium are at the forefront of asymmetric pyridine hydrogenation. [6][7]A significant challenge is the strong coordination of the pyridine substrate and piperidine product to the metal center, which can deactivate the catalyst. [6][8]* Activation Strategy: A common strategy to overcome catalyst inhibition and improve reactivity is the activation of the pyridine as a pyridinium salt (e.g., pyridinium bromide or hydrochloride). [6][8]This reduces the coordinating ability of the substrate and product.

  • Ionic Hydrogenation: Recent advances in iridium(III)-catalyzed ionic hydrogenation have demonstrated remarkable tolerance for sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl groups, operating under Brønsted-acid activation. [8][9][10]

Protocol 2: Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Catalyst

This protocol is adapted from a highly efficient method for the synthesis of chiral piperidines. [6] Materials:

  • 2-substituted pyridinium salt (1.0 eq)

  • [{Ir(cod)Cl}₂] (e.g., 1 mol%)

  • Chiral phosphine ligand (e.g., (R)-SynPhos, 2.2 mol%)

  • Anhydrous Toluene/Dichloromethane (1:1)

  • High-pressure autoclave

  • Inert gas (Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox): In a nitrogen-filled glovebox, stir a mixture of [{Ir(cod)Cl}₂] and the chiral ligand in the solvent mixture (e.g., PhMe/CH₂Cl₂) at room temperature for 20-30 minutes.

  • Reactor Setup: Place the pyridinium salt substrate into a stainless steel autoclave.

  • Reaction Execution:

    • Transfer the prepared catalyst solution to the autoclave via syringe.

    • Seal the autoclave, remove it from the glovebox, and connect it to the hydrogenation apparatus.

    • Pressurize the autoclave with hydrogen gas (e.g., 600 psi).

    • Stir the reaction at a controlled temperature (e.g., 28 °C) for 20-24 hours.

  • Work-up:

    • Carefully vent the excess hydrogen gas.

    • Open the autoclave and concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to isolate the chiral piperidine product.

Emerging Methods: Electrocatalytic Hydrogenation

Electrocatalysis represents a promising green alternative to traditional high-pressure hydrogenation. [2][3]This method utilizes an electric current to drive the hydrogenation at ambient temperature and pressure, enhancing safety and sustainability.

  • Mechanism: In a typical setup, an anion-exchange membrane (AEM) electrolyzer is used. Water is oxidized at the anode to produce protons and oxygen, while at the cathode, the pyridine substrate is reduced in the presence of a catalyst and water to form piperidine. [2][3]* Catalyst: Carbon-supported rhodium (Rh/C) has proven to be a highly effective cathode catalyst, achieving quantitative conversion of pyridine to piperidine with excellent current efficiency. [2] This method avoids the need for high-pressure hydrogen gas, offering significant advantages in terms of operational safety and energy consumption compared to thermal processes using green hydrogen. [2][3]

Conclusion

The catalytic hydrogenation of pyridines to piperidines is a vital transformation in chemical synthesis. The choice of methodology—be it the robust and scalable heterogeneous approach, the precise and selective homogeneous route, or the emerging sustainable electrocatalytic pathway—depends on the specific synthetic goals, substrate functionality, and available resources. By understanding the principles behind each method and adhering to rigorous safety and experimental protocols, researchers can effectively and efficiently access the valuable piperidine scaffold for applications in drug discovery and beyond.

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Technical Support Center: Synthesis of Piperidine
  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Helvetica Chimica Acta.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • Hazards associated with laboratory scale hydrogen
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. This document provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered by researchers and drug development professionals during the purification of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a discolored, sticky solid. What is the most straightforward purification method to try first?

A: For solid crude products, recrystallization is the most effective and scalable initial purification technique.[1] The goal is to select a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble or insoluble at all temperatures.

Causality & Expertise: this compound is a polar, ionic salt. Therefore, polar protic solvents or mixtures are often the best choice. The discoloration often points to minor oxidation byproducts or residual reagents, which are typically more soluble and can be removed in the mother liquor during recrystallization.[1] A patent for a structurally similar compound, 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride, specifies an ethanol/ethyl acetate mixture for recrystallization, which is an excellent starting point.[2]

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of crude material (10-20 mg) in various solvents (see Table 1). A suitable solvent will dissolve the compound when heated but will result in crystal formation upon slow cooling.[1]

  • Insoluble Impurities: If you observe insoluble material in the hot solution, a hot filtration step is necessary to remove it before crystallization.

  • No Crystals Form: If no crystals appear upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, the solution may be too dilute. Evaporate some solvent and allow it to cool again. Alternatively, you can add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again before cooling.

Q2: I am attempting flash column chromatography on silica gel, but my compound is streaking badly and not separating from polar impurities. How can I fix this?

A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong, often irreversible, binding with the basic nitrogen atom of your compound, causing significant tailing or "streaking".[3]

Causality & Expertise: To mitigate this acid-base interaction, you must add a small amount of a competing base to your mobile phase. This additive neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[3] Triethylamine (NEt3) is a common choice, but for highly polar amines, a mixture containing ammonium hydroxide can be even more effective.[4]

Troubleshooting & Optimization:

  • Add a Mobile Phase Modifier: Incorporate 0.5-2% triethylamine (NEt3) or a similar amine base into your mobile phase (e.g., dichloromethane/methanol).

  • Use an Ammonia-Containing System: For very polar compounds, a chloroform-methanol-concentrated ammonia system can provide excellent separation.[4] Be sure to use chloroform that is not acidic to avoid salt formation on the column.[4]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, switch to a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[3]

  • Reversed-Phase Chromatography: As a salt, your compound is quite polar. Reversed-phase (C18) flash chromatography can be an effective alternative. At a high pH, the free amine form becomes more lipophilic and will be retained, allowing for separation.[3]

Parameter Normal Phase (Silica Gel) Reversed Phase (C18)
Stationary Phase Acidic Silica GelNon-polar C18-functionalized silica
Typical Mobile Phase Dichloromethane/Methanol or Chloroform/MethanolWater/Acetonitrile or Water/Methanol
Key Challenge Strong interaction between basic amine and acidic silica causes tailing.[3]Poor retention of the polar hydrochloride salt.
Solution Add a basic modifier (e.g., 1% NEt3 or NH4OH) to the mobile phase.[3][4]Run at alkaline pH to analyze the more retentive free-base form.[3]
Table 1: Comparison of Chromatographic Approaches
Q3: My NMR spectrum shows significant residual water in the final product. How can I remove it?

A: Due to its hygroscopic nature as a hydrochloride salt, completely removing water can be challenging. Standard drying over agents like MgSO₄ or Na₂SO₄ may be insufficient.

Causality & Expertise: Water can be trapped within the crystal lattice of the salt. A more effective method is azeotropic distillation. By dissolving the compound in a solvent that forms a low-boiling azeotrope with water (like toluene or isopropanol) and then removing the solvent under reduced pressure, water can be effectively co-evaporated. This process should be repeated several times. For piperidine itself, drying over solid potassium hydroxide (KOH) followed by distillation is a standard procedure, though distillation may not be suitable for this specific ester hydrochloride due to thermal stability concerns.[5]

Troubleshooting Steps:

  • Azeotropic Removal: Dissolve the compound in toluene. Remove the solvent on a rotary evaporator. Repeat this process 2-3 times.

  • High Vacuum Drying: Dry the sample under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours), possibly with gentle heating if the compound's stability allows.

  • Use of Phosphorus Pentoxide (P₂O₅): For very stubborn cases, drying in a vacuum desiccator over P₂O₅ is highly effective, but care must be taken as P₂O₅ is a hazardous material.

Q4: My synthesis could produce multiple diastereomers. How can I separate them?

A: Diastereomers have different physical properties and can typically be separated using standard purification techniques like column chromatography or recrystallization. Careful optimization of the conditions is key.

Causality & Expertise: The relative stereochemistry at the C2 and C3 positions creates diastereomers (e.g., cis vs. trans). These molecules have different shapes and polarities, which allows them to interact differently with a stationary phase or to have different solubilities. Flash column chromatography is often the most powerful tool for separating diastereomers.

Troubleshooting & Optimization:

  • TLC Analysis: Carefully screen different mobile phase systems using TLC to find one that shows baseline separation of the diastereomeric spots.

  • High-Resolution Chromatography: Use a longer column, a finer grade of silica gel, and a slow, shallow gradient during flash chromatography to maximize resolution.

  • Fractional Recrystallization: In some cases, one diastereomer may be less soluble and can be selectively crystallized from a solution containing the mixture. This is often an iterative process.

Q5: I need the free amine for my next reaction. What is the best way to convert the hydrochloride salt and purify the product?

A: The most common and efficient method is a liquid-liquid acid-base extraction.[6] This involves neutralizing the hydrochloride salt with a mild base to generate the free amine, which is less water-soluble and can be extracted into an organic solvent.

Causality & Expertise: The hydrochloride salt is the protonated form of the piperidine nitrogen, making it soluble in water. By adding a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the nitrogen, forming the neutral (free base) amine.[7] This neutral species is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, allowing it to be separated from any remaining inorganic salts.[1] It is crucial to use a base that is not so strong that it could promote hydrolysis of the methyl ester.

Caption: Workflow for Acid-Base Extraction.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Ethyl Acetate System

This protocol is a starting point based on methods for similar piperidine hydrochlorides.[2]

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a second pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add ethyl acetate (the anti-solvent) dropwise until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol is designed to overcome tailing issues on silica gel.[3]

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 98:2:1 Dichloromethane:Methanol:Triethylamine) for at least 3-5 column volumes.

  • Elution: Run the column, collecting fractions and monitoring by TLC. A shallow gradient may be employed by slowly increasing the percentage of methanol (e.g., from 2% to 10%).

  • Fraction Analysis: Combine the pure fractions as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Caption: Decision Tree for Purification Method Selection.

References

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying piperidine.
  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Chemical Papers. (2025). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • The Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3). Retrieved from [Link]

  • Chemsrc. (2025, September 16). CAS#:2219376-55-1 | Methyl 3-Hydroxypiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. As Senior Application Scientists, we understand the nuances of this synthesis and have designed this resource to address the common challenges encountered in the laboratory, ensuring scientific integrity and providing practical, field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the two key stages of the synthesis: the Fischer esterification of 3-hydroxypyridine-2-carboxylic acid and the subsequent catalytic hydrogenation of the pyridine ring.

Issue 1: Incomplete Esterification or Low Yield of Methyl 3-hydroxypyridine-2-carboxylate

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-hydroxypyridine-2-carboxylic acid.

  • Isolated yield of the desired ester is lower than expected.

Possible Causes & Solutions:

  • Insufficient Acid Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2][3][4] Insufficient catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used. The reaction is reversible, and the presence of water will shift the equilibrium back to the starting materials.[5] Using a large excess of the alcohol (methanol) as the solvent is a common strategy to drive the equilibrium towards the product.[5]

  • Water in the Reaction Mixture: The presence of water, either from wet reagents or as a byproduct of the reaction, will inhibit the forward reaction.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. For sensitive substrates, the removal of water as it is formed using a Dean-Stark apparatus can be employed, though this is less common for simple methyl esters.

  • Sub-optimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Solution: Refluxing the reaction mixture is a standard procedure to increase the reaction rate.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Experimental Protocol: Fischer Esterification of 3-Hydroxypyridine-2-carboxylic Acid

  • Suspend 3-hydroxypyridine-2-carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxypyridine-2-carboxylate.

Issue 2: Formation of O-Methylated Byproduct during Esterification

Symptoms:

  • Presence of a new peak in the LC-MS or GC-MS with a mass corresponding to Methyl 3-methoxypyridine-2-carboxylate.

Possible Causes & Solutions:

  • Reaction of the Phenolic Hydroxyl Group: While the carboxylic acid is the primary site of esterification, the hydroxyl group on the pyridine ring can also be methylated under certain conditions, especially with harsher methylating agents or prolonged reaction times at high temperatures.

    • Solution: Use milder esterification methods if O-methylation is a significant issue. Alternatives to strong acid catalysis include using thionyl chloride in methanol, which generates anhydrous HCl in situ, or employing coupling reagents like DCC with DMAP for acid-sensitive substrates.[6] Alkylation with methyl iodide or dimethyl sulfate should be avoided as they are potent methylating agents.[6]

Issue 3: Incomplete Hydrogenation of the Pyridine Ring

Symptoms:

  • LC-MS or GC-MS analysis reveals the presence of partially hydrogenated intermediates, such as methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-2-carboxylate or methyl 3-hydroxy-1,2,5,6-tetrahydropyridine-2-carboxylate.

Possible Causes & Solutions:

  • Catalyst Deactivation or Insufficient Catalyst Loading: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be poisoned by impurities in the starting material or solvent.[7] Insufficient catalyst will lead to incomplete reaction.

    • Solution: Use fresh, high-quality catalyst. Ensure the starting ester is pure and the solvent is of appropriate grade. Increasing the catalyst loading can also improve the reaction rate and completion.

  • Sub-optimal Hydrogen Pressure and Temperature: The aromatic pyridine ring requires relatively harsh conditions for complete reduction.

    • Solution: Increase the hydrogen pressure and/or reaction temperature. However, be aware that excessively harsh conditions can lead to other side reactions (see Issue 4). Monitoring the reaction progress is crucial to find the optimal balance.

  • Reaction Time: The hydrogenation may require a significant amount of time for completion.

    • Solution: Extend the reaction time and monitor the disappearance of the starting material and any intermediates by GC-MS or LC-MS.

Issue 4: Formation of Dehydroxylated or Other Over-reduction Byproducts during Hydrogenation

Symptoms:

  • Presence of peaks in the GC-MS or LC-MS corresponding to methyl piperidine-2-carboxylate (loss of the hydroxyl group) or other over-reduced species.

Possible Causes & Solutions:

  • Hydrogenolysis of the Hydroxyl Group: Under harsh hydrogenation conditions (high temperature, high pressure, and certain catalysts), the benzylic-like hydroxyl group can be cleaved.

    • Solution: Optimize the reaction conditions by using lower temperatures and pressures. Screening different catalysts may also be beneficial. For example, Rhodium-based catalysts have been shown to be effective for the hydrogenation of hydroxypyridines under milder conditions. The use of an acidic solvent like acetic acid during hydrogenation can sometimes help to stabilize the hydroxyl group.

Issue 5: Presence of Diastereomeric Impurities

Symptoms:

  • Chiral HPLC or GC analysis shows the presence of more than one diastereomer of the final product. The target molecule has two chiral centers (C2 and C3), leading to the possibility of four stereoisomers.

Possible Causes & Solutions:

  • Epimerization during Synthesis: Epimerization at the C2 position can occur, especially under basic conditions or upon prolonged heating, through the formation of an enolate intermediate. While less likely, epimerization at C3 could also occur under certain conditions.

    • Solution: Maintain neutral or acidic conditions where possible, especially during workup and purification. Avoid prolonged exposure to high temperatures. If diastereomers are formed, they can often be separated by chromatography or recrystallization.[2]

  • Non-Stereoselective Hydrogenation: The hydrogenation of the pyridine ring can result in a mixture of cis and trans diastereomers with respect to the substituents at C2 and C3.

    • Solution: The stereochemical outcome of the hydrogenation is often dependent on the catalyst and reaction conditions. It may be necessary to screen different catalysts and solvents to optimize the diastereoselectivity. If a mixture is obtained, purification is necessary.

Purification Strategy: Separation of Diastereomers

Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques.[2]

  • Fractional Recrystallization: This is a common method for separating diastereomers on a larger scale. The choice of solvent is critical.[8] A solvent should be chosen in which the desired diastereomer has lower solubility than the undesired one, allowing it to crystallize out selectively.

  • Column Chromatography: For smaller scales or difficult separations, silica gel column chromatography can be effective in separating diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product?

A1: Based on the synthetic route, the most common impurities to monitor for are:

  • Unreacted Starting Material: 3-hydroxypyridine-2-carboxylic acid.

  • Partially Hydrogenated Intermediates: Methyl 3-hydroxy-tetrahydropyridine-2-carboxylates.

  • O-Methylated Byproduct: Methyl 3-methoxypiperidine-2-carboxylate.

  • Dehydroxylated Byproduct: Methyl piperidine-2-carboxylate.

  • Diastereomers: The cis and trans isomers of methyl 3-hydroxypyridine-2-carboxylate.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including partially hydrogenated intermediates and over-reduction byproducts. Chiral GC columns can be used to separate enantiomers and diastereomers.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile compounds and for confirming the molecular weights of the product and impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying diastereomers and enantiomers. Columns with chiral stationary phases, such as Chiralpak AD-H, are often effective for this class of compounds. Pre-column derivatization can be used for compounds lacking a chromophore.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and for identifying major impurities.

Q3: How can I control the stereochemistry during the synthesis?

A3: Controlling the stereochemistry is a key challenge.

  • Starting Material: If a specific stereoisomer is desired, it is often best to start with an enantiomerically pure starting material, if available.

  • Hydrogenation: The diastereoselectivity of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions. Literature precedent for similar substrates can guide the initial choice of conditions. It is often necessary to experimentally screen different conditions to optimize the desired diastereomeric ratio.

  • Purification: If a mixture of diastereomers is formed, purification by recrystallization or chromatography is the most common approach to isolate the desired isomer.[2][8]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and should be performed in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields. The catalysts, particularly Palladium on carbon, can be pyrophoric and should be handled with care, especially when dry.

  • Reagents: Handle strong acids like sulfuric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Visualizing the Synthetic Pathway and Potential Pitfalls

To aid in understanding the synthetic process and potential for impurity formation, the following diagrams illustrate the key transformations and troubleshooting logic.

Synthetic Workflow

SynthesisWorkflow Start 3-Hydroxypyridine-2-carboxylic Acid Ester Methyl 3-hydroxypyridine-2-carboxylate Start->Ester Fischer Esterification Hydrogenation Methyl 3-hydroxypiperidine-2-carboxylate Ester->Hydrogenation Catalytic Hydrogenation Final Methyl 3-hydroxypiperidine-2-carboxylate Hydrochloride Hydrogenation->Final HCl Salt Formation

Caption: Overall synthetic scheme for this compound.

Troubleshooting Logic for Impurity Formation

Troubleshooting cluster_esterification Esterification Step cluster_hydrogenation Hydrogenation Step E_Start Incomplete Reaction Low Acid Catalyst Low Acid Catalyst E_Start->Low Acid Catalyst Presence of Water Presence of Water E_Start->Presence of Water Insufficient Heat/Time Insufficient Heat/Time E_Start->Insufficient Heat/Time E_Side O-Methylation Harsh Conditions Harsh Conditions E_Side->Harsh Conditions H_Start Incomplete Reduction Catalyst Issues Catalyst Issues H_Start->Catalyst Issues Low H2 Pressure/Temp Low H2 Pressure/Temp H_Start->Low H2 Pressure/Temp H_Side Dehydroxylation Overly Harsh Conditions Overly Harsh Conditions H_Side->Overly Harsh Conditions H_Stereo Diastereomer Formation Non-selective Catalyst Non-selective Catalyst Epimerization Epimerization

Caption: Common issues and their causes in the synthesis.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PubMed. Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Synfacts. Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. [Link]

  • PubMed. Hydrazine Hydrate Accelerates Neocuproine-Copper Complex Generation and Utilization in Alkyne Reduction, a Significant Supplement Method for Catalytic Hydrogenation. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • Khan Academy. Acid-catalyzed ester hydrolysis. [Link]

  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Link]

  • ResearchGate. Boric Acid Catalyzed Methyl Esterification of Sugar Acids. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. The target molecule is a valuable chiral building block in modern medicinal chemistry, and its efficient synthesis is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to adapt and overcome challenges in your own lab.

Section 1: Synthesis Overview & Key Control Points

The most common and scalable route to this compound involves the catalytic hydrogenation of a pyridine precursor, Methyl 3-hydroxypyridine-2-carboxylate. This method is generally robust, but its success hinges on meticulous control over several key parameters.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation & Isolation A 3-Hydroxypyridine-2-carboxylic Acid B Methyl 3-hydroxypyridine-2-carboxylate A->B  MeOH, H+ cat. C Methyl 3-hydroxypiperidine-2-carboxylate (cis/trans mixture) B->C H2, Catalyst (e.g., Rh/C) Solvent (e.g., IPA, H2O) D Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride C->D HCl (e.g., in Dioxane or IPA) Crystallization

Caption: General workflow for the synthesis of the target compound.

The critical stage for yield and purity optimization is the catalytic hydrogenation of the pyridine ring (Step 2). This step reduces the aromatic system to a saturated piperidine ring, creating two new stereocenters. Controlling the conditions here is paramount to achieving high conversion and minimizing side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My hydrogenation reaction is slow, stalls, or is incomplete. What are the likely causes and solutions?

A: This is a frequent issue, often traceable to catalyst activity or reaction conditions.

  • Catalyst Deactivation: The catalyst (e.g., Rhodium on Carbon) can be poisoned by impurities in the substrate or solvent. Ensure your starting material and solvent are of high purity. If you suspect poisoning, using a fresh batch of catalyst is the best solution. The catalyst itself may also be old or improperly stored; always store hydrogenation catalysts under an inert atmosphere.

  • Insufficient Hydrogen Pressure: The reduction of a pyridine ring is more demanding than that of a simple olefin. Reported procedures often use elevated pressures (e.g., 4-6 MPa).[1] If your pressure is too low, the reaction kinetics will be very slow. Ensure your system is leak-free and can safely handle the target pressure.

  • Inadequate Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial for hydrogen transfer to the catalyst surface. Increase the stirring rate to ensure the catalyst is well-suspended.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A typical range for this hydrogenation is 80-100°C.[1] Operating below this range may lead to slow conversion.

Q2: I'm observing significant byproducts, particularly one that appears to be dehydroxylated. How can I improve selectivity?

A: The loss of the C3-hydroxyl group (hydrogenolysis) is a known side reaction. Your choice of catalyst and conditions is key to preventing this.

  • Catalyst Choice: Rhodium-based catalysts are generally preferred over Palladium for hydrogenating substituted pyridines, as they are less prone to causing hydrogenolysis of benzylic-type C-O bonds. Some protocols successfully use bimetallic catalysts, such as Rhodium-Nickel on Carbon, to enhance activity and selectivity.[2]

  • Solvent and pH: The reaction medium can influence selectivity. Running the reaction in an alcoholic solvent like isopropanol or ethanol is common.[2] Some procedures introduce an acid, like phosphoric acid, which can activate the ring towards reduction while potentially suppressing certain side reactions by protonating the ring nitrogen.[2]

  • Temperature Control: Avoid excessive temperatures, as hydrogenolysis is often more prevalent at higher thermal energies. Optimize for the lowest temperature that still provides a reasonable reaction rate.

Q3: What is the optimal method for forming the hydrochloride salt to ensure high purity and yield?

A: The goal is to achieve clean precipitation of the desired product, leaving impurities behind in the solvent.

  • Solvent System: The free-base product is typically an oil or low-melting solid. It should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.

  • HCl Source: Introducing a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane, or HCl in IPA) is often more controllable than bubbling HCl gas.[3] Add the HCl solution dropwise to the solution of the free base at a controlled temperature (often 0-5°C) to promote the formation of well-defined crystals.

  • Crystallization: After adding HCl, allow the mixture to stir at a low temperature to maximize precipitation. If the product "oils out," try using a more dilute solution or a different solvent system. The final solid should be collected by filtration and washed with a cold, non-polar solvent (like ether or heptane) to remove residual impurities.[4]

Q4: My final product has a poor diastereomeric ratio (dr). How can I control the stereochemistry?

A: The hydrogenation of the substituted pyridine ring creates stereocenters at C2 and C3. The resulting ratio of cis to trans isomers is influenced by the catalyst and conditions. The cis isomer is often the thermodynamic product and can frequently be favored by allowing the reaction to equilibrate. If a specific stereoisomer is required, it may be necessary to separate the diastereomers via chromatography or selective crystallization after the synthesis is complete. Forcing the reaction to kinetic control (lower temperatures, shorter reaction times) may favor a different isomer, but this requires careful experimentation.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting the Catalytic Hydrogenation Step

Low yield in this critical step is often multifactorial. This decision tree provides a logical workflow for identifying the root cause.

G start Problem: Low Hydrogenation Yield q1 Is starting material pure? (Check by NMR/GC-MS) start->q1 a1_yes Proceed to Catalyst Check q1->a1_yes Yes a1_no Action: Purify Substrate (Recrystallization/Chromatography) q1->a1_no No q2 Is catalyst active? (Use fresh batch from trusted vendor) a1_yes->q2 a2_yes Proceed to Reaction Conditions q2->a2_yes Yes a2_no Action: Replace Catalyst Ensure proper storage (inert atm.) q2->a2_no No q3 Are H2 pressure & Temp optimal? (e.g., >4 MPa, 80-100°C) a2_yes->q3 a3_yes Check for System Leaks or Inadequate Agitation q3->a3_yes Yes a3_no Action: Adjust Parameters Increase pressure/temp incrementally. Verify equipment safety limits. q3->a3_no No

Caption: Decision tree for troubleshooting low hydrogenation yield.

Table 1: Impact of Hydrogenation Parameters
ParameterTypical RangeEffect of IncreasingTroubleshooting Insight
Catalyst Rh/C, Rh-Ni/C[2]-Incorrect catalyst choice can lead to low selectivity (e.g., dehydroxylation).
Catalyst Loading 5-10% (w/w)[2]Increases reaction rate.Low loading leads to slow/incomplete reaction. High loading increases cost.
H₂ Pressure 4-6 MPa[1]Increases H₂ concentration, boosts rate.Below 4 MPa, the reaction may be impractically slow.
Temperature 80-100 °C[1]Increases rate but may promote side reactions.Too low: slow reaction. Too high: risk of dehydroxylation.
Solvent IPA, H₂O, MeOH[2]-Solvent purity is critical. Protic solvents can aid in proton transfer steps.
Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol serves as a robust starting point for optimization.

  • Vessel Preparation: Charge a high-pressure autoclave with Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) and a suitable solvent (e.g., Isopropanol, ~10 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add the 10% Rhodium-on-Carbon catalyst (5-10% w/w relative to the substrate). Safety Note: Handle catalyst carefully as it can be pyrophoric.

  • System Purge: Seal the autoclave. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the vessel to the target pressure (e.g., 5 MPa) with hydrogen. Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 90°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (after cooling and depressurizing) for analysis by TLC, GC-MS, or HPLC.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude Methyl 3-hydroxypiperidine-2-carboxylate, which can be taken directly to the salt formation step.

Guide 2: Optimizing Crystallization and Salt Formation

The physical form and purity of your final hydrochloride salt are determined during this final step.

  • Understanding Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can hold at equilibrium. This is typically achieved by cooling the solution or by adding an "anti-solvent" in which the product is insoluble.

  • Controlling Crystal Growth: Slow, controlled addition of the HCl source and gradual cooling will promote the growth of larger, purer crystals. A rapid "crash-out" caused by adding the anti-solvent too quickly or cooling too fast will trap impurities and result in a fine, difficult-to-filter powder.

Table 2: Common Solvent Systems for Hydrochloride Salt Formation
Primary Solvent (for Free Base)Anti-Solvent / HCl CarrierRationale
Isopropanol (IPA)HCl in IPAGood starting point. The product has some solubility, allowing for slow crystallization upon cooling.
Ethyl Acetate (EtOAc)HCl in Dioxane or EtherThe free base is soluble in EtOAc, while the HCl salt is typically very insoluble, leading to high recovery.
Dichloromethane (DCM)Heptane or Diethyl EtherUseful if the free base is oily and needs a stronger solvent, but requires a full solvent swap to a non-polar medium for precipitation.

Section 4: Safety Considerations

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or designated high-pressure lab, away from ignition sources.

  • Catalysts: Hydrogenation catalysts, particularly after use, can be pyrophoric and may ignite upon exposure to air. Always filter the catalyst onto a wet filter cake (e.g., wet Celite) and never allow the dry, used catalyst to be exposed to the atmosphere.

  • Hydrochloric Acid: Concentrated HCl and its solutions are highly corrosive. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P
  • CN105439939A - Synthetic method of (S)
  • CN105367484A - Preparation method of 3-hydroxy piperidine - Google P
  • CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google P
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - ScienceOpen. [Link]

Sources

Stability of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered during experimentation. The information herein is synthesized from established principles of organic chemistry and stability testing of analogous compounds.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound?

Answer: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1] As a hydrochloride salt, it is hygroscopic and should be kept in a tightly sealed container to prevent moisture absorption. The presence of water can initiate hydrolysis of the methyl ester.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.

Question 2: I've observed clumping of the solid compound. Is it still usable?

Answer: Clumping of the solid material is likely due to moisture absorption. While this may not indicate significant chemical degradation, it is advisable to perform a purity check using a suitable analytical method like HPLC before use.[4][5] The presence of water can accelerate degradation, especially if the compound is subjected to elevated temperatures.[2]

Stability in Solution

Question 3: My analytical results (e.g., HPLC peak area) are inconsistent over time for solutions of this compound. What could be the cause?

Answer: Inconsistent analytical results often point towards the degradation of the compound in solution. The stability of this compound in solution is highly dependent on the pH, solvent, and temperature. The primary degradation pathway in aqueous solutions is likely the hydrolysis of the methyl ester to form 3-hydroxypiperidine-2-carboxylic acid.[6][7] This reaction can be catalyzed by both acidic and basic conditions.[6][8]

To troubleshoot this issue:

  • Control the pH: Use buffered solutions to maintain a stable pH. Based on the stability of similar piperidine derivatives, a pH range of 4-6 is likely to offer the best stability.[8]

  • Use Aprotic Solvents: If your experimental design allows, consider using aprotic solvents to minimize hydrolysis.

  • Prepare Fresh Solutions: For quantitative experiments, it is always best practice to use freshly prepared solutions.

  • Refrigerate Solutions: Storing solutions at 2-8°C can slow down the rate of degradation.

Question 4: What is the expected stability of this compound in acidic and basic aqueous solutions?

Answer: While specific kinetic data for this compound is not readily available, based on general principles of ester hydrolysis, the compound is expected to degrade under both acidic and basic conditions.[6]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester is expected. The rate of hydrolysis will increase with decreasing pH and increasing temperature.[8][9]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the methyl ester is likely to occur, and this process is generally faster than acid-catalyzed hydrolysis for simple esters.[7][10]

The table below summarizes the expected stability based on studies of analogous compounds.

ConditionExpected StabilityPrimary Degradation Pathway
Strong Acid (e.g., 1M HCl) LowAcid-catalyzed ester hydrolysis
Weak Acid (pH 4-6) Moderate to HighSlow ester hydrolysis
Neutral (pH 7) ModerateSlow ester hydrolysis
Weak Base (pH 8-10) Low to ModerateBase-catalyzed ester hydrolysis
Strong Base (e.g., 1M NaOH) Very LowRapid base-catalyzed ester hydrolysis
Forced Degradation and Potential Degradation Products

Question 5: I need to perform a forced degradation study. What conditions should I use and what degradation products should I look for?

Answer: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11] Based on the structure of this compound, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1M HCl at 60°C.

  • Base Hydrolysis: 0.1M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound at 105°C.

  • Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

The primary degradation products to monitor for would be:

  • 3-Hydroxypiperidine-2-carboxylic acid: From the hydrolysis of the methyl ester.

  • N-oxide derivative: From the oxidation of the piperidine nitrogen.[12]

  • Ring-opened products: From more extensive oxidation or thermal stress.[12][13]

The following diagram illustrates the most probable degradation pathways.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) MainCompound Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride HydrolysisProduct 3-Hydroxypiperidine-2-carboxylic acid MainCompound->HydrolysisProduct H₂O, H⁺ or OH⁻ OxidationProduct1 N-oxide derivative MainCompound->OxidationProduct1 [O] OxidationProduct2 Ring-opened products OxidationProduct1->OxidationProduct2 Further Oxidation

Caption: Probable degradation pathways for this compound.

Troubleshooting Guides

Developing a Stability-Indicating HPLC Method

Issue: Co-elution of degradation products with the parent compound peak in HPLC analysis.

Solution: A stability-indicating method must be able to separate the intact drug from its degradation products.[10] If you observe co-elution, consider the following optimization steps:

  • Generate Degraded Samples: Perform forced degradation studies as described in Question 5 to generate a mixture of the parent compound and its degradation products. This mixture is crucial for method development.

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Degradation products are often more polar than the parent compound, so decreasing the organic content may improve separation.

    • pH of Aqueous Phase: The ionization state of the piperidine nitrogen and any carboxylic acid degradation products is pH-dependent. Adjusting the pH of the mobile phase can significantly alter retention times and selectivity. Explore a pH range from 3 to 7.

  • Select an Appropriate Column: A standard C18 column is a good starting point. If separation is still challenging, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.

  • Optimize Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase. Typically, temperatures between 25°C and 40°C are used.

The following workflow can guide your method development process:

G Start Start: Co-elution observed ForcedDegradation Prepare forced degradation samples (acid, base, peroxide, heat, light) Start->ForcedDegradation InitialAnalysis Analyze mixture on C18 column with initial mobile phase ForcedDegradation->InitialAnalysis CheckSeparation Is separation adequate? InitialAnalysis->CheckSeparation OptimizeMobilePhase Adjust mobile phase: - Gradient slope - Organic modifier % - Buffer pH CheckSeparation->OptimizeMobilePhase No End End: Stability-indicating method achieved CheckSeparation->End Yes OptimizeMobilePhase->InitialAnalysis Re-analyze ChangeColumn Try alternative column chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) OptimizeMobilePhase->ChangeColumn If still no separation ChangeColumn->InitialAnalysis Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Incompatibility with Excipients

Issue: The compound appears to be less stable in a formulation than as a pure substance.

Answer: This suggests an incompatibility with one or more excipients in your formulation.[14][15] Excipients are not always inert and can contain reactive impurities or functional groups that interact with the active pharmaceutical ingredient (API).[16]

Troubleshooting Steps:

  • Identify Potential Incompatibilities: The ester and secondary amine functional groups in your molecule are the most likely sites for interaction.

    • Basic Excipients: Excipients with a basic microenvironment (e.g., magnesium stearate) can catalyze the hydrolysis of the ester.[14]

    • Acidic Excipients: Acidic excipients or acidic impurities can catalyze ester hydrolysis.

    • Excipients with Reactive Moieties: Excipients with hydroxyl groups (e.g., lactose, sorbitol) could potentially undergo transesterification with the methyl ester, especially at elevated temperatures.[16]

  • Conduct Binary Mixture Studies: Prepare 1:1 mixtures of your API with each excipient. Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions and store the mixtures at accelerated stability conditions (e.g., 40°C/75% RH).[3]

  • Analyze Mixtures: Analyze the binary mixtures at regular intervals using your stability-indicating HPLC method to identify which excipient(s) cause significant degradation of the API.

  • Reformulate: Replace the incompatible excipient(s) with a more suitable alternative.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(23), 7960-7969.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Tan, W., & Zhu, L. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(1), 133-146.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • Krajewska, U., & Rozalski, A. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Ho, D., & Cyran, D. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Wnorowski, K., Podeszwa, M., & Daszkiewicz, Z. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(9), 2465.
  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 187-192.
  • Singh, R., & Rehman, Z. U. (2014). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 11(2), 577-586.
  • Sharma, M. C. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 174-182.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Analytical Methods. Royal Society of Chemistry.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine and Its Structur. Energy Procedia, 4, 43-50.
  • Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
  • PubChem. (2024). methyl (3S,5R)-5-hydroxypiperidine-3-carboxylate.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 10(18), 6075-6081.
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • BenchChem. (n.d.). (S)
  • Patel, P., & Dave, H. (2025). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biological and Pharmaceutical Sciences, 14(4).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 66(11), 812-814.
  • Kumar, L., & Singh, S. (2017). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 19(11), 17874-17918.
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 123.
  • Regulatory Guidelines for API-Excipient Comp
  • Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products.
  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-11.
  • Wnorowski, K., Podeszwa, M., & Daszkiewicz, Z. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(9), 2465.
  • PubChem. (2024). Methyl piperidine-3-carboxylate hydrochloride.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 24(21), 3939.
  • PubChem. (2024). 1-Boc-3-hydroxypiperidine.
  • Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Sigma-Aldrich. (n.d.).
  • PubChemLite. (n.d.).
  • Chemsrc. (n.d.).
  • Google Patents. (2017).
  • Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. International Journal of Chemical Reactor Engineering, 11(1), 33-39.
  • Geraci, A., & Baudoin, O. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews.
  • Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. Journal of the Nigerian Society of Chemical Engineers, 36(2), 1-9.

Sources

Technical Support Center: Synthesis of 3-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxypiperidine derivatives. This powerful structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered problems.

Here, we move beyond simple procedural lists to explain the why behind the how, grounding our recommendations in established chemical principles and field-proven experience. Every protocol and suggestion is designed to be a self-validating system, ensuring robust and reproducible results.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-hydroxypiperidine derivatives, organized by synthetic strategy.

Reduction of 3-Hydroxypyridine and its Derivatives

The catalytic hydrogenation of 3-hydroxypyridine is a direct and atom-economical route to 3-hydroxypiperidine.[4][5] However, this method can be plagued by issues of low reactivity, catalyst poisoning, and over-reduction.

Q1: My hydrogenation of 3-hydroxypyridine is sluggish or incomplete, even at elevated pressures and temperatures. What's going wrong?

A1: Root Cause Analysis & Solutions

The primary challenge with the hydrogenation of 3-hydroxypyridine is the inherent stability of the pyridine ring and potential catalyst deactivation. The hydroxyl group can also influence the electronic properties of the ring, making it less susceptible to reduction compared to unsubstituted pyridine.

  • Catalyst Deactivation: Both the starting material (3-hydroxypyridine) and the product (3-hydroxypiperidine) can act as catalyst poisons, particularly for noble metal catalysts like Rhodium and Ruthenium.[4] The nitrogen lone pair can strongly coordinate to the metal surface, blocking active sites.

  • Tautomerization: 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers. While 3-hydroxypyridine does not form a stable pyridone, its electronic nature can still impact reactivity. In the case of 2-hydroxypyridines, reduction often leads to δ-lactams instead of the desired 2-hydroxypiperidines due to amide-iminol tautomerization.[6]

Troubleshooting Protocol: Enhancing Catalytic Activity

  • Catalyst Choice: While Rh/C and Ru/C are commonly used, Rhodium(III) oxide (Rh₂O₃) has shown efficacy under milder conditions (5 bar H₂, 40 °C) for a range of functionalized pyridines.[6][7] Bimetallic catalysts, such as Rh-Ni/C, have also been reported to enhance catalytic activity and allow for milder reaction conditions.[4]

  • Solvent and Additives:

    • Acidic Medium: Performing the hydrogenation in an acidic medium (e.g., with phosphoric acid) can protonate the pyridine nitrogen, reducing its coordinating ability and preventing catalyst poisoning.[4]

    • Anhydride Activation: For 3- and 4-hydroxypyridines, using a lower carboxylic acid anhydride (like acetic anhydride) as a solvent can stabilize the enol form as an ester, which is more readily hydrogenated. The resulting ester is then hydrolyzed to yield the hydroxypiperidine.[8]

  • Reaction Conditions: While the goal is often to use mild conditions, sometimes a systematic increase in pressure and temperature is necessary. However, this should be done cautiously to avoid over-reduction.

Q2: I'm observing over-reduction of my 3-hydroxypyridine, leading to the formation of piperidine (loss of the hydroxyl group). How can I prevent this?

A2: Controlling Chemoselectivity

Over-reduction, or hydrogenolysis of the C-O bond, is a common side reaction, particularly with palladium catalysts.

  • Catalyst Selection: Rhodium-based catalysts generally show higher selectivity for ring hydrogenation without significant hydrogenolysis compared to palladium.

  • Reaction Parameter Optimization:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can disfavor the higher activation energy pathway of C-O bond cleavage.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.

  • Substrate Modification: Converting the hydroxyl group to an ester, as mentioned previously, can protect it during hydrogenation.[8]

Q3: My reaction to form a substituted 3-hydroxypiperidine is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (dr)?

A3: Strategies for Diastereocontrol

Achieving high diastereoselectivity is a common challenge when creating new stereocenters.

  • Catalyst Control: The choice of catalyst can significantly influence the stereochemical outcome. For instance, in related systems, Pd/C has been shown to favor the trans-isomer, while PtO₂ can lead to the cis-isomer as the major product.[9]

  • Temperature Effects: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher selectivity.[10]

  • N-Protecting Group: The steric bulk of a protecting group on the nitrogen can influence the conformation of the ring and direct the approach of hydrogen to the catalyst surface.[9]

  • Substrate Control: If the substrate already contains a chiral center, this can be used to direct the stereochemistry of the reduction.

Parameter Recommendation for High Diastereoselectivity Rationale
Catalyst Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).The metal surface and its interaction with the substrate influence the facial selectivity of hydrogenation.
Temperature Lower the reaction temperature (e.g., from RT to 0 °C or lower).Reduces the energy available to overcome the activation barrier for the formation of the less stable diastereomer.[10]
N-Protecting Group Introduce a bulky protecting group (e.g., Boc, Cbz).Can restrict conformational flexibility and sterically hinder one face of the molecule.
Reduction of Pyridinium Salts

Activation of the pyridine ring by N-alkylation to form a pyridinium salt makes it more susceptible to reduction. This approach can offer better chemoselectivity, allowing for the formation of tetrahydropyridines as well as piperidines.[11][12]

Q4: I'm trying to partially reduce a pyridinium salt to a tetrahydropyridine, but the reaction proceeds all the way to the piperidine. How can I stop the reduction at the intermediate stage?

A4: Achieving Partial Reduction

The key to isolating the tetrahydropyridine is to control the amount of hydride delivered and to choose a catalytic system that favors its formation.

  • Hydride Source: Using a transfer hydrogenation system with formic acid and triethylamine as the hydride source can be finely tuned. By adjusting the equivalents of formic acid, the reduction can often be stopped at the tetrahydropyridine stage.[11][12]

  • Catalyst System: A rhodium-based catalyst, such as [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to be highly effective and chemoselective for the reduction of pyridinium salts.[11][12] The substitution pattern on the pyridinium ring also plays a crucial role in determining whether the product is a tetrahydropyridine or a piperidine.[12]

Workflow for Selective Reduction of Pyridinium Salts

Caption: Controlling the stoichiometry of the hydride source is key to selective reduction.

Ring-Opening of Epoxides

The synthesis of 3-hydroxypiperidines can be achieved by the ring-opening of an appropriate epoxide precursor with an amine. This method is powerful for establishing stereochemistry.[13][14]

Q5: My epoxide ring-opening reaction is giving me a mixture of regioisomers. How do I control where the amine attacks?

A5: Regiocontrol in Epoxide Ring-Opening

The regioselectivity of epoxide ring-opening is dictated by the reaction conditions (acidic vs. basic/neutral) and the substitution pattern of the epoxide.

  • Basic or Neutral Conditions (Sₙ2-type): Under basic or neutral conditions, the amine nucleophile will attack the less sterically hindered carbon of the epoxide.[15] This is the most common and predictable pathway for amine nucleophiles.

  • Acidic Conditions (Sₙ1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with the nucleophile attacking the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[15][16]

Troubleshooting Protocol: Ensuring Regioselectivity

  • Avoid Acid: Unless the desired regioisomer requires it, avoid acidic conditions. Do not use amine salts (e.g., ammonium chloride) directly. If the amine is used as its salt, it must be neutralized with a non-nucleophilic base prior to or during the reaction.

  • Solvent Choice: Use aprotic solvents (e.g., THF, CH₂Cl₂) or polar aprotic solvents (e.g., DMF, DMSO). Protic solvents like water or alcohols can potentially participate in the reaction or facilitate protonation of the epoxide.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize side reactions and favor the kinetically controlled product (attack at the less hindered site).

Regioselective Epoxide Ring-Opening

G cluster_basic Basic/Neutral Conditions (Sₙ2) cluster_acidic Acidic Conditions (Sₙ1-like) Basic_Start Asymmetric Epoxide Basic_Product Attack at Less Substituted Carbon Basic_Start->Basic_Product Amine (R₂NH) Acidic_Start Asymmetric Epoxide Acidic_Product Attack at More Substituted Carbon Acidic_Start->Acidic_Product Amine (R₂NH) / H⁺

Caption: Reaction conditions dictate the site of nucleophilic attack on asymmetric epoxides.

N-Protecting Group Manipulations

The use of protecting groups, particularly for the piperidine nitrogen, is essential. However, both the protection and deprotection steps can be sources of side reactions.[17][18]

Q6: During the N-Boc deprotection of my 3-hydroxypiperidine derivative using TFA, I'm getting a low yield and multiple byproducts. What is happening?

A6: Challenges in N-Boc Deprotection

While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, it can lead to side reactions if not properly controlled, especially with sensitive substrates.

  • Acid-Sensitivity of Other Functional Groups: The strongly acidic conditions can cause cleavage of other acid-labile groups or promote rearrangement or elimination reactions, particularly if the 3-hydroxyl group is prone to elimination.

  • Difficulty in Isolation: The product is formed as a trifluoroacetate salt, which can sometimes be difficult to handle, purify, or completely neutralize.[17]

Alternative N-Boc Deprotection Protocols

MethodReagents/ConditionsSolventTemp.Typical TimeNotes
HCl in Dioxane 4M HCl in DioxaneDioxane/MethanolRT1-3 hoursOften, the hydrochloride salt precipitates, simplifying isolation.[17] This is a very clean and effective alternative to TFA.
Aqueous HCl Concentrated HClWater/MethanolRT to 40°C2-6 hoursA greener option, but may not be suitable for water-sensitive substrates.
Microwave-Assisted Deionized WaterWater100°C (Microwave)~12 minutesAn environmentally friendly and rapid method for certain substrates.[17]

Experimental Protocol: N-Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected 3-hydroxypiperidine derivative (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • To the stirring solution, add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • If a precipitate forms (the hydrochloride salt of the product), collect it by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to induce crystallization.

II. References

  • Packer, L. E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(4), 147-156.

  • Al-Zoubi, R. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6385. [Link]

  • Jagtap, A. D., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 334-340.

  • University of Liverpool Repository. (2018). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Xu, J., et al. (2019). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Bioprocess and Biosystems Engineering, 42(10), 1667-1675. [Link]

  • Xiao, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(4), 1299-1303. [Link]

  • Avelino, F., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 14(11), 1121. [Link]

  • Science of Synthesis. (2007). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. [Link]

  • ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. [Link]

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S. Patent and Trademark Office.

  • Donohoe, T. J., et al. (2005). Partial reduction of pyridinium salts as a versatile route to dihydropyridones. Organic Letters, 7(3), 435-437. [Link]

  • ResearchGate. Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. [Link]

  • CN105367484A. Preparation method of 3-hydroxy piperidine.

  • Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. [Link]

  • Blicke, F. F. (1957). U.S. Patent No. 2,802,007. Washington, DC: U.S. Patent and Trademark Office.

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Jia, T., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(20), 9921-9928. [Link]

  • White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Li, J., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 12(15), 9436-9443. [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • ResearchGate. Reaction mechanism and side processes. | Download Scientific Diagram. [Link]

  • Comins, D. L., & Dehghani, A. (1993). Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine. Chemical Communications, (2), 1838-1839. [Link]

  • CN106432059A. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

  • CN105439939A. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

  • ResearchGate. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Das, A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14393. [Link]

  • ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry. [Link]

  • University of Pittsburgh. 13. Dihydroxylation Reactions. [Link]

  • University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of hydroxypiperidines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of these syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and troubleshooting the stereoselective synthesis of hydroxypiperidines.

Q1: How does the conformation of the piperidine ring affect the stereochemical outcome of a reaction?

A1: The piperidine ring predominantly exists in a chair conformation to minimize torsional and steric strain.[1] The orientation of substituents (axial vs. equatorial) in the chair conformation significantly influences the stereochemical outcome of reactions. For instance, in the hydrogenation of substituted pyridines, the incoming hydrogen atoms will preferentially add to the less sterically hindered face of the ring, which is determined by the conformation of the reaction intermediate.[2] The interplay of steric and electronic effects of existing substituents dictates the conformational landscape of the piperidine ring and its derivatives.[1] Understanding these conformational preferences is essential for rational drug design and for predicting the stereochemical course of a reaction.[3][4]

Q2: What are the key considerations when choosing an N-protecting group for a stereoselective piperidine synthesis?

A2: The choice of the N-protecting group is critical as it can influence the steric hindrance and conformational preferences of the piperidine ring, thereby affecting the diastereoselectivity of subsequent reactions.[2] Key considerations include:

  • Steric Bulk: A bulky protecting group can shield one face of the piperidine ring, directing incoming reagents to the opposite face and enhancing stereoselectivity.

  • Electronic Effects: Electron-withdrawing protecting groups can alter the reactivity of the nitrogen atom and the overall electron density of the ring, which can be beneficial in certain cyclization reactions.[3]

  • Stability and Cleavage: The protecting group must be stable under the reaction conditions for subsequent steps but readily cleavable without affecting the newly formed stereocenters. Common protecting groups like Boc (tert-butoxycarbonyl) are removed under acidic conditions, while Fmoc (9-fluorenylmethoxycarbonyl) is base-labile.[5][6][7]

Q3: What is a chiral auxiliary and how is it used in hydroxypiperidine synthesis?

A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[8][9] The chirality of the auxiliary biases the reaction to favor the formation of one stereoisomer over another. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse.[8] In hydroxypiperidine synthesis, chiral auxiliaries, such as those derived from amino alcohols or oxazolidinones, can be attached to the nitrogen atom or another part of the acyclic precursor to direct cyclization or functionalization steps with high diastereoselectivity.[8][10]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the stereoselective synthesis of hydroxypiperidines.

Low Diastereoselectivity
Q4: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?

A4: Low diastereoselectivity is a common challenge and can arise from several factors. Here’s a breakdown of potential causes and solutions based on the reaction type:

For Catalytic Hydrogenation of Substituted Pyridines:

  • Potential Cause: The catalyst and reaction conditions may not provide sufficient facial discrimination of the pyridine ring or a key intermediate.

  • Solutions:

    • Catalyst Choice: The choice of catalyst is crucial. For example, in some cases, 10% Pd/C may favor the formation of the trans-isomer, while PtO₂ can lead to the cis-isomer as the major product.[2]

    • Reaction Conditions: Temperature, pressure, and reaction time can all influence the stereochemical outcome.[2] Lowering the reaction temperature can improve selectivity by increasing the energy difference between the diastereomeric transition states.[11] Increasing hydrogen pressure can sometimes favor the formation of the cis-isomer.[12]

    • N-Protecting Group: The nature of the N-protecting group can significantly influence the conformation of the piperidine ring and thus the diastereoselectivity. Experiment with protecting groups of varying steric bulk.[2]

For Aza-Prins Cyclization:

  • Potential Cause: The reaction may be proceeding through a less selective pathway, or the energy difference between the transition states leading to the different diastereomers is small.

  • Solutions:

    • Lewis/Brønsted Acid: The choice and amount of the acid catalyst can be critical. A screen of different Lewis acids (e.g., InCl₃, FeCl₃) or Brønsted acids (e.g., TFA, CSA) is recommended.[13]

    • Solvent: The solvent can influence the stability of the intermediates and transition states. Less coordinating solvents may enhance the effectiveness of the Lewis acid.

    • Temperature: Lowering the reaction temperature is often a good strategy to improve diastereoselectivity, although it may require longer reaction times.[14]

For Reductive Amination:

  • Potential Cause: Insufficient stereocontrol during the reduction of the iminium ion intermediate.

  • Solutions:

    • Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for iminium ions.[15] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic. Sodium borohydride (NaBH₄) is less selective and may reduce the starting aldehyde or ketone.[15]

    • Substrate Control: If the substrate has existing stereocenters, their relative orientation will influence the facial selectivity of the reduction. Modifying the substrate or protecting groups can enhance this directing effect.[11]

Low Reaction Yield
Q5: My reaction is giving a low yield of the desired hydroxypiperidine. What are the common pitfalls?

A5: Low yields can be attributed to a variety of factors, from incomplete reactions to side product formation.

For Ring-Closing Metathesis (RCM):

  • Potential Cause: Catalyst deactivation or competing intermolecular polymerization.

  • Solutions:

    • Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally more active and stable, especially for challenging substrates.[3]

    • High Dilution: RCM reactions for ring formation should be run at high dilution (typically 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization.[3]

    • Nitrogen Protection: The basic nitrogen atom in the piperidine precursor can coordinate to the ruthenium catalyst and inhibit its activity. Protection with an electron-withdrawing group (e.g., tosyl, Boc) is often necessary.[3]

For Aza-Prins Cyclization:

  • Potential Cause: Decomposition of starting materials or intermediates, or formation of stable, unreactive intermediates.

  • Solutions:

    • Acid Catalyst: The choice of Lewis or Brønsted acid is critical. Some acids may be too harsh and cause decomposition. A screen of milder acids or adjusting the stoichiometry may be necessary.

    • Reaction Temperature: While lower temperatures can improve selectivity, they can also lead to incomplete reactions. A careful optimization of the temperature is required.[14]

    • Water Scavenging: The presence of water can hydrolyze the iminium ion intermediate. Performing the reaction under anhydrous conditions can improve the yield.

For Reductive Amination:

  • Potential Cause: Reduction of the starting aldehyde/ketone, or instability of the imine/iminium ion intermediate.

  • Solutions:

    • Selective Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the carbonyl group, such as STAB.[15]

    • Two-Step Procedure: In some cases, pre-forming the imine before adding the reducing agent can improve the yield by minimizing the reduction of the starting carbonyl compound.[15]

    • pH Control: The formation of the imine/iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal.

Side Product Formation
Q6: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I suppress them?

A6: Side product formation can be a major issue. Identifying the side products is the first step to mitigating their formation.

In Reductive Amination:

  • Common Side Product: Reduction of the starting aldehyde or ketone to the corresponding alcohol.

  • Solution: Use a more selective reducing agent like STAB, which is less reactive towards carbonyls compared to iminium ions.[15]

  • Common Side Product: Formation of an unsaturated byproduct from the imine intermediate.[16]

  • Solution: Ensure a sufficient excess of the reducing agent is used to quickly reduce the imine/iminium intermediate as it is formed.[16]

In Ring-Closing Metathesis (RCM):

  • Common Side Product: Oligomers or polymers from intermolecular reactions.

  • Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization.[3]

  • Common Side Product: Isomerization of the double bond.

  • Solution: This can be caused by the formation of ruthenium hydride species from catalyst degradation. Using fresh, high-quality catalyst and minimizing reaction time can help.[3]

In Reactions Involving Protecting Groups:

  • Common Side Product: Incomplete deprotection or side reactions during deprotection.

  • Solution: Ensure the deprotection conditions are appropriate for the specific protecting group and that the reaction is allowed to proceed to completion. For example, Fmoc deprotection with piperidine can sometimes lead to aspartimide formation in peptide synthesis, which can be minimized by using other bases or additives.[7]

Purification and Characterization
Q7: I am having difficulty separating the diastereomers of my hydroxypiperidine product. What are some effective purification strategies?

A7: The separation of diastereomers can be challenging due to their similar physical properties.

  • Strategies:

    • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is key. Using a high-resolution silica gel and a slow gradient can improve separation.

    • Derivatization: Sometimes, converting the diastereomeric mixture into derivatives (e.g., esters, carbamates) can increase the difference in their polarity, making them easier to separate by chromatography. The protecting group can then be removed after separation.

    • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification on a larger scale.

Q8: How can I definitively determine the relative and absolute stereochemistry of my hydroxypiperidine product?

A8: A combination of spectroscopic and analytical techniques is typically required.

  • Techniques:

    • ¹H NMR Spectroscopy: The coupling constants (J values) between protons on the piperidine ring provide valuable information about their relative orientation (axial vs. equatorial). For example, a large coupling constant (around 10-12 Hz) between two vicinal protons typically indicates a trans-diaxial relationship.[2]

    • 2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which helps to elucidate the relative stereochemistry.

    • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.

    • Chiral HPLC or GC: These techniques can be used to determine the enantiomeric excess (ee) of a chiral product by separating the enantiomers on a chiral stationary phase.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common stereoselective syntheses of hydroxypiperidines.

Protocol 1: Asymmetric Hydrogenation of a Pyridine Derivative

This protocol is adapted from a procedure for the asymmetric hydrogenation of N-substituted pyridinium salts.[1][10]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Rh(cod)₂OTf (2 mol%)

  • Chiral ligand (e.g., JosiPhos, 2.2 mol%)

  • Triethylamine (Et₃N, 5.0 eq)

  • Anhydrous THF

  • Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Procedure:

  • Preparation of the Pyridinium Salt: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in anhydrous acetonitrile. Add benzyl bromide (1.1 eq) and stir the mixture at room temperature overnight. The pyridinium salt will typically precipitate and can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Catalyst Preparation: Inside a glovebox, stir Rh(cod)₂OTf (2 mol%) and the chiral ligand (2.2 mol%) in anhydrous THF for 1 hour at 40 °C.

  • Hydrogenation Reaction: In a separate vial, dissolve the pyridinium salt (1.0 eq) and Et₃N (5.0 eq) in a 1:1 mixture of anhydrous THF and TFE. Add the pre-formed catalyst solution to this vial.

  • Execution: Place the vial into a high-pressure reactor. Purge the reactor with nitrogen gas, followed by hydrogen gas (5 times each). Pressurize the reactor with hydrogen gas to 50 bar. Stir the reaction at 50 °C for 16 hours.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with an inert gas. The reaction mixture can be analyzed by GC or HPLC to determine the yield and enantiomeric excess. For isolation, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Protocol 2: Diastereoselective Aza-Prins Cyclization

This protocol is a general procedure for the synthesis of 4-hydroxypiperidines via an aza-Prins cyclization.[13][17]

Materials:

  • N-protected homoallylic amine (1.0 eq)

  • Aldehyde (1.2 eq)

  • Lewis acid (e.g., InCl₃, 10-20 mol%) or Brønsted acid (e.g., TFA, 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected homoallylic amine (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add the aldehyde (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation of Cyclization: Add the Lewis or Brønsted acid to the reaction mixture. The amount and type of acid should be optimized for the specific substrate.

  • Execution: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxypiperidine.

Data Summary Table
MethodKey Stereocontrol ElementCommon Protecting GroupsTypical DiastereoselectivityTypical EnantioselectivityReference(s)
Asymmetric HydrogenationChiral Catalyst/LigandBenzyl, Boc>95:5 drup to 99% ee[1][10][18]
Aza-Prins CyclizationSubstrate/Reagent ControlTosyl, Boc, Cbz>95:5 dr (for cis)N/A (for diastereoselectivity)[17][19]
Chiral Auxiliary MediatedChiral AuxiliaryEvans, Pseudoephedrine>98:2 dr>99% ee (after cleavage)[8]
Visualizations
Workflow for Troubleshooting Low Diastereoselectivity

G cluster_methods Reaction Types cluster_solutions Troubleshooting Steps start Low Diastereoselectivity Observed q1 Identify Reaction Type start->q1 hydrogenation Catalytic Hydrogenation q1->hydrogenation aza_prins Aza-Prins Cyclization q1->aza_prins reductive_amination Reductive Amination q1->reductive_amination sol_h1 Screen Catalysts (e.g., Pd/C vs PtO2) hydrogenation->sol_h1 sol_h2 Optimize Conditions (Temp, Pressure) hydrogenation->sol_h2 sol_h3 Change N-Protecting Group hydrogenation->sol_h3 sol_ap1 Screen Lewis/Brønsted Acids aza_prins->sol_ap1 sol_ap2 Optimize Solvent and Temperature aza_prins->sol_ap2 sol_ra1 Change Reducing Agent (e.g., to STAB) reductive_amination->sol_ra1 sol_ra2 Optimize pH reductive_amination->sol_ra2 end Improved Diastereoselectivity sol_h1->end sol_h2->end sol_h3->end sol_ap1->end sol_ap2->end sol_ra1->end sol_ra2->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Logical Relationship of Stereocontrol Elements

G stereocontrol Stereocontrol in Hydroxypiperidine Synthesis Substrate Control Reagent Control Catalyst Control sub_control Substrate Control Elements Existing Stereocenters Chiral Auxiliaries N-Protecting Group stereocontrol:f0->sub_control:h reagent_control Reagent Control Elements Reducing Agent Lewis/Brønsted Acid stereocontrol:f1->reagent_control:h catalyst_control Catalyst Control Elements Chiral Ligand Metal Center stereocontrol:f2->catalyst_control:h

Caption: Key elements of stereocontrol in synthesis.

Part 4: References

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Subba Reddy, B. V., & Lalli, C. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 18(35), 6835–6839. [Link]

  • Legault, C. Y., & Charette, A. B. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(15), 1965–1968. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1416–1423. [Link]

  • Lalli, C., et al. (2020). Plausible reaction pathway of the aza-Prins cyclization reaction. ResearchGate. [Link]

  • Yadav, J. S., Reddy, B. V. S., Chaya, D., Kumar, G., Naresh, P., & Jagadeesh, B. (2009). Heteropoly acid-catalyzed aza-Prins-cyclization: an expeditious synthesis of 4-hydroxypiperidines. Tetrahedron Letters, 50(49), 6853–6856. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. [Link]

  • Kubota, K., Watanabe, Y., Hayama, K., & Ito, H. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(37), 14554–14559. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 708–711. [Link]

  • Kiss, L., et al. (2021). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... ResearchGate. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Yadav, J. S., et al. (2010). An expeditious synthesis of 4-fluoropiperidines via aza-Prins cyclization. Semantic Scholar. [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this?[Link]

  • Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Overman, L. E., & Wolfe, J. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. The Journal of Organic Chemistry, 77(20), 9295–9307. [Link]

  • Dhara, D., Dhara, A., Bennett, J., & Murphy, P. V. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Chemistry–A European Journal, 27(64), 15958–15979. [Link]

  • Dobbs, A. P., & Guesne, S. J. J. (2012). A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(46), 6432–6445. [Link]

  • Snaddon, T. N., & Smith, C. R. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry, 88(22), 15647–15657. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Dobbs, A. P., & Guesne, S. J. J. (2012). A detailed investigation of the aza-Prins reaction. Dobbs Research. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2017(1), 226–248. [Link]

  • MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 11(11), 1361. [Link]

  • Scheidt, K. A., & So, S. S. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743–5746. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. [Link]

  • He, Y., et al. (2022). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Frontiers in Chemistry, 10, 953406. [Link]

  • Romero, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(32), 14502–14508. [Link]

  • Khan, I., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Wang, C., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(6), 1783–1790. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

  • Engle, K. M., & Yu, J. Q. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 1245–1263. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

Sources

Technical Support Center: Scalable Production of Methyl 3-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of Methyl 3-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. The piperidine scaffold is a crucial component in numerous pharmaceuticals, making the efficient and scalable synthesis of its derivatives a significant area of focus.[1][2][3][4][5] This resource aims to address common challenges encountered during the production of Methyl 3-hydroxypiperidine-2-carboxylate, ensuring robust and reproducible outcomes.

I. Troubleshooting Guide

Scaling up chemical syntheses often presents unforeseen challenges. This section provides a structured approach to identifying and resolving common issues encountered during the production of Methyl 3-hydroxypiperidine-2-carboxylate.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion of starting materials.Optimize Reaction Conditions: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature in small increments to find the sweet spot that maximizes conversion without promoting side reactions. Ensure efficient stirring, especially in larger reaction volumes, to maintain homogeneity.
Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include over-oxidation or polymerization.[6]Control Temperature and Stoichiometry: Lowering the reaction temperature can often minimize the formation of side products.[6] Carefully control the stoichiometry of reagents to avoid excesses that might lead to unwanted reactions. The use of protecting groups for sensitive functionalities can also prevent side reactions.
Product Degradation: The desired product may be unstable under the reaction or workup conditions.Modify Workup Procedure: Analyze the stability of the product under different pH and temperature conditions. A milder workup procedure, such as extraction at a lower temperature or using a weaker base/acid, may be necessary.
Poor Stereoselectivity Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical for achieving high stereoselectivity in asymmetric synthesis.[7]Screen Catalysts and Auxiliaries: A screening of different chiral catalysts or auxiliaries may be necessary to find the one that provides the best stereochemical control for this specific transformation. The use of chiral ligands in asymmetric catalysis can create enantiomerically pure compounds.[7]
Reaction Conditions Affecting Stereocontrol: Temperature and solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.Optimize Reaction Parameters: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. The polarity of the solvent can also play a crucial role; therefore, screening different solvents is recommended.
Difficult Purification Formation of Closely Related Impurities: Impurities with similar physical properties (e.g., polarity, boiling point) to the desired product can make separation challenging.Recrystallization or Advanced Chromatography: If simple column chromatography is ineffective, consider recrystallization from a suitable solvent system. Techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be required for difficult separations.
Azeotrope Formation: The product may form an azeotrope with the solvent or an impurity, making separation by distillation difficult.[6]Azeotropic Distillation or Chemical Separation: Consider using a different solvent for distillation to break the azeotrope. Alternatively, chemical separation by converting the impurity into a more easily separable derivative can be effective.
Scalability Issues Exothermic Reaction: Reactions that are manageable on a small scale can become difficult to control on a larger scale due to heat dissipation issues.Improved Heat Management: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a cooling system. Slow, controlled addition of reagents can also help manage the exotherm.
Reagent Solubility and Mixing: Poor solubility of reagents or inadequate mixing in large reactors can lead to localized concentration gradients and inconsistent reaction outcomes.Solvent Screening and Agitation Optimization: Select a solvent system where all reagents are sufficiently soluble. Optimize the stirrer design and speed to ensure efficient mixing throughout the reactor. The use of phase-transfer catalysts can be beneficial for heterogeneous reactions.
Workup and Isolation Challenges: Extraction and filtration processes that are straightforward in the lab can become cumbersome and inefficient at scale.Process Optimization: For extractions, consider continuous liquid-liquid extraction. For filtrations, explore different types of filtration equipment, such as a filter press or a centrifugal filter, to improve efficiency.
Experimental Workflow: Troubleshooting Low Yield

G cluster_start Start: Low Yield Observed cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield of Methyl 3-hydroxypiperidine-2-carboxylate analyze_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->analyze_reaction check_impurities Identify Byproducts and Unreacted Starting Material analyze_reaction->check_impurities incomplete_reaction Incomplete Reaction? check_impurities->incomplete_reaction side_reactions Side Reactions Dominant? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Improve mixing incomplete_reaction->optimize_conditions Yes product_degradation Product Degradation? side_reactions->product_degradation No control_stoichiometry Control Stoichiometry and Temperature: - Adjust reagent ratios - Lower reaction temperature - Use protecting groups side_reactions->control_stoichiometry Yes modify_workup Modify Workup: - Use milder conditions - Adjust pH - Lower temperature product_degradation->modify_workup Yes end End of Troubleshooting product_degradation->end No/Other Issue yield_improved Yield Improved optimize_conditions->yield_improved control_stoichiometry->yield_improved modify_workup->yield_improved yield_improved->end

Caption: A workflow for troubleshooting low product yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing Methyl 3-hydroxypiperidine-2-carboxylate on a large scale?

A1: Several synthetic strategies can be employed for the large-scale production of this compound. One common approach is the hydrogenation of a corresponding pyridine derivative.[5][8] For instance, the reduction of a substituted pyridine can be achieved using various catalysts under hydrogen pressure.[1][3] Another scalable method involves the cyclization of a linear amino ester precursor. A patent describes a method starting from 5-halo-2-hydroxypentylamine hydrohalide, which undergoes cyclization in the presence of an inorganic base.[9] Chemo-enzymatic methods are also gaining traction as they offer high stereoselectivity under mild conditions.[10]

Q2: How can I improve the stereoselectivity of the reaction to obtain a specific isomer?

A2: Achieving high stereoselectivity is crucial, especially in pharmaceutical applications.[4][7] The use of chiral auxiliaries covalently attached to the substrate can direct the stereochemical outcome of the reaction.[7] Asymmetric catalysis using chiral ligands with a metal catalyst is another powerful technique.[7] Enzymatic resolutions, for example, using lipases, can be highly effective for separating enantiomers or for the stereoselective synthesis of one enantiomer.[11][12] The choice of solvent and reaction temperature can also significantly impact the diastereomeric or enantiomeric excess.

Q3: What are the key safety considerations when scaling up the synthesis of piperidine derivatives?

A3: Safety is paramount during scale-up. Many reagents used in piperidine synthesis are flammable, corrosive, or toxic. A thorough risk assessment should be conducted before starting any large-scale reaction. Key considerations include:

  • Exothermic Reactions: Monitor and control the reaction temperature carefully, especially for hydrogenations, which can be highly exothermic.

  • Hydrogen Gas: When using hydrogen gas for reduction, ensure the use of appropriate high-pressure reactors and proper ventilation to prevent the formation of explosive mixtures.

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling corrosive acids, bases, and toxic reagents.

  • Waste Disposal: Follow institutional and regulatory guidelines for the disposal of chemical waste.

Q4: What are the most effective methods for purifying Methyl 3-hydroxypiperidine-2-carboxylate at an industrial scale?

A4: Purification strategies at scale need to be both effective and economical.

  • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective method for purification.[13]

  • Crystallization: This is often the most cost-effective method for purifying solid compounds. The choice of an appropriate solvent system is critical for obtaining high purity and yield.

  • Chromatography: While standard column chromatography can be expensive at a large scale, techniques like simulated moving bed (SMB) chromatography can be more economical for continuous separation of isomers.

Q5: How can I minimize the formation of N-oxide impurities during the synthesis?

A5: N-oxide formation can be a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. To minimize this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[6]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Oxidizing Agents: If an oxidation step is part of the synthesis, carefully control the stoichiometry of the oxidizing agent and the reaction conditions to avoid over-oxidation of the piperidine nitrogen.

III. Key Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypiperidine via Hydrogenation of 3-Hydroxypyridine

This protocol is adapted from a patented industrial process.[14]

Materials:

  • 3-Hydroxypyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, add 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L).[14]

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5 MPa.[14]

  • Heat the reaction mixture to 90°C and maintain for 48 hours with vigorous stirring.[14]

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the Rh/C catalyst.

  • The filtrate containing 3-hydroxypiperidine can be used in the next step or purified by distillation under reduced pressure.

Protocol 2: Esterification to Methyl 3-hydroxypiperidine-2-carboxylate

This is a general esterification procedure.

Materials:

  • 3-Hydroxypiperidine-2-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Suspend 3-hydroxypiperidine-2-carboxylic acid in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway

G cluster_synthesis Synthesis Pathway Start 3-Hydroxypyridine Intermediate1 3-Hydroxypiperidine Start->Intermediate1 Hydrogenation (e.g., H2, Rh/C) Intermediate2 3-Hydroxypiperidine-2-carboxylic acid Intermediate1->Intermediate2 Carboxylation (Various Methods) End Methyl 3-hydroxypiperidine-2-carboxylate Intermediate2->End Esterification (Methanol, H+)

Caption: A simplified synthetic pathway to the target molecule.

IV. References

  • Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 913-921.

  • Kharitonov, D. G., Stepanova, L. V., & Chupakhin, O. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245.

  • Kharitonov, D. G., Stepanova, L. V., & Chupakhin, O. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Retrieved from [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents. Retrieved January 20, 2026, from

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14.

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2023). PMC. Retrieved from [Link]

  • Rowlinson, S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(33), 15065-15071.

  • Subota, A. I., et al. (2019). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. European Journal of Organic Chemistry, 2019(20), 3215-3233.

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). ScienceDaily. Retrieved January 20, 2026, from [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017). Google Patents. Retrieved January 20, 2026, from

  • Yamashita, Y., Hanaya, K., & Shoji, M. (2017). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Tetrahedron: Asymmetry, 28(11), 1569-1573.

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2021). MDPI. Retrieved from [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2014). Google Patents. Retrieved January 20, 2026, from

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (1981). European Journal of Medicinal Chemistry, 16(3), 249-254.

Sources

Technical Support Center: Catalyst Removal in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the removal of catalysts from piperidine synthesis reactions, a critical step for ensuring product purity, particularly in pharmaceutical applications.

Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific problems you may encounter during the purification of your piperidine product.

Issue 1: Residual Heterogeneous Catalyst Detected After Filtration

Question: I've performed a catalytic hydrogenation of pyridine using Pd/C and filtered the reaction mixture through Celite®, but I'm still detecting palladium in my final product. What could be the cause and how can I resolve this?

Answer:

This is a common issue that can arise from several factors related to the catalyst's physical properties and the filtration technique.

  • Potential Causes:

    • Fine Catalyst Particles: The palladium on carbon (Pd/C) catalyst may contain very fine particles that can pass through the pores of a standard filter aid like Celite®.

    • Catalyst Leaching: Although heterogeneous, a minuscule amount of the metal can leach from the support into the reaction medium.

    • Inadequate Filtration Setup: The filter bed may not be packed correctly, allowing for channels through which the catalyst can pass.

  • Recommended Solutions:

    • Optimize Filtration:

      • Use a Finer Filter Aid: Consider using a finer grade of Celite® or a membrane filter with a specific pore size (e.g., 0.45 µm or 0.22 µm) in conjunction with the Celite® pad.

      • Proper Filter Bed Preparation: Ensure the Celite® pad is well-packed and level to prevent channeling. Pre-wetting the filter pad with the reaction solvent before filtration can also help.

    • Employ Metal Scavengers: For pharmaceutical applications where stringent limits on residual metals are required, post-filtration treatment with a metal scavenger is highly recommended.[1][2] These are materials, often silica-based, that are functionalized to chelate and remove trace amounts of metal catalysts.[1][3][4]

    • Recrystallization: If your piperidine product is a solid, recrystallization can be a highly effective method for removing trace catalyst residues.[5][6] The catalyst particles will remain in the mother liquor.

Issue 2: Difficulty in Removing Homogeneous Catalysts

Question: My piperidine synthesis involves a homogeneous rhodium catalyst. How can I effectively remove it from the reaction mixture?

Answer:

Homogeneous catalysts are challenging to remove because they are dissolved in the same phase as the product.[7][8] The choice of removal method depends on the properties of the catalyst and the product.

  • Potential Solutions:

    • Liquid-Liquid Extraction: If the catalyst and product have different solubilities in immiscible solvents, liquid-liquid extraction can be employed.[7] For instance, if your piperidine product is soluble in a nonpolar organic solvent and the catalyst is more polar, you may be able to extract the product, leaving the catalyst in the original solvent.

    • Organic Solvent Nanofiltration (OSN): This membrane-based technology separates molecules based on size.[7][9] If there is a sufficient size difference between your piperidine product and the catalyst complex, OSN can be a highly effective and scalable solution.[9]

    • Metal Scavengers: As with heterogeneous catalysts, specialized metal scavengers can be used to bind and remove dissolved homogeneous catalysts.[1][10] There are various scavengers with high affinity for different metals like rhodium.[1]

    • Precipitation/Crystallization: In some cases, changing the solvent system or temperature can induce the precipitation of either the catalyst or the product, allowing for separation by filtration.[11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding catalyst removal in piperidine synthesis.

Q1: What are the most common types of catalysts used in piperidine synthesis and their typical removal methods?

A1: The synthesis of piperidine, often from pyridine, primarily utilizes catalytic hydrogenation.[12][13] The catalysts can be broadly categorized as follows:

Catalyst TypeExamplesPrimary Removal Method
Heterogeneous Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), Raney Nickel[12]Filtration (often with a filter aid like Celite®)
Homogeneous Rhodium complexes (e.g., Wilkinson's catalyst), Iridium complexes[12][14]Liquid-liquid extraction, Organic Solvent Nanofiltration (OSN), Metal Scavengers, Precipitation/Crystallization[7][9]

Q2: What are the regulatory limits for catalyst residues in pharmaceutical-grade piperidine?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in active pharmaceutical ingredients (APIs).[15] The permissible daily exposure (PDE) for various metals is defined, and from this, concentration limits in the API are calculated. For example, palladium and platinum are common catalysts in many pharmaceutical processes, and their removal to very low levels is crucial.[2][3] It is essential to consult the latest ICH Q3D guidelines for specific limits.[15]

Q3: How can I detect the level of residual catalyst in my final product?

A3: Highly sensitive analytical techniques are required to quantify trace amounts of catalyst residues. Common methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a very sensitive technique capable of detecting metals at parts-per-billion (ppb) levels and is a standard method for final product quality control.[15][16][17]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Another robust technique for quantifying metal residues.[15][16]

  • Atomic Absorption Spectrometry (AAS): A well-established method for the quantitative determination of specific metals.[15][16]

For process development, faster and less expensive colorimetric and fluorimetric methods can be used to screen for the most effective catalyst removal protocols before final validation with more sensitive techniques like ICP-MS.[16]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalyst Removal by Filtration
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Inert Atmosphere: If the catalyst is pyrophoric (e.g., Raney Nickel) or the product is air-sensitive, perform the filtration under an inert atmosphere (e.g., nitrogen or argon).

  • Filter Bed Preparation: Prepare a filtration apparatus (e.g., a Büchner funnel with a filter flask). Place a piece of filter paper in the funnel and add a layer of Celite® (approximately 1-2 cm). Gently press down to create a compact pad.

  • Filtration: Carefully decant the reaction mixture onto the Celite® pad.

  • Washing: Wash the reaction flask with a small amount of the reaction solvent and pass it through the filter to ensure complete transfer of the product. Wash the filter cake with additional fresh solvent to recover any remaining product.

  • Product Isolation: The filtrate contains your piperidine product, which can be further purified as needed (e.g., by distillation or recrystallization).

Protocol 2: Screening for Effective Metal Scavengers
  • Sample Preparation: After the initial removal of a heterogeneous catalyst by filtration or for a reaction with a homogeneous catalyst, take a known volume of the crude piperidine solution.

  • Scavenger Selection: Select a range of metal scavengers with known affinity for the catalyst used (e.g., thiol-functionalized silica for palladium).

  • Parallel Screening: In separate vials, add a different scavenger to the piperidine solution. The amount of scavenger to add is typically based on the manufacturer's recommendations.

  • Incubation: Stir the vials at room temperature or a slightly elevated temperature for a specified period (e.g., 1-4 hours).

  • Filtration: Filter each sample to remove the scavenger.

  • Analysis: Analyze the filtrate from each vial for residual metal content using an appropriate analytical technique (e.g., ICP-MS).

  • Optimization: The scavenger that provides the lowest residual metal concentration is the most effective for your system. Further optimization of scavenger amount, temperature, and time may be necessary.

Visualizations

Decision-Making Workflow for Catalyst Removal

The following diagram illustrates a general workflow for selecting an appropriate catalyst removal strategy.

CatalystRemovalWorkflow start Start: Piperidine Synthesis Complete catalyst_type Identify Catalyst Type start->catalyst_type heterogeneous Heterogeneous Catalyst (e.g., Pd/C, PtO2) catalyst_type->heterogeneous Solid homogeneous Homogeneous Catalyst (e.g., Rhodium complex) catalyst_type->homogeneous Dissolved filtration Primary Removal: Filtration through Celite® heterogeneous->filtration extraction Consider Catalyst/Product Properties homogeneous->extraction analysis1 Analyze for Residual Metal (e.g., ICP-MS) filtration->analysis1 scavengers1 Secondary Removal: Metal Scavengers analysis1->scavengers1 Metal Above Limit recrystallization Alternative/Additional Step: Recrystallization (if solid) analysis1->recrystallization Metal Above Limit & Product is Solid final_product Purified Piperidine Product analysis1->final_product Metal Below Limit scavengers1->final_product recrystallization->final_product extraction_method Liquid-Liquid Extraction extraction->extraction_method Different Solubilities nanofiltration Organic Solvent Nanofiltration (OSN) extraction->nanofiltration Sufficient Size Difference scavengers2 Metal Scavengers extraction->scavengers2 High Affinity analysis2 Analyze for Residual Metal (e.g., ICP-MS) extraction_method->analysis2 nanofiltration->analysis2 scavengers2->analysis2 analysis2->final_product Metal Below Limit analysis2->final_product Metal Above Limit (Re-evaluate strategy)

Sources

Technical Support Center: Stereochemical Integrity of 3-Hydroxypiperidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 3-hydroxypiperidine esters. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you maintain the stereochemical integrity of your molecules during chemical transformations. Chiral 3-hydroxypiperidines are vital building blocks in the synthesis of numerous pharmaceutical agents, making the control of their stereochemistry a critical aspect of successful drug development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern for 3-hydroxypiperidine derivatives?

A1: Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at only one of those centers.[3] This results in the formation of a diastereomer, known as an epimer. For chiral drug molecules, different stereoisomers can have vastly different pharmacological and toxicological profiles.[4] Therefore, unintended epimerization during a synthesis can lead to a mixture of isomers, compromising the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).

Q2: Which positions on the 3-hydroxypiperidine ring are susceptible to epimerization?

A2: The primary site of concern for epimerization in 3-hydroxypiperidine esters is the carbon atom bearing the ester functionality, especially if it is adjacent to the hydroxyl group (i.e., at the C3 position). The hydrogen atom on this carbon (the α-proton) can be susceptible to abstraction under certain reaction conditions, leading to a loss of stereochemical information. The stereocenter at C3, bearing the hydroxyl group, is also a point of potential stereochemical change, for instance, through oxidation-reduction sequences or nucleophilic substitution reactions like the Mitsunobu reaction, which proceeds with inversion of configuration.[5][6][7]

Q3: What are the common reaction types where epimerization of 3-hydroxypiperidine esters is observed?

A3: Epimerization is most frequently encountered during reactions that involve basic or acidic conditions, especially at elevated temperatures.[8] Key reaction types to monitor closely include:

  • Ester Saponification (Hydrolysis): The use of strong bases like sodium hydroxide or potassium hydroxide can readily cause epimerization at the α-carbon to the ester carbonyl.[9]

  • Amide Bond Formation: Activation of a carboxylic acid at the C3 position for coupling with an amine can sometimes lead to epimerization, particularly with certain coupling reagents and the presence of excess base.[3][10]

  • Enolate Chemistry: Any reaction that intentionally or unintentionally generates an enolate from the ester will lead to racemization or epimerization at that center.

Troubleshooting Guide

Issue 1: Loss of Stereochemical Purity During Ester Saponification

Question: I am attempting to hydrolyze a methyl ester on my N-Boc-3-hydroxypiperidine derivative to the corresponding carboxylic acid using LiOH in a THF/water mixture. My chiral HPLC analysis shows the presence of the undesired epimer. What is happening and how can I prevent it?

Answer:

The observation of the undesired epimer during saponification is a classic case of base-catalyzed epimerization. The mechanism involves the abstraction of the proton alpha to the carbonyl group of the ester by the hydroxide base. This forms a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[11][12]

Mechanism of Base-Catalyzed Epimerization

G cluster_0 Starting Ester cluster_1 Enolate Formation cluster_2 Reprotonation start R-Ester enolate Planar Enolate Intermediate start->enolate Base (e.g., OH⁻) -H⁺ R_prod R-Ester (Retention) enolate->R_prod H₂O (Protonation) S_prod S-Ester (Epimerization) enolate->S_prod H₂O (Protonation)

Caption: Base-catalyzed epimerization via a planar enolate.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Temperature significantly accelerates the rate of epimerization. Perform the saponification at 0 °C or even lower if the reaction kinetics allow.

  • Use a Milder Base: While LiOH is generally considered milder than NaOH or KOH, other options may be even less prone to causing epimerization.[9] Consider using lithium hydroperoxide (LiOOH), which can be generated in situ from LiOH and hydrogen peroxide.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase the extent of epimerization.

  • Consider Enzymatic Hydrolysis: In sensitive cases, enzymatic hydrolysis using a suitable lipase can provide excellent stereoselectivity under mild, neutral pH conditions.

Parameter Condition to Favor Epimerization Recommended Condition to Prevent Epimerization
Base Strong bases (e.g., NaOH, KOH)Milder bases (e.g., LiOH, Ba(OH)₂) or enzymatic hydrolysis
Temperature Elevated temperatures (> room temp.)Low temperatures (0 °C to -20 °C)
Solvent Aprotic polar solventsProtic solvents (e.g., water, methanol) that can protonate the enolate
Reaction Time ProlongedMinimum time required for completion
Issue 2: Unexpected Inversion of Stereochemistry at the C3-Hydroxyl Group

Question: I am trying to introduce a nucleophile at the C3 position of (S)-1-Boc-3-hydroxypiperidine while retaining the stereochemistry. However, my product is the (R)-isomer. What reaction could cause this?

Answer:

A complete inversion of stereochemistry at a secondary alcohol is the hallmark of the Mitsunobu reaction.[5][6] This reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group, which is then displaced by a nucleophile in an SN2 fashion.[7][13] If your reaction conditions include these reagents, you are likely performing a Mitsunobu reaction, which inherently proceeds with inversion of configuration.

Experimental Workflow: Stereospecific Functionalization of 3-Hydroxypiperidine

G start (S)-1-Boc-3-hydroxypiperidine mitsunobu Mitsunobu Reaction (PPh₃, DIAD, Nu-H) start->mitsunobu product_R (R)-1-Boc-3-substituted-piperidine mitsunobu->product_R SN2 displacement (Inversion of stereochemistry)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chiral intermediates like Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound's purity, grounded in scientific principles and extensive field experience. We will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you to develop and validate a robust, self-validating analytical system.

The Analytical Challenge: A Highly Polar, Chiral Molecule

This compound presents a multi-faceted analytical challenge. Its structure, featuring a hydroxyl group, a secondary amine (as a hydrochloride salt), and a methyl ester, results in high polarity. A predicted XlogP of -0.6 indicates its hydrophilic nature, which complicates retention on traditional reversed-phase HPLC columns.[1] Furthermore, the presence of two chiral centers at positions 2 and 3 means the molecule can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers to each other). The separation and quantification of these stereoisomers, along with potential process-related impurities and degradation products, are critical for a comprehensive purity assessment.

Strategic Approach to Method Development

A robust HPLC method for this compound must address three key areas:

  • Retention of the main component and polar impurities: Overcoming the challenge of poor retention in reversed-phase chromatography.

  • Resolution of stereoisomers: Ensuring the method can distinguish between the desired stereoisomer and its diastereomers and enantiomers.

  • Separation from process-related impurities: Adequately separating the main peak from potential starting materials, intermediates, and by-products.

Our discussion will center on a primary proposed method using a polar-endcapped reversed-phase column and will then compare this approach with alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) and dedicated chiral chromatography.

Proposed Primary Method: Polar-Endcapped Reversed-Phase HPLC

For routine quality control, a reversed-phase method is often preferred due to its robustness and familiarity in many laboratories. However, a standard C18 column would likely provide insufficient retention for our highly polar analyte. Therefore, we propose a method based on a polar-endcapped C18 column . These columns have modified silica surfaces that reduce the interaction of polar analytes with residual silanols, leading to improved peak shape and retention, even with highly aqueous mobile phases.

Rationale for Method Parameters

The selection of each parameter is a deliberate choice to address the specific challenges posed by this compound.

  • Stationary Phase: A polar-endcapped C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3) is chosen to provide sufficient retention for the polar analyte and its impurities. The "AQ" or "T3" designation signifies that these columns are stable in highly aqueous mobile phases and are designed to retain polar compounds.

  • Mobile Phase: A gradient elution with a low pH mobile phase is proposed.

    • Aqueous Component (A): 0.1% Formic Acid in Water. The acidic pH serves two purposes: it protonates the secondary amine of the piperidine ring, ensuring its consistent ionization state, and it suppresses the ionization of residual silanols on the stationary phase, which improves peak shape. Formic acid is also volatile, making the method compatible with mass spectrometry (MS) for peak identification if needed.

    • Organic Component (B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. A gradient from a low to a high percentage of acetonitrile will allow for the elution of any less polar impurities that may be present.

  • Detection: UV detection at a low wavelength (e.g., 205 nm) is selected. Since the molecule lacks a strong chromophore, detection at lower wavelengths is necessary to achieve adequate sensitivity.

Experimental Protocol: Primary Method

1. Instrumentation and Consumables:

  • HPLC system with gradient capability and UV detector.

  • Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using Mobile Phase A.

4. Validation Parameters (as per ICH Q2(R1) Guidelines): [2][3][4]

  • Specificity: Analyze a blank (Mobile Phase A), the standard solution, the sample solution, and a spiked sample containing known potential impurities. The method should demonstrate that the peak for this compound is free from interference.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject the standard solution six times and calculate the relative standard deviation (RSD) of the peak areas (should be <1.0%).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Comparison with Alternative HPLC Methods

While the proposed polar-endcapped reversed-phase method offers a good balance of performance and practicality, other HPLC techniques may be more suitable for specific applications, such as separating highly polar impurities or achieving baseline resolution of all stereoisomers.

Method Principle Advantages Disadvantages Best For
Polar-Endcapped RP-HPLC Hydrophobic interactions with a modified, more hydrophilic stationary phase.Robust, reproducible, compatible with MS, good for a wide range of polarities.May still provide limited retention for very polar impurities. May not resolve all stereoisomers.Routine quality control, purity assays.
HILIC Partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase.Excellent retention of very polar compounds.[5]Can be less robust than reversed-phase, longer equilibration times, may not be suitable for non-polar impurities.Analysis of highly polar impurities, metabolites.
Chiral Stationary Phase (CSP) HPLC Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and a chiral stationary phase.Direct separation of enantiomers and diastereomers.[6]Columns can be expensive and less versatile. Method development can be more complex.Enantiomeric and diastereomeric purity assessment.

In-Depth Look at Alternative Methods

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative when the primary challenge is the retention of extremely polar compounds that are unretained in reversed-phase, even on polar-endcapped columns.

  • Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

  • Experimental Considerations:

    • Column: A HILIC column with an amide or zwitterionic stationary phase is often a good starting point for polar amines.

    • Mobile Phase: A typical HILIC mobile phase would consist of acetonitrile with a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). The high organic content is crucial for retention.

    • Challenges: HILIC methods can be sensitive to the water content of the sample and mobile phase, and column equilibration can be slower than in reversed-phase.

Chiral Stationary Phase (CSP) HPLC

Given that Methyl 3-hydroxypiperidine-2-carboxylate has two chiral centers, a dedicated chiral method is essential for determining its stereoisomeric purity. This is often performed as a separate analysis from the main purity assay.

  • Causality: CSPs are designed with a chiral selector immobilized on the stationary phase. Enantiomers interact with the chiral selector to form transient diastereomeric complexes with different energies, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) are often effective.[5]

  • Experimental Considerations:

    • Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, would be a logical starting point.

    • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile). The choice of mobile phase and additives (e.g., trifluoroacetic acid for basic analytes) is critical for achieving separation.

    • Workflow: A typical workflow involves first screening a variety of CSPs and mobile phases to find a combination that provides at least partial separation, and then optimizing the conditions to achieve baseline resolution.

Visualizing the Workflow and Logic

Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Define Analytical Requirements Screen Screen Columns & Mobile Phases Dev->Screen Optimize Optimize Chromatographic Conditions Screen->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis & System Suitability Robustness->Routine

Caption: Workflow for HPLC method development and validation.

Decision Tree for Method Selection

G start Analytical Goal q1 Primary Goal: Routine Purity Assay? start->q1 q3 Need to Quantify all Stereoisomers? q1->q3 No rp_method Polar-Endcapped RP-HPLC q1->rp_method Yes q2 Issue with Retention of Polar Impurities? q2->rp_method No, adequate hilic_method HILIC Method q2->hilic_method Yes q3->q1 No chiral_method Chiral HPLC Method q3->chiral_method Yes rp_method->q2

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

The validation of this compound purity by HPLC requires a nuanced approach that considers the compound's high polarity and chirality.

  • For routine quality control and purity assessment , a well-validated polar-endcapped reversed-phase HPLC method offers the best combination of robustness, reliability, and performance. It is crucial to demonstrate its specificity against potential process-related impurities and degradation products.

  • If the analysis of highly polar impurities is a critical quality attribute, a complementary HILIC method should be developed and validated.

  • A separate chiral HPLC method using a suitable chiral stationary phase is mandatory for the accurate determination of stereoisomeric purity . This is a critical parameter that cannot be reliably assessed with achiral methods.

By understanding the scientific principles behind each technique and systematically validating the chosen method(s) according to established guidelines, researchers can be confident in the quality and purity of this important pharmaceutical intermediate.

References

  • Heinisch, S., & Rocca, J. L. (2009). Sense and nonsense of high-temperature ultra-high-pressure liquid chromatography. Journal of Chromatography A, 1216(4), 642-658. [Link]

  • Jandera, P. (2017). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 967, 12-32. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. [Link]

Sources

Comparative analysis of different synthetic routes to 3-hydroxypiperidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The 3-hydroxypiperidine-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a critical chiral building block in the synthesis of complex pharmaceutical agents. The precise stereochemical arrangement of the hydroxyl and carboxyl groups on the piperidine ring is often paramount to biological activity, necessitating synthetic strategies that offer high levels of stereocontrol. This guide provides a comparative analysis of prominent synthetic routes to 3-hydroxypiperidine-2-carboxylates, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach. We will delve into biocatalytic, chiral pool, and asymmetric chemical syntheses, providing experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

Biocatalytic Synthesis: Leveraging Nature's Catalysts for Stereopurity

Biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis, offering exceptional stereoselectivity under mild reaction conditions. The synthesis of cis-3-hydroxypipecolic acid from the inexpensive and readily available starting material L-lysine is a prime example of the efficacy of this approach.

Whole-Cell Biocatalysis from L-Lysine

This strategy employs a dual-enzyme cascade within a microbial host, typically Escherichia coli, to convert L-lysine into the desired product. The two key enzymes are L-lysine cyclodeaminase (LCD) and a pipecolic acid hydroxylase.

Mechanism and Experimental Rationale:

The synthesis begins with the cyclization of L-lysine to L-pipecolic acid, catalyzed by LCD. This is followed by the stereoselective hydroxylation of L-pipecolic acid at the C3 position by a hydroxylase, often a Fe(II)/α-ketoglutarate-dependent dioxygenase, to yield cis-3-hydroxypipecolic acid. The choice of a whole-cell system is advantageous as it obviates the need for costly enzyme purification and facilitates the regeneration of necessary cofactors. Fine-tuning the expression levels of the two enzymes is crucial to prevent the accumulation of intermediates and maximize the overall yield.[1][2]

Biocatalytic Synthesis L-Lysine L-Lysine L-Pipecolic Acid L-Pipecolic Acid L-Lysine->L-Pipecolic Acid L-lysine cyclodeaminase (LCD) cis-3-Hydroxypipecolic Acid cis-3-Hydroxypipecolic Acid L-Pipecolic Acid->cis-3-Hydroxypipecolic Acid Pipecolic acid hydroxylase (Fe(II)/α-KG dependent)

Caption: Whole-cell biocatalytic cascade for cis-3-hydroxypipecolic acid synthesis.

Experimental Protocol: Whole-Cell Biocatalysis

The following is a representative protocol for the production of cis-3-hydroxypipecolic acid using recombinant E. coli.

  • Strain Cultivation: An E. coli strain co-expressing L-lysine cyclodeaminase and a pipecolic acid hydroxylase is cultured in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8.

  • Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM, followed by incubation at a lower temperature (e.g., 20°C) for 24 hours.[3]

  • Cell Harvesting and Biotransformation: The cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., 50 mM PBS).

  • Reaction Setup: The biotransformation is carried out in a reaction mixture containing L-lysine (e.g., 50 mM), α-ketoglutarate (e.g., 60 mM), FeSO4 (e.g., 10 mM), L-ascorbate (e.g., 10 mM), and a permeabilizing agent like Triton X-100 (e.g., 0.1% w/v).[2][3]

  • Reaction Monitoring and Product Isolation: The reaction is monitored by HPLC. Upon completion, the cells are removed by centrifugation, and the product is isolated from the supernatant.

Chemoenzymatic Synthesis via Ketone Reduction

An alternative biocatalytic approach involves the asymmetric reduction of an N-protected 3-oxopiperidine-2-carboxylate using a ketoreductase. This method allows for the synthesis of different stereoisomers depending on the choice of enzyme.

Mechanism and Experimental Rationale:

The prochiral ketone of an N-Boc-3-oxopiperidine ester is stereoselectively reduced by a ketoreductase, an enzyme that utilizes a cofactor such as NADPH. The stereochemical outcome (cis or trans) is determined by the specific ketoreductase employed. This approach offers high enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

Chemoenzymatic Synthesis N-Boc-3-oxopiperidine-2-carboxylate N-Boc-3-oxopiperidine-2-carboxylate N-Boc-3-hydroxypiperidine-2-carboxylate N-Boc-3-hydroxypiperidine-2-carboxylate N-Boc-3-oxopiperidine-2-carboxylate->N-Boc-3-hydroxypiperidine-2-carboxylate Ketoreductase (NADPH)

Caption: Chemoenzymatic synthesis via asymmetric ketone reduction.

Experimental Protocol: Ketoreductase-Mediated Reduction

The following protocol is a general procedure for the enzymatic reduction of N-Boc-3-piperidone.

  • Reaction Setup: In a buffered solution (e.g., phosphate buffer, pH 7.0), dissolve N-Boc-3-piperidone, a ketoreductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADH.[4]

  • Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 25-35°C) for a specified time (e.g., 24 hours).[4]

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the product is purified by chromatography.

Chiral Pool Synthesis: Nature's Starting Blocks

The "chiron approach" utilizes readily available, enantiomerically pure natural products as starting materials, transferring their inherent chirality to the target molecule. D-glucose is a common and effective chiral precursor for the synthesis of 3-hydroxypiperidine-2-carboxylates.

Mechanism and Experimental Rationale:

The synthesis begins with the conversion of D-glucose into a key intermediate containing the necessary carbon framework and stereocenters. This typically involves a series of protection, oxidation, and functional group manipulation steps to form a piperidine ring precursor. The stereochemistry of the final product is dictated by the stereocenters present in the D-glucose starting material.

Asymmetric Chemical Synthesis: Precision Control of Stereochemistry

Asymmetric chemical synthesis provides a versatile and highly controllable means of accessing all possible stereoisomers of 3-hydroxypiperidine-2-carboxylates. Key strategies include the use of chiral auxiliaries and diastereoselective reductions.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for achieving highly diastereoselective alkylations and other transformations.

Mechanism and Experimental Rationale:

An achiral N-acyl piperidinone can be coupled with a chiral auxiliary, such as an Evans oxazolidinone. The auxiliary then directs the stereoselective reduction of the ketone or the alkylation at a specific position. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Diastereoselective Reduction of 3-Oxopiperidine-2-carboxylates

The diastereoselective reduction of a 3-oxopiperidine-2-carboxylate is a common strategy to introduce the hydroxyl group with a defined stereochemistry relative to the carboxylate. The choice of reducing agent and reaction conditions plays a critical role in determining the cis/trans selectivity.

Mechanism and Experimental Rationale:

The reduction of the ketone at the C3 position can proceed via different transition states, leading to either the cis or trans product. The stereochemical outcome is influenced by factors such as the steric bulk of the N-substituent and the ester group, as well as the nature of the reducing agent. For example, bulky reducing agents may favor attack from the less hindered face, leading to a specific diastereomer.

Comparative Analysis of Synthetic Routes

FeatureBiocatalytic (Whole-Cell)Chemoenzymatic (Ketoreductase)Chiral Pool (D-glucose)Asymmetric Chemical Synthesis
Starting Materials L-lysine (inexpensive)N-protected 3-oxopiperidine esterD-glucose (inexpensive)Varies (often requires multi-step synthesis of precursors)
Stereocontrol Excellent (typically single isomer)Excellent (high e.e. and d.e.)Excellent (transfers chirality)Excellent (tunable by catalyst/auxiliary)
Reaction Conditions Mild (aqueous, ambient temp.)Mild (aqueous, ambient temp.)Multi-step, requires protecting groupsOften requires cryogenic temperatures and inert atmospheres
Yield Moderate to goodGood to excellentModerate (multi-step)Variable, can be high
Scalability Potentially highGoodCan be challengingCan be challenging
Environmental Impact Low ("green" chemistry)LowModerate (solvent and reagent use)High (solvents, reagents, byproducts)
Key Advantages Sustainable, high stereoselectivityHigh stereoselectivity, access to different isomersUtilizes natural chiralityHigh versatility, access to all stereoisomers
Key Disadvantages Limited to specific isomers, process optimization can be complexRequires specific enzymesLong synthetic sequencesCostly reagents, harsh conditions

Conclusion

The synthesis of 3-hydroxypiperidine-2-carboxylates can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Biocatalytic routes, particularly whole-cell catalysis from L-lysine, offer a highly stereoselective and environmentally benign approach for the synthesis of the cis-isomer. Chemoenzymatic methods using ketoreductases provide excellent stereocontrol and access to different stereoisomers. The chiron approach from D-glucose is an elegant strategy that leverages the chirality of a natural product, while asymmetric chemical synthesis using chiral auxiliaries or diastereoselective reductions offers the greatest flexibility in accessing all possible stereoisomers, albeit often at the cost of more demanding reaction conditions and higher expense. The choice of the optimal synthetic route will ultimately depend on the specific stereoisomer required, the desired scale of the synthesis, and the available resources.

References

  • Hu, X., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 912202. [Link]

  • Hu, X., et al. (2022). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Request PDF. [Link]

  • Hu, X., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
  • Hu, X., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. PubMed Central. [Link]

  • Reddy, M. V. R., et al. (2008). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of Organic Chemistry, 73(8), 3053-3059. [Link]

  • Mane, S. B., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 336-343. [Link]

  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines. Chemical Communications, (18), 1945-1953. [Link]

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Guo, Z., et al. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry, 17(13), 2015-2020. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Methyl 3-hydroxypiperidine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[1] Within this class, the Methyl 3-hydroxypiperidine-2-carboxylate core represents a particularly intriguing starting point for drug discovery. The stereochemistry of the hydroxyl and carboxylate groups, coupled with potential modifications at the nitrogen atom and other positions, provides a rich landscape for generating analogs with diverse pharmacological profiles.

This guide provides a comprehensive framework for the comparative biological activity screening of novel analogs derived from this core structure. We will delve into the rationale behind experimental design, present objective comparisons of hypothetical analog performance, and provide detailed protocols for key assays, grounding our discussion in established scientific principles. The focus will be on a common therapeutic area for such scaffolds: antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological disorders.[2]

The Rationale for Analog Synthesis and Screening

The primary goal of synthesizing analogs of a lead compound like Methyl 3-hydroxypiperidine-2-carboxylate is to systematically explore the structure-activity relationship (SAR).[3][4] By making discrete chemical modifications, researchers can identify which parts of the molecule are essential for biological activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, metabolic stability, and cell permeability.[1]

For our purposes, we will consider a hypothetical series of analogs designed to probe key interactions with the NMDA receptor. The screening cascade is designed to first identify active compounds and then characterize their potency, selectivity, and potential for off-target effects or toxicity.

The Biological Target: NMDA Receptors

N-Methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in a range of neurological conditions, making them a key drug target.[2] NMDA receptor antagonists, in particular, have therapeutic potential.[2][5] Screening for novel antagonists requires a multi-step approach, beginning with high-throughput methods to identify "hits" and progressing to more detailed functional and safety assays.

A Hierarchical Screening Strategy

A robust screening campaign follows a logical progression from broad, high-throughput primary assays to more specific, lower-throughput secondary and tertiary assays. This "funnel" approach efficiently filters a large number of compounds down to a few promising leads.

Screening_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Functional & Potency) cluster_2 Tertiary Screening (Selectivity & Safety) p1 Compound Library (Methyl 3-hydroxypiperidine-2-carboxylate Analogs) p2 Radioligand Binding Assay (Target Affinity) p1->p2 p3 Initial Hit Identification p2->p3 Select compounds with IC50 < 10 µM s1 Calcium Flux Assay (Functional Antagonism) p3->s1 s2 Dose-Response Analysis (IC50 Determination) s1->s2 t1 Cytotoxicity Assay (LDH) (Cell Viability) s2->t1 t2 Lead Candidate Nomination t1->t2

Caption: A typical hierarchical workflow for screening novel compounds.

Comparative Bioactivity Data

To illustrate the screening process, let's consider a hypothetical set of four analogs of the parent compound (Parent). The modifications are designed to explore the impact of N-alkylation and ester modification.

Compound IDStructure ModificationPrimary Screen: Binding Affinity (IC50, nM) [a]Secondary Screen: Functional Antagonism (IC50, nM) [b]Tertiary Screen: Cytotoxicity (CC50, µM) [c]Selectivity Index (SI) [d]
Parent N-H, Methyl Ester8501200> 5041.7
Analog A N-Methyl, Methyl Ester120155> 50322.6
Analog B N-Benzyl, Methyl Ester1522452045.5
Analog C N-Methyl, Ethyl Ester115160> 50312.5
Analog D N-H, Phenyl Ester91013502518.5

Data Footnotes:

  • [a] IC50 (Inhibitory Concentration 50%) from a competitive radioligand binding assay using rat brain membranes. Lower values indicate higher affinity.[6]

  • [b] IC50 from a fluorescence-based calcium flux assay in a cell line expressing human NMDA receptors. Lower values indicate higher functional potency.[2]

  • [c] CC50 (Cytotoxic Concentration 50%) from a Lactate Dehydrogenase (LDH) release assay. Higher values indicate lower cytotoxicity.[7]

  • [d] Selectivity Index calculated as (CC50 / Functional IC50). A higher SI is desirable, indicating a larger window between therapeutic effect and toxicity.

Interpretation of Structure-Activity Relationships (SAR)

From this dataset, several key insights emerge:

  • N-Alkylation is Key: The addition of a small alkyl group (Analog A, N-Methyl) or a larger aromatic group (Analog B, N-Benzyl) at the nitrogen dramatically increases both binding affinity and functional potency compared to the parent compound. This suggests the receptor's binding pocket has space to accommodate these groups and may contain a hydrophobic region that favorably interacts with the benzyl ring.

  • Ester Modification has a Minor Effect: Changing the methyl ester to an ethyl ester (Analog C vs. Analog A) resulted in a negligible change in activity, suggesting this part of the molecule is less critical for receptor interaction and points away from the primary binding site.

  • Potential for Toxicity: The N-benzyl substitution (Analog B), while boosting potency by nearly 55-fold, also introduced cytotoxicity at a concentration of 45 µM. In contrast, the N-methyl analog (Analog A) showed no toxicity up to 50 µM. This highlights the critical need to run cytotoxicity assays in parallel to avoid advancing toxic compounds.[8]

  • Phenyl Ester is Detrimental: Replacing the methyl ester with a bulky phenyl group (Analog D) did not improve potency and significantly increased cytotoxicity, making it the least promising analog.

  • Lead Candidate: Based on this screening round, Analog A and Analog B are the most promising. Analog B is exceptionally potent but carries a toxicity liability that would need to be addressed through further medicinal chemistry efforts. Analog A offers a solid combination of good potency and an excellent safety profile, making it a strong candidate for further optimization.

Detailed Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. Below are detailed, step-by-step protocols for the key assays used in this screening guide.

Protocol 1: NMDA Receptor Radioligand Binding Assay (Primary Screen)

This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Rat brain membrane preparation (containing NMDA receptors)

  • [³H]-MK-801 (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (Analogs A-D, Parent) and non-specific binding control (e.g., unlabeled MK-801)

  • 96-well filter plates

  • Scintillation fluid and MicroBeta scintillation counter

Procedure:

  • Prepare serial dilutions of test compounds in Assay Buffer (e.g., from 100 µM to 1 pM).

  • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of test compound dilution, and 50 µL of [³H]-MK-801 (final concentration ~1 nM).

  • To initiate the binding reaction, add 50 µL of the rat brain membrane preparation (~100 µg protein/well). Total reaction volume is 200 µL.

  • For total binding wells, add 50 µL of Assay Buffer instead of a test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of a test compound.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester, followed by three rapid washes with 200 µL of ice-cold Assay Buffer.

  • Allow the filters to dry completely.

  • Add 200 µL of scintillation fluid to each well and count the radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Tertiary Screen)

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[7][9]

Materials:

  • Human cell line (e.g., HEK293 or SH-SY5Y)

  • 96-well clear-bottom cell culture plates

  • Complete cell culture medium

  • Test compounds

  • Commercial LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

  • Triton X-100 (for maximum lysis control)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of test compounds in culture medium.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the appropriate wells.

  • Set up controls:

    • Spontaneous Release: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Maximum Release: Wells with cells treated with vehicle, to which 10 µL of 10% Triton X-100 will be added 45 minutes before the end of the incubation.

    • Vehicle Control: Wells with cells treated with vehicle only.

    • Medium Background: Wells with medium but no cells.

  • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.

  • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.[7]

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Add 50 µL of the LDH Reaction Mix to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.[9]

  • Add 50 µL of Stop Solution to each well. Gently tap the plate to mix.

  • Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)

    • Plot the data to determine the CC50 value.

Mechanism of Action Visualization

The analogs discussed are hypothesized to act as non-competitive antagonists at the NMDA receptor. This means they do not bind at the same site as the agonists (glutamate and glycine) but rather at an allosteric site or within the ion channel itself, preventing ion flow.

NMDAR_Antagonism cluster_receptor NMDA Receptor cluster_channel Ion Channel cluster_ions Extracellular cluster_ions_in Intracellular Glutamate Glutamate (Agonist) p1 Glutamate->p1 Binds Glycine Glycine (Co-agonist) Glycine->p1 Binds AnalogB Analog B (Antagonist) p2 AnalogB->p2 Blocks Ca2_in p1->Ca2_in Ca2_out Ca²⁺ Ca2_out->p1 Influx Na_out Na⁺

Caption: Proposed mechanism of non-competitive antagonism at the NMDA receptor.

Conclusion and Future Directions

This guide outlines a systematic approach to the biological activity screening of Methyl 3-hydroxypiperidine-2-carboxylate analogs. Through a hierarchical screening cascade, we can efficiently identify potent modulators of a target like the NMDA receptor and simultaneously assess their safety profile. The hypothetical SAR analysis demonstrates how discrete chemical changes can profoundly impact biological activity, guiding future rounds of synthesis and optimization.

The lead compounds identified here, particularly Analog A, would proceed to more complex evaluations, including selectivity screening against other receptors, pharmacokinetic studies (ADME), and ultimately, in vivo testing in animal models of neurological disease. This iterative process of design, synthesis, and screening is fundamental to modern drug discovery.

References

  • Mullasseril, P., et al. (2010). A Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. ASSAY and Drug Development Technologies. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved January 20, 2026, from [Link]

  • Riss, T. L., et al. (2021). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Reynolds, I. J. (2002). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. [Link]

  • Beng, K., et al. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • Mony, L., et al. (2015). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures. ResearchGate. [Link]

  • de Castro, R. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

  • Beng, K., et al. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved January 20, 2026, from [Link]

  • Grimwood, S., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. British Journal of Pharmacology. [Link]

  • Singh, B. S., et al. (2024). exploring extraction, isolation and screening method for bioactive compound from black pepper (piper nigrum l.). ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Kulkarni, A. A., et al. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Adamska-Bartłomiejczyk, A., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. [Link]

  • Griffin, C., & Danaher, M. (2022). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules. [Link]

  • Ananthan, S., et al. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry. [Link]

  • Janecka, A., & Gach, K. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Salmaso, V., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Dmukowska-Szałach, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals. [Link]

  • Glisic, B., et al. (2023). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. [Link]

  • Sicinski, R. R., et al. (2014). Synthesis and Biological Activity of 25-Hydroxy-2-methylene-vitamin D3 analogues monohydroxylated in the A-ring. Journal of Medicinal Chemistry. [Link]

Sources

A Spectroscopic Guide to Differentiating Diastereomers of Methyl 3-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise control and characterization of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of a therapeutic agent. Chiral molecules, particularly those with multiple stereocenters, can exhibit vastly different pharmacological profiles for each stereoisomer. The piperidine scaffold is a privileged structure in drug discovery, and its substituted derivatives, such as Methyl 3-hydroxypiperidine-2-carboxylate, are valuable chiral building blocks. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of this compound, offering researchers a practical framework for their unambiguous differentiation using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

The Foundational Challenge: Distinguishing cis and trans Isomers

The cis and trans diastereomers of Methyl 3-hydroxypiperidine-2-carboxylate differ only in the relative spatial orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups at the C3 and C2 positions, respectively. In the cis isomer, these groups reside on the same face of the piperidine ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference profoundly impacts the molecule's three-dimensional conformation, which in turn creates distinct spectroscopic signatures. Our primary tools for elucidating these differences are NMR spectroscopy, which probes the magnetic environment of atomic nuclei, and IR spectroscopy, which measures molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for assigning the relative stereochemistry of these diastereomers. The key lies in analyzing the coupling constants (J-values) between adjacent protons and identifying through-space correlations using 2D NMR experiments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its good resolution, but CD₃OD can be useful if proton exchange of the N-H and O-H protons is desired.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to focus on are the chemical shifts (δ) and, most importantly, the coupling constants (J) for the protons at C2 (H2) and C3 (H3).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

  • 2D NMR Acquisition (COSY): A Correlation Spectroscopy (COSY) experiment is essential to confirm the connectivity of protons, establishing which protons are coupled to each other. This will definitively link the H2 and H3 signals.

  • 2D NMR Acquisition (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the ultimate arbiter of relative stereochemistry.[1][2] It identifies protons that are close to each other in space, regardless of their through-bond connectivity.

Comparative Data Analysis: ¹H NMR

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can be either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring). The relative orientation of H2 and H3, and thus their dihedral angle, is different in the cis and trans isomers, which directly influences their coupling constant according to the Karplus relationship.[3]

  • trans-Isomer: In its most stable chair conformation, the trans isomer will have the bulky ester and hydroxyl groups in an equatorial-equatorial (e,e) arrangement. This places the corresponding protons, H2 and H3, in an axial-axial (a,a) relationship. The dihedral angle between these protons is approximately 180°, which results in a large vicinal coupling constant (³JH2-H3) , typically in the range of 8-12 Hz .[3]

  • cis-Isomer: For the cis isomer, the most stable conformation will place one substituent in an axial position and the other in an equatorial position (a,e). This results in an axial-equatorial (a,e) or equatorial-axial (e,a) relationship between H2 and H3. The dihedral angle in this case is approximately 60°, leading to a small vicinal coupling constant (³JH2-H3) , typically in the range of 2-5 Hz .[3]

This significant difference in the ³JH2-H3 coupling constant is the most reliable and immediate diagnostic feature in the ¹H NMR spectrum for differentiating the two diastereomers.

Parametercis-Isomer (Expected)trans-Isomer (Expected)Rationale
H2-H3 Relationship Axial-EquatorialAxial-AxialBased on the most stable chair conformation.
³JH2-H3 Coupling ~2-5 Hz (Small)~8-12 Hz (Large)Karplus relationship: dihedral angle dependence of J-coupling.[3]
H2 Chemical Shift (δ) ~3.4 - 3.6 ppm~3.2 - 3.4 ppmThe equatorial H2 in the cis isomer may be slightly more deshielded.
H3 Chemical Shift (δ) ~3.9 - 4.1 ppm~3.7 - 3.9 ppmThe equatorial H3 in the trans isomer may be slightly less deshielded than the axial H3 in the cis isomer.

Note: The chemical shift values are estimates based on related structures and can vary depending on the solvent and concentration.

Confirming Stereochemistry with NOESY

The NOESY experiment provides definitive, through-space proof of the stereochemical assignment.

  • For the cis-Isomer: A clear NOE correlation (cross-peak) will be observed between H2 and H3. Because these protons are on the same face of the ring, they are close enough in space for the Nuclear Overhauser Effect to occur.

  • For the trans-Isomer: No significant NOE correlation will be observed between H2 and H3. In the diaxial arrangement, these protons are on opposite faces of the ring and are too far apart for a through-space interaction.

NOESY_Comparison cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H2 H2 (axial) cis_H3 H3 (equatorial) cis_H2->cis_H3 Strong NOE trans_H2 H2 (axial) trans_H3 H3 (axial) label_no_noe No significant NOE between H2 and H3

Caption: Key NOE correlation for diastereomer identification.

Infrared (IR) Spectroscopy: Probing Hydrogen Bonding

IR spectroscopy can provide complementary evidence for the stereochemical assignment by probing differences in intramolecular hydrogen bonding. The proximity of the hydroxyl group (-OH) and the carbonyl group of the ester (C=O) is different in the two diastereomers.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare samples for analysis using either a thin film method (for oils) or by preparing a KBr pellet (for solids).

  • Solution-Phase Analysis (Critical for Hydrogen Bonding): To specifically probe intramolecular hydrogen bonding, acquire spectra of the samples dissolved in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).

  • Data Acquisition: Record the IR spectrum, paying close attention to the O-H stretching region (~3200-3600 cm⁻¹) and the C=O stretching region (~1700-1750 cm⁻¹).

Comparative Data Analysis: IR Spectra
  • cis-Isomer: The hydroxyl and ester groups are on the same face of the ring, allowing for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction weakens both the O-H and C=O bonds.

    • O-H Stretch: A relatively sharp, concentration-independent band will appear at a lower frequency (e.g., ~3450-3550 cm⁻¹).

    • C=O Stretch: The carbonyl stretch will also be shifted to a lower frequency (e.g., ~1715-1725 cm⁻¹) compared to the trans isomer.

  • trans-Isomer: The hydroxyl and ester groups are on opposite faces of the ring, making intramolecular hydrogen bonding impossible. Hydrogen bonding can only occur between molecules (intermolecular ).

    • O-H Stretch: In concentrated solutions, a broad band will be observed at a lower frequency (~3300-3400 cm⁻¹) due to intermolecular hydrogen bonding. As the solution is diluted, this broad band will diminish, and a new, sharp band for the "free" O-H stretch will appear at a higher frequency (~3600-3650 cm⁻¹).

    • C=O Stretch: The carbonyl stretch will appear at a standard, higher frequency (e.g., ~1735-1745 cm⁻¹).

The key experiment is the dilution study. The persistence of the hydrogen-bonded O-H stretch at low concentrations is a hallmark of the cis isomer.

IR_Workflow cluster_results Interpretation start Sample prepare_sol Prepare Dilutions in CCl4 start->prepare_sol acquire_ir Acquire IR Spectra prepare_sol->acquire_ir analyze Analyze O-H and C=O Regions acquire_ir->analyze cis_result Sharp H-bonded O-H peak (Concentration Independent) => cis-Isomer analyze->cis_result If trans_result Broad O-H peak diminishes on dilution, 'Free' O-H appears => trans-Isomer analyze->trans_result If

Caption: Workflow for IR-based diastereomer differentiation.

Conclusion

The differentiation of Methyl 3-hydroxypiperidine-2-carboxylate diastereomers is a critical analytical task that can be accomplished reliably through a systematic spectroscopic approach. While both NMR and IR spectroscopy provide valuable insights, ¹H NMR spectroscopy is the most definitive method . The magnitude of the vicinal coupling constant between the protons at C2 and C3 provides a direct and quantitative measure of their relative orientation. This assignment should then be unequivocally confirmed with a 2D NOESY experiment, which provides a visual map of through-space proximities. IR spectroscopy, particularly through dilution studies, serves as an excellent complementary technique, corroborating the assignment based on the presence or absence of intramolecular hydrogen bonding. By employing this multi-faceted spectroscopic strategy, researchers can confidently assign the stereochemistry of their molecules, a crucial step in advancing their drug discovery and development programs.

References

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]

  • Quora. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12). [Link]

  • Ohara, C., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2005-2009. [Link]

  • Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR.
  • Beilstein Journal of Organic Chemistry. (2021). Search Results. [Link]

  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. [Link]

  • MDPI. (2020). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. [Link]

  • YouTube. (2022). Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. [Link]

  • PubMed. (1994). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]

Sources

A Comparative Pharmacological Guide to Piperidine Derivatives: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffolding of Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the realm of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals, from potent analgesics to life-saving anticancer agents, is a testament to its remarkable versatility as a privileged scaffold.[1][2] This guide offers a comparative exploration of the pharmacological profiles of diverse piperidine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to navigate this critical chemical space. We will delve into the nuanced structure-activity relationships that govern their therapeutic efficacy, present quantitative data to facilitate objective comparisons, and provide detailed experimental protocols to empower your research endeavors.

I. The Pharmacological Spectrum of Piperidine Derivatives: A Comparative Overview

The pharmacological diversity of piperidine derivatives is vast, spanning a wide array of therapeutic areas. This section will compare the performance of representative derivatives in key disease models, supported by quantitative experimental data.

A. Anticancer Activity: Targeting the Pillars of Malignancy

Piperidine-containing compounds have emerged as formidable weapons in the fight against cancer, exhibiting a range of cytotoxic and cytostatic activities against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[3][4]

Comparative Cytotoxicity of Piperidine Derivatives:

DerivativeCancer Cell LineIC50 (µM)Reference
CH-2-77Paclitaxel-resistant TNBC~0.003[3]
Compound with 3-fluoro substitutionA-549 (Lung)15.94[3]
Compound with 3-fluoro substitutionMCF-7 (Breast)22.12[3]
Compound with cyclobutyl ringA-549 (Lung)16.56[3]
Compound with cyclobutyl ringMCF-7 (Breast)24.68[3]
Piperine Derivative (RAJI)MDA-MB-231 (TNBC)20[3]
Piperine Derivative (RAJI)MDA-MB-468 (TNBC)25[3]
Vindoline-Piperazine Conjugate 4SiHa (Cervical)2.85[5]
Vindoline-Piperazine Conjugate 3HeLa (Cervical)9.36[5]
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast)1.00 (GI50)[5]
Vindoline-Piperazine Conjugate 25HOP-92 (Lung)1.35 (GI50)[5]

Key Mechanistic Insights:

The anticancer efficacy of many piperidine derivatives stems from their ability to interfere with fundamental cellular processes. For instance, some derivatives induce G2-M cell-cycle arrest and disrupt microtubule assembly, crucial for cell division.[3] Others trigger apoptosis (programmed cell death) by modulating the mitochondrial membrane potential.[3] The structure-activity relationship (SAR) studies reveal that substitutions on the piperidine ring and the nature of linked moieties significantly influence their potency and selectivity.[2]

B. Antiviral Activity: A Broad-Spectrum Defense

The piperidine scaffold is also a key feature in a number of antiviral agents, demonstrating efficacy against a range of viruses, including influenza and HIV.[6][7]

Comparative Antiviral Potency of Piperidine Derivatives:

DerivativeVirusCell LineEC50 (µM)Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza AMDCK0.05[6][8]
N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05)H1N1 Influenza AMDCK0.33[9]
FZJ05 (Purine derivative)Influenza A/H1N1MDCKLower than ribavirin[7]
FZJ13 (Purine derivative)HIV-1Cellular AssayComparable to 3TC[7]
Chloroquine analog 10SARS-CoV-2Vero E61.5-28 (IC50)[10]

Mechanisms of Viral Inhibition:

The antiviral mechanisms of piperidine derivatives are diverse. Some, like compound 11e, interfere with the early to middle stages of viral replication.[6][8] Others, such as AB05, inhibit viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[9] SAR studies have highlighted the importance of specific linkages and substituents in determining the antiviral spectrum and potency of these compounds.[6][8]

C. Neuroprotective Activity: Guarding the Central Nervous System

The piperidine moiety is a cornerstone in the development of drugs targeting neurodegenerative diseases like Alzheimer's. These derivatives can exhibit neuroprotective effects through various mechanisms, including the inhibition of key enzymes and the modulation of neuronal signaling pathways.[11][12][13]

Comparative Neuroprotective and Related Activities of Piperidine Derivatives:

DerivativeActivityAssay/ModelPotencyReference
Compound A10 (Urea derivative)NeuroprotectionSH-SY5Y cellsSuperior to Fenazinel[11]
Compound PD07 (Piperine derivative)Multi-target (ChEs, BACE1, Aβ aggregation)In vitro assaysSignificant inhibition[12]
Compound 8 (from Hippobroma longiflora)NeuroprotectionPaclitaxel-induced neurotoxicitySignificant at 1.0 µM[13]
Compound 5d (Benzamide derivative)Acetylcholinesterase InhibitionEllman's testIC50 = 13 nM[14]
Piperazine derivative cmp2TRPC6 activatorHippocampal neuronsNeuroprotective[15]

Causality in Neuroprotection:

The neuroprotective effects of piperidine derivatives are often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognition.[14] Others exhibit a multi-target approach, simultaneously inhibiting cholinesterases, beta-secretase 1 (BACE1), and amyloid-beta aggregation, all key pathological hallmarks of Alzheimer's disease.[12] The structural features of these molecules, such as the nature of substituents on the piperidine and associated aromatic rings, are critical for their binding affinity to these targets and their overall neuroprotective efficacy.[16]

D. Analgesic Activity: Modulating Pain Pathways

The piperidine scaffold is famously present in morphine and its synthetic analogs, highlighting its profound importance in the development of analgesics. These compounds primarily exert their effects by interacting with opioid receptors in the central nervous system.[17][18]

Comparative Analgesic Potency of Piperidine Derivatives:

DerivativeAnimal ModelTestED50 (mg/kg)Reference
4-PhenylamidopiperidinesMouseHot-plate test0.44 - 59[17]
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamideMouseHot-plate testHigh Potency (TI=223)[17]
4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivativesMouseTail immersion testSignificant analgesia[19]
4,4-disubstituted piperidines (e.g., 15 and 48)MouseWrithing and tail-flick testsComparable to morphine[18]

Structure-Activity Relationship in Analgesia:

The analgesic potency of piperidine derivatives is highly dependent on their structural features. For instance, in 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen is critical for high activity.[17] The nature and position of substituents on the piperidine ring and any associated aromatic systems dictate the compound's affinity and selectivity for different opioid receptor subtypes, thereby influencing its analgesic profile and side-effect liability.[17][18]

II. Experimental Protocols: A Guide to Pharmacological Evaluation

To ensure the scientific rigor of your research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments used to characterize the pharmacological profiles of piperidine derivatives.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

B. Receptor Binding Assay: Unveiling Molecular Interactions

Receptor binding assays are used to determine the affinity of a ligand (in this case, a piperidine derivative) for a specific receptor. This is typically done by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.

Protocol (General):

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the unlabeled piperidine derivative.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the piperidine derivative. The IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand) can then be determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

C. Functional GPCR Assay: Measuring Cellular Responses

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR). One common method is to measure the production of second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IPs), following receptor activation.

Protocol (cAMP Assay Example):

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then add varying concentrations of the piperidine derivative. For antagonist testing, co-incubate with a known agonist.

  • Stimulation: For agonist testing, proceed to the next step. For antagonist testing, stimulate the cells with a fixed concentration of a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: For agonists, plot the cAMP concentration against the ligand concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). For antagonists, determine the IC50 value for the inhibition of the agonist-induced response.

III. Visualizing Complexity: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway often modulated by piperidine derivatives and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Piperidine Derivatives binding_assay Receptor Binding Assay (Determine Ki) synthesis->binding_assay Characterize Target Affinity functional_assay Functional Assay (Determine EC50/IC50) synthesis->functional_assay Determine Functional Activity cytotoxicity_assay Cytotoxicity Assay (Determine IC50) synthesis->cytotoxicity_assay Assess Cell Viability animal_model Disease Animal Model functional_assay->animal_model Select Lead Compounds pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Evaluate ADME Properties efficacy Efficacy Studies pk_pd->efficacy Assess Therapeutic Effect toxicity Toxicology Studies efficacy->toxicity Determine Safety Profile

Caption: A generalized experimental workflow for the pharmacological evaluation of piperidine derivatives.

pi3k_akt_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival Promotes piperidine Piperidine Derivative (Inhibitor) piperidine->pi3k Inhibits

Caption: The PI3K/Akt signaling pathway, a common target for anticancer piperidine derivatives.

IV. Conclusion: The Future of Piperidine-Based Therapeutics

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. The diverse pharmacological profiles of its derivatives underscore the profound impact that subtle structural modifications can have on biological activity. This guide has provided a comparative overview of their performance in key therapeutic areas, detailed experimental protocols to facilitate their evaluation, and visual representations of the underlying molecular mechanisms. As our understanding of disease biology deepens and synthetic methodologies advance, the legacy of the piperidine ring in medicine is set to continue, paving the way for the next generation of innovative and life-changing drugs.

V. References

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 7999-8007. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). RSC Publishing. [Link]

  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in clinical and biological research, 291, 377–381. [Link]

  • Liu, Y., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical biology & drug design, 86(3), 334–342. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(4), 1833. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PLoS ONE, 12(6), e0178893. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Chinese Journal of Chemistry. [Link]

  • Novel Piperine compound AB05 (N-5-(3,4-dimethoxyphenyl) -2E,4E pentadienylpiperidine) inhibits H1N1 influenza virus propagation. (2015). CABI Digital Library. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Pak. J. Pharm. Sci.[Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). [Link]

  • Piperidine derivative (57) as anti-SARS-CoV-2 agent. (2024). ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing SL. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(25), 2991–3003. [Link]

  • Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6249. [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). bioRxiv. [Link]

  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS chemical neuroscience, 14(16), 3045–3063. [Link]

  • Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta medica. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). Research Square. [Link]

Sources

A Senior Application Scientist's Guide to Hydroxypiperidine Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Hydroxypiperidine Scaffold in Medicine

The piperidine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold for exploring chemical space. When hydroxylated, this privileged structure gains a crucial vector for hydrogen bonding, metabolic stability modulation, and chiral recognition, making hydroxypiperidines indispensable building blocks in drug discovery. From potent analgesics to targeted oncology therapies like the BTK inhibitor ibrutinib, the hydroxypiperidine motif is a cornerstone of successful drug design[1][2].

However, the synthesis of these vital intermediates, particularly as single, pure stereoisomers, has long been a challenge for process chemists. This guide provides an in-depth comparison of established, time-tested routes with novel, cutting-edge synthetic methods. We will delve into the mechanistic underpinnings, practical considerations, and performance of each approach, offering a clear, data-driven framework for researchers, scientists, and drug development professionals to select the optimal route for their specific needs.

Pillar 1: Established Routes - The Workhorses of Piperidine Synthesis

Traditional methods for synthesizing hydroxypiperidines have been reliable for decades. They are typically characterized by the use of readily available starting materials and robust, well-understood reaction mechanisms. The two most common strategies are the hydrogenation of hydroxypyridine precursors and the cyclization of acyclic amino alcohols.

Method A: Catalytic Hydrogenation of Hydroxypyridines

This is arguably the most direct approach. A commercially available hydroxypyridine is subjected to high-pressure hydrogenation, typically using a precious metal catalyst like Rhodium (Rh) or Ruthenium (Ru) on a carbon support.

  • Mechanism & Rationale: The aromatic pyridine ring is resistant to reduction, necessitating forcing conditions. The catalyst provides a surface for the heteroadsorption of both hydrogen and the pyridine ring, facilitating the stepwise reduction of the double bonds. The presence of an acid is often required to protonate the ring, increasing its susceptibility to hydrogenation. A patent for this method highlights using a rhodium-nickel/carbon bimetallic catalyst to achieve high yields under milder conditions than traditional methods[3]. However, many established protocols require high pressures and temperatures, posing a scalability challenge[4].

  • Advantages:

    • Directness: Utilizes simple, often inexpensive starting materials.

    • Scalability: Once the high-pressure equipment is in place, the process can be scaled for large-volume production.

  • Limitations:

    • Harsh Conditions: Often requires high pressures (50-100 atm) and elevated temperatures, which demand specialized and costly equipment.

    • Poor Stereocontrol: This method produces a racemic mixture unless a chiral substrate or a complex and expensive asymmetric catalyst is used.

    • Functional Group Tolerance: The forcing conditions are incompatible with many sensitive functional groups.

    • Catalyst Cost: Relies on expensive and supply-chain-sensitive precious metals.

Method B: Intramolecular Cyclization of Acyclic Precursors

This strategy involves constructing an acyclic molecule containing both an amine and a suitably positioned leaving group, which then undergoes an intramolecular nucleophilic substitution to form the piperidine ring. A common precursor is a 5-halo-2-hydroxypentylamine, which cyclizes upon treatment with a base[4][5].

  • Mechanism & Rationale: The reaction is a classic intramolecular Williamson ether synthesis or, more accurately, an SN2 cyclization. The amine, once deprotonated by a base, acts as the nucleophile, attacking the carbon atom bearing a halide or other leaving group. The stereochemistry of the hydroxyl group is set in the acyclic precursor, offering a potential handle for stereocontrol.

  • Advantages:

    • Milder Conditions: Reactions are typically run at or near room temperature and atmospheric pressure.

    • Potential for Stereocontrol: The stereochemistry can be pre-installed in the acyclic starting material.

  • Limitations:

    • Linear Synthesis: Requires a multi-step synthesis of the acyclic precursor, which can be low-yielding and atom-inefficient.

    • Substrate Availability: The required precursors are often not commercially available and must be prepared.

Pillar 2: New Synthetic Methods - The Dawn of Precision and Efficiency

Driven by the demands of modern drug development for enantiomerically pure and complex molecules, a new generation of synthetic methods has emerged. These routes prioritize stereoselectivity, milder conditions, and greater efficiency.

Method C: Biocatalytic Asymmetric Reduction

This approach represents a paradigm shift towards green and highly selective chemistry. It employs enzymes, typically ketoreductases (KREDs), either as isolated proteins or within whole-cell systems, to reduce a prochiral N-protected piperidinone to a single enantiomer of the corresponding hydroxypiperidine[1][6].

  • Mechanism & Rationale: KREDs are highly evolved natural catalysts that utilize a cofactor, either NADH or NADPH, as a hydride source. The enzyme's chiral active site binds the piperidinone substrate in a specific orientation, ensuring that the hydride is delivered to only one face of the carbonyl, resulting in near-perfect stereoselectivity[7]. A co-substrate like isopropanol or glucose is often used in a catalytic cycle to regenerate the expensive NADH/NADPH cofactor, making the process economically viable[8].

  • Trustworthiness & Self-Validation: This method is inherently self-validating. The high selectivity of the enzyme means that successful conversion, monitored by HPLC or GC, almost guarantees high enantiomeric excess (ee). The reaction is typically clean, with the main components being the starting material, product, and biomass, simplifying purification.

  • Advantages:

    • Exceptional Stereoselectivity: Often achieves >99% ee, eliminating the need for chiral resolution[1][9].

    • Mild Conditions: Reactions are run in aqueous media at or near room temperature and neutral pH.

    • Green Chemistry: Avoids harsh reagents, heavy metals, and organic solvents.

    • Process Safety: Operates at atmospheric pressure and ambient temperature.

  • Limitations:

    • Substrate Specificity: An enzyme that works for one substrate may not accept another, sometimes requiring screening or protein engineering.

    • Process Development: Requires expertise in fermentation or enzyme handling for large-scale production.

Method D: Transition Metal-Catalyzed Asymmetric Synthesis

Modern organometallic chemistry offers powerful tools for constructing chiral hydroxypiperidines. Methods like rhodium-catalyzed photocyclization or asymmetric aza-Prins cyclizations provide access to complex substituted piperidines with high diastereoselectivity and enantioselectivity[10][11].

  • Mechanism & Rationale: These reactions rely on a chiral ligand complexed to a metal center (e.g., Rh, Ru, Ir) to create a chiral environment. In an aza-Prins cyclization, for example, the catalyst activates an aldehyde, which is then attacked by a homoallylic amine. The subsequent cyclization is directed by the chiral ligand, controlling the formation of new stereocenters[11]. The choice of ligand and metal is critical and is tailored to the specific transformation.

  • Advantages:

    • High Stereocontrol: Can generate multiple stereocenters in a single step with excellent control.

    • Broad Substrate Scope: Modern catalysts are often tolerant of a wide range of functional groups.

    • Convergent Synthesis: Allows for the rapid assembly of complex molecular architectures.

  • Limitations:

    • Catalyst Cost & Toxicity: Often relies on expensive and potentially toxic heavy metals.

    • Reaction Optimization: Can require extensive screening of catalysts, ligands, solvents, and conditions.

    • Air/Moisture Sensitivity: Many organometallic catalysts are sensitive and require inert atmosphere techniques.

Head-to-Head Comparison: Performance Benchmarking

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each method. The data represents typical outcomes reported in the literature.

Metric A: Catalytic Hydrogenation B: Intramolecular Cyclization C: Biocatalytic Reduction D: Asymmetric Catalysis
Stereoselectivity Racemic (unless chiral catalyst used)Substrate-dependentExcellent (>99% ee typical)[1][9]Very Good to Excellent (>95% ee)
Typical Yield >90%[3]60-85%>95%[1]70-95%
Reaction Conditions High P (50-100 atm), High T (80-150°C)[4]Ambient T & PAmbient T & P, Aqueous[8]Variable, often -20 to 80°C
Key Advantage Direct, scalableMilder conditionsUnmatched selectivity, GreenBroad scope, complexity generation
Key Disadvantage Poor selectivity, harsh conditionsLinear synthesis, atom economySubstrate-specificCatalyst cost & toxicity
"Green" Score (1-5) 1 (Heavy metals, high energy)3 (Solvents, multi-step)5 (Aqueous, biodegradable)2 (Metals, solvents)

Experimental Protocols: A Practical Guide

To illustrate the practical differences, we provide detailed, self-validating protocols for a classical route and a modern biocatalytic method.

Protocol 1: Established Route - N-Boc Deprotection to form 4-Hydroxypiperidine HCl

This protocol details a common final step in a classical synthesis where a protecting group is removed under acidic conditions[12].

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (5.0 g, 24.84 mmol).

  • Reagent Addition: In a fume hood, add 30 mL of a saturated solution of HCl in 1,4-dioxane. Causality Note: The strong acid (HCl) is required to protonate the tert-butoxycarbonyl (Boc) group, initiating its cleavage. Dioxane is a suitable solvent that is inert to the acidic conditions.

  • Reaction: Stir the mixture at room temperature (approx. 20°C) for 2 hours. Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting off-white solid is the desired product, 4-hydroxypiperidine hydrochloride.

  • Validation: The expected yield is approximately 3.4 g (99%)[12]. The product identity and purity can be confirmed by 1H NMR spectroscopy and melting point analysis.

Protocol 2: New Method - Biocatalytic Reduction of N-Boc-3-Piperidinone

This protocol is representative of a modern, highly selective enzymatic reduction to produce a chiral building block[1][9].

  • Biocatalyst Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.0). Suspend the ketoreductase enzyme powder (e.g., KRED-P1-B03, or a similar commercially available enzyme) and NADP+ in the buffer. Add glucose and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Reaction Setup: In a temperature-controlled vessel at 30°C, add the N-Boc-3-piperidinone substrate to the buffered biocatalyst solution. Causality Note: Precise control of pH and temperature is critical for optimal enzyme activity and stability.

  • Reaction: Stir the mixture for 24 hours. Self-Validation: The reaction is monitored by chiral HPLC. The disappearance of the ketone peak and the appearance of a single enantiomeric alcohol peak confirms the reaction's success and high selectivity.

  • Workup & Isolation: Once the reaction is complete (>99% conversion), terminate the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Validation: Concentrate the organic extract under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a white solid. Expected yields are typically >95% with an enantiomeric excess of >99.5%[1]. Product identity is confirmed by NMR and chiral HPLC analysis.

Visualization: Frameworks for Method Selection

To aid researchers in navigating these choices, the following diagrams illustrate the decision-making process and the underlying logic.

MethodSelection start Start: Need Hydroxypiperidine q1 Is a specific stereoisomer required? start->q1 q2 Is the prochiral ketone available? q1->q2 Yes q3 Are harsh conditions (High P/T) acceptable? q1->q3 No meth_c Method C: Biocatalysis (High ee, Green) q2->meth_c Yes meth_d Method D: Asymmetric Catalysis (High ee, Broad Scope) q2->meth_d No meth_a Method A: Hydrogenation (Racemic, Scalable) q3->meth_a Yes meth_b Method B: Cyclization (Racemic/Chiral Pool, Milder) q3->meth_b No

Caption: A decision tree to guide the selection of a synthetic route.

BiocatalysisCycle sub N-Boc-3-Piperidinone (Substrate) prod (S)-N-Boc-3-Hydroxypiperidine (Product) sub->prod KRED-NADPH delivers H- kred_red KRED-NADPH (Reduced) kred_ox KRED (Oxidized) nadph NADPH kred_red->kred_ox nadp NADP+ glucose Glucose gdh GDH nadp->gdh Regeneration nadph->kred_red Cofactor Binding nadph->nadp gluconolactone Gluconolactone glucose->gluconolactone GDH gdh->nadph

Caption: Cofactor regeneration cycle in biocatalytic ketone reduction.

Senior Application Scientist's Perspective & Future Outlook

The trajectory of hydroxypiperidine synthesis is a clear reflection of broader trends in the pharmaceutical industry: a move away from brute-force chemistry towards elegant, precise, and sustainable solutions.

  • For Achiral or Racemic Targets: Established routes, particularly the catalytic hydrogenation of pyridines, will remain relevant for large-scale, cost-sensitive manufacturing where stereochemistry is not a concern. Their robustness is undeniable.

  • For Chiral Targets: For the synthesis of enantiomerically pure drug candidates, biocatalysis is rapidly becoming the new gold standard. Its unparalleled selectivity, operational safety, and green credentials offer a compelling value proposition. The initial investment in enzyme screening and process development is frequently offset by the elimination of costly resolution steps and simplified purification. We are also seeing the rise of novel C-H functionalization methods that combine enzymes and electrochemistry, promising to further streamline the synthesis of complex analogs[13].

  • Future Trends: The future lies in the integration of these new modalities. We anticipate a rise in chemoenzymatic processes, where the best features of chemical and biological catalysis are combined in multi-step syntheses[14]. Furthermore, the application of machine learning to predict enzyme-substrate compatibility and reaction outcomes will accelerate the adoption of biocatalysis, reducing the need for extensive empirical screening. For drug development professionals, embracing these new technologies is no longer just an option; it is a competitive necessity to accelerate timelines and develop safer, more effective medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine.
  • Li, G., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B).
  • ResearchGate. (n.d.). Synthetic route towards hydroxyl piperidines, (+)-epipinidinol and (−)-pinidinol.
  • PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines.
  • ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF.
  • Sci-Hub. (2015). Rhodium-Catalyzed Asymmetric Construction of 3-Hydroxypiperidones. Synfacts.
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • RSC Publishing. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • Phys.org. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine | 6859-99-0.
  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • ResearchGate. (2018). Synthesizing Chiral Drug Intermediates by Biocatalysis.
  • Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

A Comparative Guide to In Vitro and In Vivo Activity of Drugs Derived from Methyl 3-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is both an art and a science. The piperidine ring, a ubiquitous feature in numerous pharmaceuticals, serves as a testament to the power of privileged structures in medicinal chemistry.[1][2] This guide focuses on a specific, yet versatile, building block: Methyl 3-hydroxypiperidine-2-carboxylate . We will delve into a comparative analysis of the in vitro and in vivo activities of its derivatives, providing a technical narrative grounded in experimental data and proven methodologies. Our objective is to not only present data but to illuminate the causal links between experimental design and the successful translation of in vitro potency to in vivo efficacy.

The Significance of the Methyl 3-hydroxypiperidine-2-carboxylate Scaffold

The Methyl 3-hydroxypiperidine-2-carboxylate scaffold is a chiral synthetic intermediate that offers a unique three-dimensional arrangement of functional groups.[1] The hydroxyl group provides a key hydrogen bonding point, the methyl ester can be hydrolyzed or derivatized, and the piperidine ring itself offers a rigid backbone that can be functionalized to modulate pharmacokinetic properties.[2] These features make it an attractive starting point for the development of novel therapeutics targeting a range of biological targets, from enzymes to G-protein coupled receptors.

Case Study: Development of a Novel Antiviral Agent

To illustrate the interplay between in vitro and in vivo studies, we will follow a hypothetical drug development workflow for a novel antiviral agent derived from our scaffold.

Diagram: Drug Discovery Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Scaffold_Selection Scaffold Selection: Methyl 3-hydroxypiperidine-2-carboxylate Derivative_Synthesis Derivative Synthesis Scaffold_Selection->Derivative_Synthesis Antiviral_Screening Antiviral Screening (e.g., Plaque Reduction Assay) Derivative_Synthesis->Antiviral_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Viral Polymerase) Antiviral_Screening->Enzyme_Inhibition_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Antiviral_Screening->Cytotoxicity_Assay Animal_Model_Selection Animal Model Selection (e.g., Murine Model of Viral Infection) Enzyme_Inhibition_Assay->Animal_Model_Selection Lead Candidate Selection Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Animal_Model_Selection->Pharmacokinetic_Studies Efficacy_Studies Efficacy Studies (Viral Titer Reduction) Pharmacokinetic_Studies->Efficacy_Studies Toxicology_Studies Toxicology Studies Efficacy_Studies->Toxicology_Studies

Caption: A generalized workflow for the development of antiviral agents.

In Vitro Activity Assessment

The initial phase of drug discovery for our antiviral candidate focuses on in vitro assays to determine its potency and selectivity.

Synthesis of a Hypothetical Derivative: Compound X

The synthesis begins with the protection of the secondary amine of Methyl 3-hydroxypiperidine-2-carboxylate, followed by the alkylation of the hydroxyl group with a suitable pharmacophore known to interact with viral proteins. The methyl ester is then hydrolyzed to the carboxylic acid, which can be coupled with various amines to generate a library of amide derivatives. For this case study, we will focus on "Compound X," where a 4-fluorobenzyl group has been attached to the hydroxyl oxygen.

Antiviral Screening: Plaque Reduction Assay

The primary screen for antiviral activity is often a plaque reduction assay. This assay provides a quantitative measure of the ability of a compound to inhibit viral replication.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Viral Infection: Infect the cells with a known concentration of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of Compound X.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) is calculated.

Mechanism of Action: Enzyme Inhibition Assay

To understand how Compound X exerts its antiviral effect, a specific enzyme inhibition assay is crucial. Assuming the target is the viral DNA polymerase, a fluorescence-based assay can be employed.

Experimental Protocol: Viral DNA Polymerase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the purified viral DNA polymerase, a fluorescently labeled DNA primer-template, and dNTPs.

  • Compound Addition: Add varying concentrations of Compound X to the wells.

  • Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature for the enzyme.

  • Fluorescence Reading: Measure the increase in fluorescence over time, which corresponds to DNA synthesis.

  • Data Analysis: Calculate the IC50 value for the inhibition of the enzyme.

Cytotoxicity Assessment: MTT Assay

It is essential to ensure that the observed antiviral activity is not due to general cytotoxicity. The MTT assay is a standard method to assess cell viability.

Experimental Protocol: MTT Assay

  • Cell Treatment: Treat a confluent monolayer of host cells with the same concentrations of Compound X used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 value (the concentration of the compound that reduces cell viability by 50%). The selectivity index (SI = CC50/IC50) is then determined.

Table 1: In Vitro Activity of Compound X

AssayEndpointResult
Plaque Reduction AssayIC502.5 µM
Viral DNA Polymerase InhibitionIC501.8 µM
MTT AssayCC50> 100 µM
Selectivity Index (SI) CC50/IC50 > 40

In Vivo Activity Assessment

A promising in vitro profile (high potency and selectivity) warrants progression to in vivo studies to evaluate the compound's efficacy and pharmacokinetic properties in a living organism.

Animal Model: Murine Model of Viral Infection

A well-established animal model, such as a murine model of Herpes Simplex Virus infection, is selected.

Pharmacokinetic (ADME) Studies

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Dosing: Administer a single dose of Compound X to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Extract Compound X from the plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Efficacy Studies

The ultimate test of an antiviral drug is its ability to reduce viral load and disease symptoms in an infected animal.

Experimental Protocol: In Vivo Efficacy Study

  • Infection: Infect mice with a lethal dose of the virus.

  • Treatment: Administer Compound X at various doses and schedules (e.g., twice daily for 5 days) starting at a specific time point post-infection. A vehicle control group is also included.

  • Monitoring: Monitor the animals for signs of disease (e.g., weight loss, mortality).

  • Viral Titer Measurement: At the end of the study, harvest relevant tissues (e.g., brain, spleen) and determine the viral titer using a plaque assay.

  • Data Analysis: Compare the survival rates and viral titers between the treated and control groups. The ED50 (the dose that is effective in 50% of the animals) can be calculated.

Table 2: In Vivo Data for Compound X

ParameterRoute of AdministrationValue
Pharmacokinetics Oral
Cmax5.8 µg/mL
Tmax2 hours
Bioavailability45%
Efficacy Oral
ED50 (Survival)10 mg/kg
Viral Titer Reduction (Brain)2-log reduction at 20 mg/kg

Bridging In Vitro and In Vivo: The Correlation

The ultimate goal is to establish a correlation between the in vitro data and the in vivo outcomes.[3] For Compound X, the potent in vitro inhibition of the viral polymerase (IC50 = 1.8 µM) translated to a significant reduction in viral load and improved survival in the animal model. The pharmacokinetic data are crucial for this correlation; the observed Cmax of 5.8 µg/mL (approximately 12 µM) is well above the in vitro IC50, suggesting that a therapeutically relevant concentration is achieved in the plasma.

Diagram: In Vitro to In Vivo Translation

G cluster_0 In Vitro cluster_1 Pharmacokinetics cluster_2 In Vivo IC50 IC50 (2.5 µM) Cmax Cmax (12 µM) IC50->Cmax Is Cmax > IC50? Enzyme_IC50 Enzyme IC50 (1.8 µM) SI Selectivity Index (>40) ED50 ED50 (10 mg/kg) Cmax->ED50 Effective Concentration Achieved Bioavailability Bioavailability (45%) Viral_Reduction Viral Titer Reduction ED50->Viral_Reduction

Caption: Correlation of in vitro potency with in vivo efficacy.

Conclusion

The development of drugs from the Methyl 3-hydroxypiperidine-2-carboxylate scaffold, as with any medicinal chemistry program, relies on a logical and iterative progression from in vitro to in vivo evaluation. This guide has outlined the fundamental experimental workflows and the critical importance of correlating data across these different biological systems. A potent in vitro profile is a necessary but not sufficient condition for in vivo success. A thorough understanding of a compound's pharmacokinetic and toxicological properties is paramount. By employing a systematic and evidence-based approach, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. (2015). Taylor & Francis Online. [Link]

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. (2021). National Center for Biotechnology Information. [Link]

  • Role of piperidine substitution patterns in modulating biological activity, pharmacokinetics, and molecular recognition. (2025). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Center for Biotechnology Information. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Bentham Science. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety protocols. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a direct, procedural framework for the safe handling and disposal of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, ensuring the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structure as a piperidine derivative necessitates a conservative approach. We must extrapolate its hazard profile from closely related substances and handle it with the highest degree of caution.[1][2] This protocol is designed as a self-validating system to ensure safety and compliance at every stage.

I. Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the material's risks. Based on the known toxicology of piperidine and its derivatives, this compound must be managed as a hazardous waste.[3][4] The anticipated hazard profile is summarized below.

Hazard Category Anticipated Risk Justification & Causality Primary Sources
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.The piperidine ring is a known toxicophore. Hydrochloride salts can also be irritating to mucous membranes.[1][5]
Corrosivity Causes severe skin burns and serious eye damage.Many piperidine derivatives are corrosive to skin and eyes. This effect is critical to mitigate through proper PPE.[6]
Environmental Hazard Potentially harmful to aquatic life.Improper disposal, such as pouring down a drain, can contaminate water supplies and harm ecosystems.[7][8]

This characterization mandates that this compound never be disposed of via standard trash or sanitary sewer systems .[7][9] It must enter a designated hazardous chemical waste stream.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.[9]

Protection Type Specification Reasoning
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes of the chemical, which can cause severe eye damage.[6]
Hand Chemically resistant gloves (Nitrile rubber recommended).Prevents skin absorption and corrosive burns.[1]
Body Flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory All handling must occur inside a certified chemical fume hood.Prevents inhalation of any dusts or aerosols, which may be toxic.[10]

III. Step-by-Step Disposal Protocol

Follow this sequence precisely to ensure safe and compliant disposal. The guiding principle is containment and isolation from the general laboratory environment.

Step 1: Waste Segregation and Container Selection
  • Identify the Correct Waste Stream: This compound should be disposed of in a container designated for non-halogenated organic solids or a specific container for nitrogenous compounds, as directed by your institution's Environmental Health & Safety (EHS) office.

  • Do Not Mix Wastes: Never mix this compound with incompatible waste types, such as strong oxidizing agents, bases, or different solvent streams (e.g., halogenated vs. non-halogenated).[7][9] Mixing can cause dangerous reactions, including heat generation or gas evolution.[9]

  • Select a Compatible Container: Use only containers approved by your EHS office, which are typically high-density polyethylene (HDPE) or glass jars for solids.[7][9] Ensure the container has a properly fitting, sealed cap.

Step 2: Waste Collection in a Satellite Accumulation Area (SAA)
  • Work Within a Fume Hood: All transfers of the waste material into the designated container must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Transfer Material Carefully: Use a dedicated spatula or scoop to transfer the solid waste into the collection container. Avoid creating dust. If dealing with residual material in a flask, you may rinse the flask with a minimal amount of a suitable combustible solvent (e.g., methanol or ethanol) and transfer the rinseate to the appropriate liquid waste container.

  • Keep Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[7][9] This prevents the release of vapors and protects against spills.

Step 3: Proper Labeling
  • Attach a Hazardous Waste Tag: As soon as the first quantity of waste is added, affix a hazardous waste tag provided by your EHS office.[9][12]

  • Complete All Fields: Fill out the tag completely and legibly. This includes:

    • Full Chemical Name: "this compound". Do not use abbreviations.[11]

    • Composition & Percentages: List all components in the container, totaling 100%.[12]

    • Hazard Information: Check the boxes for "Toxic" and "Corrosive".[12]

Step 4: Arranging for Professional Disposal
  • Store in SAA: Store the sealed and labeled container in its designated SAA, which must be in a secondary containment bin.[9][11]

  • Request Pickup: Once the container is nearly full (around 75-80%), or as per your institution's policy, submit a chemical waste pickup request to your EHS office.[12]

  • Final Disposal Method: Do not attempt to neutralize or treat this chemical yourself.[4] The standard and required method of disposal is incineration at a licensed hazardous waste facility .[5][13] Your EHS office will manage the transport and final disposal in compliance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]

IV. Disposal Pathway Determination Workflow

The following diagram outlines the decision-making process for ensuring the proper disposal of this compound.

DisposalWorkflow start Identify Waste: Methyl 3-hydroxypiperidine-2-carboxylate HCl assess Assess Hazards (Assume Toxic & Corrosive based on Piperidine Structure) start->assess ppe Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe segregate Select Segregated Waste Container (e.g., Non-Halogenated Organic Solids) ppe->segregate transfer Transfer Waste in Fume Hood segregate->transfer label Label Container with Hazardous Waste Tag (Full Chemical Name, Hazards, Date) transfer->label store Store Sealed Container in SAA (Secondary Containment) label->store contact_ehs Contact EHS for Pickup (Professional Incineration) store->contact_ehs

Caption: Disposal workflow for Methyl 3-hydroxypiperidine-2-carboxylate HCl.

V. Emergency Procedures for Spills and Exposure

In the event of an accident, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Spill: Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., sand or vermiculite), scoop it into a sealed container, and label it as hazardous waste. Do not allow the spill to enter drains.[5] For large spills, evacuate the lab and contact your institution's emergency response team.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your work has a positive impact without compromising the well-being of your colleagues or the environment.

References

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. [Link]

  • Penta Manufacturing Company. (2024). Piperidine - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • LabXchange. (2022). How To: Lab Waste. YouTube. [Link]

  • Sdfine. PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. [Link]

  • aapptec. Piperidine - Safety Data Sheet. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a key building block in synthetic chemistry, but like many specialized reagents, it lacks exhaustive, publicly available toxicological data. This guide provides a comprehensive operational plan for its safe handling, grounded in the principles of hazard assessment by chemical analogy. We will dissect the molecule's constituent parts—the piperidine core and the hydrochloride salt—to construct a robust safety protocol that protects you, your colleagues, and your research.

Section 1: Hazard Assessment - The 'Why' Behind the Protocol

The cornerstone of any effective safety plan is a thorough understanding of the potential hazards. In the absence of specific data for this compound, we must infer its risk profile by examining its structural relatives.

1.1 The Piperidine Core Structure: The piperidine ring is the foundational element of this molecule. Piperidine itself is a well-characterized substance with significant hazards. It is classified as a highly flammable liquid that is toxic if it comes into contact with skin or is inhaled.[1][2][3] Furthermore, it is known to cause severe skin burns and eye damage.[2][3][4] While the derivatives in our target molecule alter its properties, the inherent toxic potential of the piperidine scaffold necessitates a high degree of caution.

1.2 The Hydrochloride Salt: The "hydrochloride" designation indicates this compound is the salt of hydrochloric acid. This has two primary safety implications. First, it imparts a potential for corrosivity and irritation, characteristic of strong acids.[5] Second, it influences the disposal pathway, as aqueous waste will be acidic and require neutralization.[6][7][8]

1.3 Hazard Profile of Analogous Compounds: The most direct evidence for safe handling comes from closely related molecules.

  • Methyl piperidine-3-carboxylate hydrochloride , a near-identical analog, is classified as harmful if swallowed (H302), a cause of skin irritation (H315), a cause of serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Ethyl 4-oxopiperidine-3-carboxylate , another piperidine derivative, is also known to cause skin, eye, and respiratory irritation.[10]

Based on this evidence, we can confidently anticipate the primary hazards of our target compound.

Table 1: Anticipated Hazard Summary
Anticipated HazardContributing Structural FeatureRationale
Skin Irritation/Corrosion Piperidine Core & Hydrochloride SaltPiperidines are known to cause skin burns, and hydrochlorides can be acidic irritants.[2][4][9]
Serious Eye Damage/Irritation Piperidine Core & Hydrochloride SaltBoth parent structures are associated with severe eye damage.[2][9][10]
Respiratory Tract Irritation Fine Solid/Dust FormThe compound is likely a solid powder. Inhaling fine particles of irritant chemicals is a primary route of exposure.[9][10]
Harmful if Swallowed Piperidine CoreThe piperidine class of compounds often carries oral toxicity warnings.[9]

Section 2: The Essential PPE Ensemble

Given the assessed hazards, a multi-layered approach to personal protective equipment is mandatory. The primary engineering control—a certified chemical fume hood—is non-negotiable for all handling steps.

Table 2: Recommended Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Engineering Controls Certified Chemical Fume HoodThe most critical barrier. It prevents the inhalation of fine powder and potential vapors.[11][12]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against dust particles. The face shield offers a secondary barrier against splashes when preparing solutions.[5][11][13]
Body Protection Chemical-Resistant Lab Coat (fully buttoned)Protects skin and personal clothing from contamination with the solid powder.[10][13]
Hand Protection Double-Gloving with Nitrile GlovesProvides a robust barrier against dermal absorption.[11] Double-gloving minimizes risk if the outer glove is breached during handling.[11]
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired if handling the solid outside of a fume hood is unavoidable. Prevents inhalation of irritant dust particles.[11]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Section 3: Procedural Guidance: From Receipt to Disposal

A disciplined, step-by-step workflow is essential to minimize exposure risk.

3.1 Receiving and Storing the Compound

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Store the container in a cool, dry, and well-ventilated location.[10][12]

  • Designate a storage area away from incompatible materials, particularly strong oxidizing agents.[12]

  • Ensure the container is kept tightly closed.[10]

3.2 Step-by-Step PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

3.3 Handling and Weighing Protocol

  • Perform all manipulations of the solid compound within a certified chemical fume hood.[12]

  • To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the material.

  • If weighing outside the hood, use an analytical balance with a draft shield.

  • After handling, wipe down the spatula, weigh boat, and any affected surfaces with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work and removing PPE.[10][13]

Section 4: Emergency Protocols

4.1 Spill Management

  • Small Spill (<1 gram):

    • Alert personnel in the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not sweep the dry powder.

    • Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[8][13]

    • Decontaminate the area with soap and water.

  • Large Spill (>1 gram):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office or emergency response team immediately.[8]

    • Prevent entry into the contaminated area.

4.2 Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area under an emergency shower for at least 15 minutes.[8][14] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.

Section 5: Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

5.1 Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated absorbent materials, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

5.2 Aqueous Waste (from reactions or cleaning): Due to the hydrochloride salt, aqueous solutions will be acidic.

  • Collect all aqueous waste in a designated, compatible (acid-proof) container.

  • Neutralization is a key step before final disposal.[6] In a well-ventilated area and with appropriate PPE, slowly add a weak base such as sodium bicarbonate (baking soda) to the acidic waste solution.[6][7][8]

  • Monitor the pH of the solution using pH paper or a meter. Continue adding the base in small portions until the pH is neutral (pH 6-8).[6]

  • The resulting neutralized salt solution can typically be disposed of down the drain with copious amounts of water, but you must first confirm this procedure is compliant with your local and institutional regulations. [6][7]

Always consult your institution's EHS department for specific hazardous waste disposal protocols.[15]

References

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Hydrochloric Acid Disposal For Businesses. Collect and Recycle. [Link]

  • Safe disposal of hydrochloric acid. Chemistry Stack Exchange. [Link]

  • How Should Hydrochloric Acid Be Disposed Of Safely?. Chemistry For Everyone - YouTube. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of California. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine Safety Data Sheet (SDS). Scribd. [Link]

  • Methyl piperidine-3-carboxylate hydrochloride. PubChem. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.